molecular formula C22H23FN4O5 B040109 Norfloxacin (nicotinate) CAS No. 118803-81-9

Norfloxacin (nicotinate)

Cat. No.: B040109
CAS No.: 118803-81-9
M. Wt: 442.4 g/mol
InChI Key: WRIFLTAYLRDENF-UHFFFAOYSA-N
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Description

Norfloxacin nicotinate is a molecular salt formed from the potent fluoroquinolone antibiotic, norfloxacin, and nicotinic acid. This compound is of significant interest in pharmacological and microbiological research, primarily for the study of antibacterial mechanisms and resistance. Its primary mechanism of action involves the potent inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. This inhibition leads to double-stranded DNA breaks and rapid bacterial cell death.

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;pyridine-3-carboxylic acid
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InChI

InChI=1S/C16H18FN3O3.C6H5NO2/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;8-6(9)5-2-1-3-7-4-5/h7-9,18H,2-6H2,1H3,(H,22,23);1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIFLTAYLRDENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H23FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10152246
Record name Norfloxacin nicotinate
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Molecular Weight

442.4 g/mol
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CAS No.

118803-81-9
Record name 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, compd. with 3-pyridinecarboxylic acid (1:1)
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Record name Norfloxacin nicotinate
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Record name Norfloxacin nicotinate
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Record name Nicotinate 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1H-quinoline-3-carboxylic acid
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Foundational & Exploratory

The Synthesis and Characterization of Norfloxacin Nicotinate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin nicotinate, an ester derivative of the broad-spectrum fluoroquinolone antibiotic norfloxacin, is a compound of interest in veterinary and pharmaceutical research. Its synthesis is primarily achieved through the esterification of norfloxacin with nicotinic acid, a process designed to potentially enhance the physicochemical properties of the parent drug, such as solubility.[1] Characterization of this compound relies on a suite of analytical techniques including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). This guide provides a consolidated overview of the synthesis and characterization of norfloxacin nicotinate, based on available scientific literature. While a universally standardized, detailed protocol is not widely published, this document outlines the general synthetic strategy and the expected analytical methodologies for its comprehensive characterization.

Introduction

Norfloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, thereby leading to bacterial cell death.[1] Despite its efficacy, the clinical application of norfloxacin can be influenced by its physicochemical properties. The formation of derivatives, such as norfloxacin nicotinate, is a strategy employed to modify these properties. Nicotinic acid (niacin), a B vitamin, is incorporated to form an ester linkage with the carboxylic acid group of norfloxacin.

Synthesis of Norfloxacin Nicotinate

The synthesis of norfloxacin nicotinate involves the chemical reaction between norfloxacin and nicotinic acid. The general approach is an esterification reaction.

General Synthesis Pathway

The synthesis can be conceptually broken down into three main stages: preparation of the reactants, the esterification reaction, and subsequent purification of the final product.[1]

Synthesis_Workflow cluster_0 Reactant Preparation cluster_1 Esterification Reaction cluster_2 Purification cluster_3 Final Product Norfloxacin Norfloxacin Reaction Reaction under controlled conditions Norfloxacin->Reaction Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Final_Product Norfloxacin Nicotinate Purification->Final_Product

Caption: General workflow for the synthesis of norfloxacin nicotinate.

Experimental Protocol (Generalized)

Materials:

  • Norfloxacin

  • Nicotinic acid

  • A suitable solvent (e.g., a non-protic solvent)

  • An acid or coupling agent to facilitate esterification

  • Reagents for work-up and purification (e.g., sodium bicarbonate solution, organic solvents for extraction, silica gel for chromatography)

Procedure:

  • Reactant Dissolution: Dissolve norfloxacin in a suitable anhydrous solvent under an inert atmosphere.

  • Addition of Nicotinic Acid: Add nicotinic acid to the reaction mixture, potentially with a coupling agent.

  • Reaction: Heat the mixture to a specific temperature and maintain it for a set period to allow the esterification to proceed. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and quench it with a suitable aqueous solution, such as sodium bicarbonate, to neutralize any remaining acid.

  • Extraction: Extract the product into an appropriate organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product should then be purified, for instance, by column chromatography or recrystallization, to obtain pure norfloxacin nicotinate.[1]

Characterization of Norfloxacin Nicotinate

The structural integrity and purity of the synthesized norfloxacin nicotinate must be confirmed through various analytical techniques.

Physicochemical Properties

Some of the reported physicochemical properties of norfloxacin nicotinate are summarized in the table below.

PropertyValueReference
Appearance White to off-white powder[2]
Molecular Formula C₂₂H₂₃FN₄O₅[1]
Molecular Weight 442.44 g/mol [1]
Melting Point 260-265 °C[2]
Density 1.38 g/cm³[2]
Solubility Soluble in water[2]
Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure of norfloxacin nicotinate.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the ester linkage can be confirmed by the appearance of a characteristic ester carbonyl (C=O) stretching band and the disappearance or shift of the carboxylic acid O-H stretching band of the reactants. For the parent compound norfloxacin, characteristic IR bands include those for the aromatic C=C-H proton (around 3032 cm⁻¹), the C-F group (around 1045 cm⁻¹), the benzene ring (around 1615 cm⁻¹ and 1495 cm⁻¹), the olefinic C=C group (around 1630 cm⁻¹), and the conjugated C=O group (around 1670 cm⁻¹).[3]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in the molecule. The formation of norfloxacin nicotinate would be confirmed by the appearance of signals corresponding to the nicotinic acid moiety and shifts in the signals of the norfloxacin backbone, particularly those near the ester linkage. For norfloxacin, characteristic ¹H NMR signals include those for the NH proton (a singlet around δ 6.8 ppm), a triplet at δ 4.3 ppm, a singlet for the CH₃ group at δ 1.2 ppm, a doublet for a CH₂ group at 3.15 ppm, and two singlets for other CH₂ and CH₃ groups at 3.0 and 2.2 ppm, respectively. The -OH group of the carboxylic acid in norfloxacin appears as a highly deshielded signal at δ 11.3 ppm.[3]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of norfloxacin nicotinate and for quantitative analysis. A validated HPLC method would involve the selection of an appropriate column (typically a C18 reversed-phase column), a mobile phase (often a mixture of a buffer and an organic solvent like acetonitrile or methanol), a suitable flow rate, and a detector (UV detection is common for fluoroquinolones).[4]

Thermal Analysis

3.4.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of the compound. A sharp, well-defined melting endotherm is indicative of a pure crystalline substance. For norfloxacin, endothermic events corresponding to its melting point have been observed around 220-226 °C.[5][6]

3.4.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for assessing the thermal stability of the compound and for determining the presence of any solvates or hydrates.

Mechanism of Action

The biological activity of norfloxacin nicotinate is attributed to the parent compound, norfloxacin. The ester is expected to undergo hydrolysis in vivo to release active norfloxacin.

Mechanism_of_Action Norfloxacin_Nicotinate Norfloxacin Nicotinate (in vivo) Hydrolysis Hydrolysis Norfloxacin_Nicotinate->Hydrolysis Norfloxacin Norfloxacin (Active) Hydrolysis->Norfloxacin Inhibition Inhibition Norfloxacin->Inhibition DNA_Gyrase Bacterial DNA Gyrase DNA_Gyrase->Inhibition Replication_Blocked DNA Replication Blocked Inhibition->Replication_Blocked Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death

Caption: Proposed mechanism of action of norfloxacin nicotinate.

Norfloxacin targets and inhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[1][2] This inhibition leads to the cessation of these critical cellular processes and ultimately results in bacterial cell death.

Conclusion

The synthesis of norfloxacin nicotinate represents a chemical modification of the parent antibiotic, likely aimed at improving its pharmaceutical properties. The synthesis is achieved through esterification, and the resulting compound can be thoroughly characterized using a combination of spectroscopic, chromatographic, and thermal analysis techniques. While detailed, publicly available experimental protocols and comprehensive, tabulated analytical data for norfloxacin nicotinate are scarce, this guide provides a foundational understanding of the synthetic strategy and the analytical workflows required for its characterization. Further research and publication of detailed experimental data would be beneficial for the scientific community, enabling more robust and reproducible studies on this compound.

References

Mechanism of action of Norfloxacin nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Norfloxacin Nicotinate

Introduction

Norfloxacin nicotinate is a synthetic fluoroquinolone antibiotic, formulated as an adduct of norfloxacin and nicotinic acid. This modification primarily enhances the water solubility and bioavailability of the parent compound, norfloxacin, making it particularly suitable for veterinary applications.[1][2] This guide provides a detailed examination of the core mechanism of action of Norfloxacin nicotinate, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its molecular interactions and biological effects.

Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

The fundamental antibacterial activity of Norfloxacin nicotinate mirrors that of norfloxacin, targeting the essential bacterial enzymes responsible for DNA replication and maintenance: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing the topological state of bacterial DNA, and their inhibition leads to rapid bactericidal effects.[4]

Inhibition of DNA Gyrase (Topoisomerase II)

DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA. This process is vital for the initiation of DNA replication and transcription, as it relieves the torsional stress that arises from the unwinding of the DNA double helix.[3][5] Norfloxacin nicotinate binds to and inhibits the A subunit of DNA gyrase, preventing the re-ligation of the DNA strands after cleavage.[6] This action traps the enzyme in a complex with the cleaved DNA, leading to the accumulation of double-strand breaks and the arrest of DNA replication.[3][5] In Gram-negative bacteria, DNA gyrase is considered the primary target of norfloxacin.[5]

Inhibition of Topoisomerase IV

Topoisomerase IV is another type II topoisomerase that plays a crucial role in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[2][5] By inhibiting topoisomerase IV, Norfloxacin nicotinate prevents the proper segregation of newly synthesized chromosomes into daughter cells, thereby halting cell division.[7][8] This mechanism is particularly prominent in Gram-positive bacteria, where topoisomerase IV is often the primary target.[5]

The bactericidal action of Norfloxacin nicotinate is a result of the formation of a stable ternary complex, consisting of the drug, the target enzyme (DNA gyrase or topoisomerase IV), and the bacterial DNA.[4][5] This complex effectively blocks the progression of the replication machinery and induces lethal DNA damage.[7][8]

Immunomodulatory Effects

Beyond its direct antibacterial properties, norfloxacin has been observed to possess immunomodulatory capabilities. Studies have indicated that norfloxacin can suppress the development of T helper 1 (Th1) and T helper 2 (Th2) immune responses. This is achieved through the inhibition of CD40 expression on Langerhans cells, which are a type of antigen-presenting cell. The downregulation of CD40 signaling results in a diminished production of key cytokines, specifically interferon-gamma (IFN-γ) by Th1 cells and interleukin-4 (IL-4) by Th2 cells.[9]

Data Presentation

Table 1: In Vitro Antibacterial Activity of Norfloxacin (Minimum Inhibitory Concentration - MIC)
Bacterial SpeciesMIC Range (µg/mL)MIC90 (µg/mL)
Escherichia coli0.008 - 320.25[10]
Pseudomonas aeruginosa0.12 - 22[10][11]
Staphylococcus aureus0.25 - 42[10][11]
Haemophilus influenzae0.03 - 0.12≤ 1[10][11]
Neisseria gonorrhoeae0.008 - 0.016≤ 1[10][11]
Enterobacteriaceae-≤ 0.5[12]
Campylobacter spp.-≤ 0.25[12]
Streptococci0.5 - 64≤ 16[10][11]
Table 2: Inhibition of S. aureus DNA Gyrase and Topoisomerase IV by Norfloxacin and its Derivatives
CompoundDNA Gyrase IC50 (µM)Topoisomerase IV IC50 (µM)
Norfloxacin2.28> 10[13]
Derivative 6> 102.54[13]
Derivative 74.073.51[13]
Derivative 15> 10> 10[13]
Derivative 163.574.12[13]
Table 3: Pharmacokinetic Parameters of Norfloxacin Nicotinate in Swine Following a Single Dose
ParameterIntravenous (7.0 mg/kg)Intramuscular (14.0 mg/kg)Subcutaneous (14.0 mg/kg)
Elimination Half-Life (t1/2β)2.1 h4.45 h4.45 h
Mean Residence Time (MRT)2.9 ± 0.6 h--
Volume of Distribution (Vss)3.2 ± 0.1 L/kg--
Bioavailability-51-64%51-64%
Time to Peak Concentration (Tmax)-< 15 min< 15 min

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the standards of the Clinical and Laboratory Standards Institute (CLSI).[14]

  • Materials : 96-well microtiter plates, Cation-Adjusted Mueller-Hinton Broth (CAMHB), bacterial isolates, Norfloxacin nicotinate stock solution, 0.5 McFarland standard, sterile saline, and a 35°C incubator.

  • Procedure :

    • Inoculum Preparation : A bacterial suspension is prepared in sterile saline from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Drug Dilution : A two-fold serial dilution of Norfloxacin nicotinate is prepared in the wells of a 96-well plate using CAMHB.

    • Inoculation : Each well containing the diluted drug is inoculated with the prepared bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

    • Incubation : The plate is incubated at 35°C for 16-20 hours.

    • MIC Determination : The MIC is recorded as the lowest concentration of Norfloxacin nicotinate that results in the complete inhibition of visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibition of the supercoiling activity of DNA gyrase.[13]

  • Materials : Purified bacterial DNA gyrase, relaxed pBR322 plasmid DNA, assay buffer, Norfloxacin nicotinate solutions, agarose gel electrophoresis equipment, and a DNA staining agent.

  • Procedure :

    • Reaction Mixture : The assay buffer, relaxed pBR322 DNA, and various concentrations of Norfloxacin nicotinate are combined in a reaction tube.

    • Enzyme Reaction : The reaction is initiated by the addition of DNA gyrase and incubated at 37°C for 1 hour.

    • Reaction Termination : The reaction is stopped by the addition of a stop solution.

    • Analysis : The DNA products are separated by agarose gel electrophoresis. The extent of supercoiling is visualized by staining the gel.

    • IC50 Determination : The concentration of Norfloxacin nicotinate that inhibits 50% of the DNA gyrase supercoiling activity is determined as the IC50 value.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the inhibition of the decatenation activity of topoisomerase IV.[13]

  • Materials : Purified bacterial topoisomerase IV, kinetoplast DNA (kDNA), assay buffer, Norfloxacin nicotinate solutions, agarose gel electrophoresis equipment, and a DNA staining agent.

  • Procedure :

    • Reaction Mixture : The assay buffer, kDNA, and varying concentrations of Norfloxacin nicotinate are mixed in a reaction tube.

    • Enzyme Reaction : Topoisomerase IV is added to start the reaction, which is then incubated at 37°C for 30 minutes.

    • Reaction Termination : A stop solution is added to terminate the reaction.

    • Analysis : The reaction products are analyzed by agarose gel electrophoresis. Decatenated DNA migrates into the gel, while catenated kDNA remains in the loading well.

    • IC50 Determination : The IC50 value is the concentration of Norfloxacin nicotinate that inhibits 50% of the topoisomerase IV decatenation activity.

Visualizations

G cluster_drug Norfloxacin nicotinate cluster_bacteria Bacterial Cell Norfloxacin nicotinate Norfloxacin nicotinate DNA_Gyrase DNA Gyrase (Topoisomerase II) Norfloxacin nicotinate->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Norfloxacin nicotinate->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Blocked Cell_Division->Bacterial_Death Blocked G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Norfloxacin nicotinate stock solution Dilution Serial dilution of drug in 96-well plate Stock->Dilution Inoculum Prepare bacterial inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum->Inoculation Dilution->Inoculation Incubate Incubate at 35°C for 16-20 hours Inoculation->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read G Norfloxacin Norfloxacin CD40 CD40 expression Norfloxacin->CD40 Inhibits LC Langerhans Cell (Antigen Presenting Cell) LC->CD40 Expresses T_Cell T-Lymphocyte CD40->T_Cell Activates Th1 Th1 Cell Development T_Cell->Th1 Th2 Th2 Cell Development T_Cell->Th2 IFNg IFN-γ Production Th1->IFNg Leads to IL4 IL-4 Production Th2->IL4 Leads to

References

The Antibacterial Spectrum of Norfloxacin Nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin nicotinate, a nicotinic acid salt of the fluoroquinolone antibiotic norfloxacin, is a broad-spectrum antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of its antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation. Quantitative data on its in-vitro activity are presented in structured tables, and its molecular mechanism is illustrated through a detailed signaling pathway diagram. Furthermore, standardized experimental workflows for determining antibacterial susceptibility are provided to ensure reproducible and accurate assessments of its efficacy.

Introduction

Norfloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics[1]. The addition of a nicotinate moiety enhances its pharmaceutical properties. This document serves as a comprehensive resource for understanding the antibacterial profile of norfloxacin nicotinate.

Mechanism of Action

The antibacterial action of norfloxacin nicotinate, like other fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV[1]. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination[1].

  • In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of replication and transcription.

  • In Gram-positive bacteria , topoisomerase IV is the main target. This enzyme is responsible for decatenating interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, norfloxacin nicotinate blocks bacterial DNA synthesis, leading to a bactericidal effect[1].

Signaling Pathway of Norfloxacin Nicotinate's Antibacterial Action

Norfloxacin_Mechanism cluster_bacterium Bacterial Cell cluster_targets Primary Targets cluster_processes Inhibited Cellular Processes cluster_outcome Ultimate Outcome Norfloxacin Norfloxacin Nicotinate DNAGyrase DNA Gyrase (Gram-negative) Norfloxacin->DNAGyrase TopoIV Topoisomerase IV (Gram-positive) Norfloxacin->TopoIV Replication DNA Replication DNAGyrase->Replication inhibits Transcription Transcription DNAGyrase->Transcription inhibits Decatenation Chromosome Decatenation TopoIV->Decatenation inhibits CellDeath Bacterial Cell Death Replication->CellDeath Transcription->CellDeath Decatenation->CellDeath

Mechanism of action of Norfloxacin Nicotinate.

Antibacterial Spectrum: In-Vitro Activity

Norfloxacin nicotinate exhibits a broad spectrum of activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for norfloxacin against various bacterial isolates. While specific data for the nicotinate salt is limited in publicly available literature, the antibacterial spectrum is expected to be comparable to that of norfloxacin.

Table 1: In-Vitro Activity of Norfloxacin Against Gram-Negative Bacteria
Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.008 - 32-0.25[2]
Pseudomonas aeruginosa0.12 - 2-1.56[3]
Klebsiella pneumoniae--0.5[4]
Proteus mirabilis--6.25[3]
Salmonella spp.--0.125[5]
Shigella spp.--0.064[5]
Enterobacter spp.--0.5[4]
Citrobacter spp.--0.5[4]
Serratia spp.--0.5[4]
Haemophilus influenzae0.03 - 0.12-0.25[2]
Neisseria gonorrhoeae0.008 - 0.016-0.25[2]
Campylobacter fetus subsp. jejuni--0.5[5][6]
Yersinia enterocolitica--0.064[5]
Vibrio cholerae--0.008[5]
Vibrio parahaemolyticus--0.064[5]
Aeromonas hydrophila--0.016[5]
Acinetobacter calcoaceticus0.06 - 4--
Actinobacillus pleuropneumoniae0.03--

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In-Vitro Activity of Norfloxacin Against Gram-Positive Bacteria
Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus0.25 - 414[2][4]
Staphylococcus epidermidis--4[4]
Streptococcus spp.0.5 - 64--
Enterococcus spp.--4[4]
Streptococcus porcinus12.5--
Table 3: In-Vitro Activity of Norfloxacin Nicotinate Against Mycoplasma Species
Bacterial SpeciesMIC (µg/mL)
Mycoplasma hyopneumoniae< 1.0[7]
Mycoplasma hyosynoviae3.12[7]

Experimental Protocols for Antibacterial Susceptibility Testing

The in-vitro activity of norfloxacin nicotinate is primarily determined by two standard methods: Broth Microdilution and Agar Disk Diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of Norfloxacin Nicotinate in Mueller-Hinton Broth (MHB) C Inoculate microtiter plate wells containing diluted antibiotic with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland turbidity standard) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Broth microdilution workflow for MIC determination.
  • Preparation of Antimicrobial Solution: Prepare a stock solution of norfloxacin nicotinate. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: From a pure culture, select 3-5 isolated colonies and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized bacterial inoculum. Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of norfloxacin nicotinate that completely inhibits visible bacterial growth.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_application Disk Application & Incubation cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland turbidity standard) B Inoculate a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn A->B C Aseptically apply a Norfloxacin Nicotinate- impregnated disk to the agar surface B->C D Incubate at 35-37°C for 16-20 hours C->D E Measure the diameter of the zone of inhibition (in mm) D->E F Interpret results as Susceptible, Intermediate, or Resistant based on standardized zone diameters E->F

Agar disk diffusion workflow for susceptibility testing.
  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Application of Antibiotic Disk: Aseptically place a paper disk impregnated with a standard concentration of norfloxacin onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameter to established interpretive criteria, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).

Conclusion

Norfloxacin nicotinate is a potent, broad-spectrum fluoroquinolone antibiotic with significant activity against a wide array of Gram-positive and Gram-negative bacteria, as well as some Mycoplasma species. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust bactericidal effect. The standardized experimental protocols outlined in this guide are essential for the accurate and reproducible evaluation of its antibacterial efficacy in research and drug development settings. Further research to generate more extensive MIC data specifically for the nicotinate salt against a broader range of clinical isolates will be valuable in further defining its therapeutic potential.

References

A Deep Dive into the Solubility Profiles of Norfloxacin and Norfloxacin Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the solubility characteristics of the fluoroquinolone antibiotic norfloxacin and its salt, norfloxacin nicotinate. The enhanced aqueous solubility of norfloxacin nicotinate is a critical factor in formulation development and can significantly impact the bioavailability of the drug. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of the drug's mechanism of action and experimental workflows.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for norfloxacin and a norfloxacin-nicotinic acid cocrystal, which serves as a strong indicator of the solubility behavior of norfloxacin nicotinate.

Table 1: Solubility of Norfloxacin in Various Solvents at 25 °C

SolventSolubility (mg/mL)
Water0.28[1]
Methanol0.98[1]
Ethanol1.9[1]
Acetone5.1[1]
Chloroform5.5[1]
Ethyl Acetate0.94[1]
Benzene0.15[1]
Diethyl Ether0.01[1]
Octanol5.1[1]
Glacial Acetic Acid340[1]
Dimethyl Sulfoxide (DMSO)~2[2]
Dimethylformamide (DMF)~5[2]

Table 2: Aqueous Solubility Comparison of Norfloxacin and Norfloxacin-Nicotinic Acid Cocrystal

CompoundAqueous Solubility (mg/mL)Fold Increase
Norfloxacin0.32 ± 0.02-
Norfloxacin-Nicotinic Acid Cocrystal2.64 ± 0.39~8.25

Note: The data for the norfloxacin-nicotinic acid cocrystal is presented as a proxy for norfloxacin nicotinate, demonstrating the significant solubility enhancement achieved through the formation of a salt with nicotinic acid.

Table 3: pH-Dependent Aqueous Solubility of Norfloxacin

pHSolubility
< 5Sharply increases
7.5Least soluble[3]
> 10Sharply increases

Experimental Protocols

Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic equilibrium solubility of norfloxacin and norfloxacin nicotinate in a specified solvent.

Materials:

  • Norfloxacin or Norfloxacin Nicotinate powder

  • Solvent of interest (e.g., purified water, phosphate buffer of specific pH, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the test compound (norfloxacin or norfloxacin nicotinate) to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the dissolution and precipitation processes have reached a steady state.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Centrifugation prior to filtration can also be employed for better separation.

  • Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[4][5][6]

  • Data Analysis: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or µg/mL.

Quantification of Norfloxacin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of norfloxacin in solution, which is a crucial step in solubility determination.

Objective: To accurately measure the concentration of norfloxacin in a given sample.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the ratio of the solvents should be optimized for good peak shape and separation. A common mobile phase composition is a mixture of phosphate buffer (pH 3.0-4.0) and acetonitrile.[4][7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Norfloxacin has a maximum absorbance at approximately 275-280 nm, which is a suitable wavelength for detection.[6][7]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of norfloxacin of known concentrations in the mobile phase or a solvent similar to the sample matrix.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Sample Analysis: Inject the diluted sample solution (from the shake-flask experiment) into the HPLC system and record the peak area for norfloxacin.

  • Concentration Determination: Using the calibration curve, determine the concentration of norfloxacin in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizations

Mechanism of Action of Norfloxacin

Norfloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, leading to bacterial cell death.[8][9][10][11][12]

Norfloxacin Mechanism of Action Norfloxacin's Inhibition of Bacterial DNA Replication cluster_replication Bacterial DNA Replication DNA Bacterial DNA ReplicationFork Replication Fork Formation (DNA Unwinding) DNA->ReplicationFork Supercoiling Positive Supercoiling Ahead of the Fork ReplicationFork->Supercoiling Decatenation Separation of Daughter Chromosomes ReplicationFork->Decatenation CellDivision Bacterial Cell Division Decatenation->CellDivision Norfloxacin Norfloxacin InhibitionGyrase Inhibition Norfloxacin->InhibitionGyrase InhibitionTopoIV Inhibition Norfloxacin->InhibitionTopoIV DNAGyrase DNA Gyrase (Topoisomerase II) TopoIV Topoisomerase IV InhibitionGyrase->Supercoiling Prevents relief of positive supercoiling InhibitionTopoIV->Decatenation Blocks decatenation

Norfloxacin's dual inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Solubility Determination Workflow Workflow for Shake-Flask Solubility Measurement start Start prep Prepare Supersaturated Solution (Excess compound in solvent) start->prep equilibrate Equilibrate (Shake at constant temperature) prep->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration (HPLC-UV Analysis) separate->quantify end End (Solubility Value) quantify->end

A streamlined workflow for determining equilibrium solubility.

Conclusion

The formation of the nicotinate salt of norfloxacin leads to a significant enhancement in its aqueous solubility. This improved physicochemical property is a key consideration for the development of oral dosage forms with potentially enhanced bioavailability. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible determination of the solubility of norfloxacin and its derivatives. The provided visualizations offer a clear understanding of the drug's mechanism of action and the experimental procedures involved in its characterization. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating informed decisions in formulation and further studies.

References

In Vitro Activity of Norfloxacin Nicotinate Against Veterinary Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin nicotinate, an adduct of norfloxacin and nicotinic acid, is a third-generation fluoroquinolone antibiotic utilized in veterinary medicine.[1] Its enhanced water solubility compared to norfloxacin facilitates its administration in animal husbandry and aquaculture.[2][3][4] This technical guide provides a comprehensive overview of the in vitro activity of norfloxacin nicotinate against common veterinary pathogens. While specific quantitative data for norfloxacin nicotinate is limited in publicly available literature, this guide synthesizes the known antibacterial spectrum of norfloxacin and outlines the standardized methodologies for determining its in vitro efficacy. This document is intended to serve as a foundational resource for researchers and professionals in drug development and veterinary microbiology.

Introduction

Norfloxacin, the parent compound of norfloxacin nicotinate, is a synthetic broad-spectrum antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria.[5] The addition of the nicotinate moiety improves the physicochemical properties of the drug, notably its solubility, which is a significant advantage for veterinary formulations.[2][3] The antibacterial action of norfloxacin nicotinate is identical to that of norfloxacin, involving the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][4][5] This interference with crucial cellular processes ultimately leads to bacterial cell death.[2]

Mechanism of Action

Norfloxacin nicotinate, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial DNA synthesis. The primary targets are two essential enzymes: DNA gyrase and topoisomerase IV.

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process critical for DNA replication and transcription. Norfloxacin binds to the A-subunit of DNA gyrase, preventing it from re-ligating the cleaved DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is crucial for the separation of daughter chromosomes after DNA replication. By inhibiting topoisomerase IV, norfloxacin prevents the segregation of replicated DNA, leading to a lethal disruption of cell division.

The specificity of norfloxacin for bacterial topoisomerases over their mammalian counterparts ensures its selective toxicity.[6]

Norfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Norfloxacin_Nicotinate Norfloxacin Nicotinate DNA_Gyrase DNA Gyrase (Topoisomerase II) Norfloxacin_Nicotinate->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Norfloxacin_Nicotinate->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Mechanism of action of Norfloxacin Nicotinate.

In Vitro Antibacterial Spectrum

Gram-Negative Bacteria: Norfloxacin is highly active against most Enterobacteriaceae, including:

  • Escherichia coli[2]

  • Salmonella cholerasuis[2]

  • Pasteurella multocida[2]

  • Mannheimia haemolytica[2]

  • Actinobacillus pleuropneumoniae[2]

It is also effective against Pseudomonas aeruginosa.[7][8]

Gram-Positive Bacteria: Norfloxacin shows activity against some Gram-positive bacteria, including:

  • Staphylococcus aureus[9]

  • Streptococcus suis[2]

Mycoplasma:

  • Mycoplasma hyopneumoniae[2]

The following table summarizes the known in vitro activity of Norfloxacin against various veterinary pathogens, which can serve as a proxy for the expected activity of Norfloxacin Nicotinate.

Bacterial SpeciesNorfloxacin MIC Range (µg/mL)Reference(s)
Escherichia coli≤0.5 - 32[7][10]
Salmonella spp.≤0.5[10]
Pasteurella multocidaData not specified[2]
Mannheimia haemolyticaData not specified[2]
Actinobacillus pleuropneumoniaeData not specified[2]
Pseudomonas aeruginosa0.12 - 128[7]
Staphylococcus aureus0.25 - 4[7]
Streptococcus suisData not specified[2]
Mycoplasma hyopneumoniaeData not specified[2]

Note: The data presented is for Norfloxacin and is intended to be indicative of the expected activity of Norfloxacin Nicotinate. Specific MIC values for Norfloxacin Nicotinate should be determined experimentally.

Experimental Protocols for In Vitro Susceptibility Testing

The determination of the in vitro activity of norfloxacin nicotinate against veterinary pathogens is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for conducting these experiments, based on standardized protocols.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[11][12][13][14]

Materials:

  • Norfloxacin nicotinate powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator

Procedure:

  • Preparation of Norfloxacin Nicotinate Stock Solution:

    • Prepare a stock solution of norfloxacin nicotinate in a suitable solvent (e.g., sterile deionized water, adjusting pH if necessary for dissolution) at a high concentration (e.g., 1280 µg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[14]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the norfloxacin nicotinate stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of norfloxacin nicotinate at which there is no visible growth (turbidity) of the bacteria.

MIC_Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare Norfloxacin Nicotinate Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate plate at 35-37°C for 16-20h Inoculate_Plate->Incubate_Plate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate_Plate->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

  • Norfloxacin nicotinate powder

  • Mueller-Hinton Agar (MHA)

  • Bacterial isolates

  • Sterile petri dishes

  • Inoculum replicating device

Procedure:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of norfloxacin nicotinate in sterile deionized water at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C.

    • Add 1 part of each antibiotic dilution to 9 parts of molten MHA to achieve the final desired concentrations.

    • Pour the agar into sterile petri dishes and allow to solidify.

    • A control plate with no antibiotic should also be prepared.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.[14]

  • Inoculation:

    • Using an inoculum replicating device, spot the prepared bacterial suspensions onto the surface of the agar plates, including the control plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of norfloxacin nicotinate that completely inhibits the visible growth of the bacteria.

Conclusion

Norfloxacin nicotinate is a valuable antimicrobial agent in veterinary medicine, offering the broad-spectrum activity of norfloxacin with the benefit of improved solubility. While specific in vitro activity data for norfloxacin nicotinate is not extensively published, its efficacy can be inferred from the well-documented activity of norfloxacin against a wide array of Gram-negative and Gram-positive veterinary pathogens. The standardized methodologies for MIC determination provided in this guide offer a framework for researchers to generate specific data for norfloxacin nicotinate against pathogens of interest. Further research is warranted to establish a comprehensive database of in vitro activity for this important veterinary antibiotic.

References

Norfloxacin Nicotinate: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Norfloxacin nicotinate, a salt derivative of the synthetic fluoroquinolone antibiotic norfloxacin, offers enhanced water solubility, a characteristic that makes it particularly suitable for various pharmaceutical formulations. This guide provides a detailed examination of its pharmacokinetic and pharmacodynamic properties, drawing upon preclinical data to offer a comprehensive resource for the scientific community.

Pharmacokinetics: The Journey of Norfloxacin Nicotinate in the Body

The absorption, distribution, metabolism, and excretion (ADME) of Norfloxacin nicotinate have been primarily studied in animal models. These studies reveal how the drug behaves systemically after administration.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Norfloxacin nicotinate observed in swine, ewes, and calves.

Table 1: Pharmacokinetic Parameters of Norfloxacin Nicotinate in Swine

ParameterIntravenous (7.0 mg/kg)Intramuscular (14.0 mg/kg)Subcutaneous (14.0 mg/kg)
Distribution Half-life (t½α) 4.2 minutes[1]--
Elimination Half-life (t½β) 2.1 hours[1]4.45 hours[1]4.45 hours[1]
Mean Residence Time (MRT) 2.9 ± 0.6 hours[1]--
Volume of Distribution at steady state (Vss) 3.2 ± 0.1 L/kg[1]--
Time to Peak Plasma Concentration (Tmax) -< 15 minutes[1]< 15 minutes[1]
Bioavailability (F) -51-64%[1]51-64%[1]
Urinary Excretion (24h, as parent drug) < 20%[1]-< 25%[1]
Fecal Excretion (as parent drug) 1.3 to 1.6%[1]-1.3 to 1.6%[1]

Table 2: Pharmacokinetic Parameters of Norfloxacin Nicotinate in Ewes (25 mg/kg Intravenous) [2]

ParameterDuring Nursing1 Day Post-Weaning1 Month Post-Weaning
Total Body Clearance (CL) 4.2 ± 1.3 mL/min/kg1.6 ± 0.3 mL/min/kg3.1 ± 0.8 mL/min/kg
Mean Residence Time (MRT) 335 ± 83 min797 ± 129 min481 ± 102 min
Terminal Half-life (t½) 266 ± 51 min603 ± 94 min372 ± 68 min
Volume of Distribution at steady state (Vss) 1.3 ± 0.1 L/kg1.2 ± 0.1 L/kg1.4 ± 0.2 L/kg

Table 3: Pharmacokinetic Parameters of Norfloxacin Nicotinate in Calves (Intravenous) [3]

ParameterUnweaned (7.5 mg/kg)Unweaned (15 mg/kg)Weaned (7.5 mg/kg)Weaned (15 mg/kg)
Clearance (CL) 8.5 ± 2.0 mL/min/kg7.7 ± 1.2 mL/min/kg11.7 ± 3.2 mL/min/kg16.1 ± 3.3 mL/min/kg
Mean Residence Time (MRT) 211 ± 33 min227 ± 41 min185 ± 79 min128 ± 18 min
Volume of Distribution (Vd) 1.8 ± 0.3 L/kg1.7 ± 0.1 L/kg2.0 ± 0.7 L/kg2.1 ± 0.7 L/kg

Pharmacodynamics: The Antimicrobial Action of Norfloxacin Nicotinate

The antibacterial efficacy of Norfloxacin nicotinate is derived from its active moiety, norfloxacin. It exhibits bactericidal activity against a wide array of pathogens by inhibiting essential bacterial enzymes.

Quantitative Pharmacodynamic Data

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

Table 4: Minimum Inhibitory Concentrations (MIC) of Norfloxacin Nicotinate against Various Swine Pathogens [1]

MicroorganismMIC (µg/mL)
Salmonella cholerasuis0.03
Actinobacillus pleuropneumoniae0.03
Streptococcus porcinus12.5
Mycoplasma hyopneumoniae< 1.0
Mycoplasma hyosynoviae3.12

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the study of Norfloxacin nicotinate.

In Vivo Pharmacokinetic Study in Swine

This protocol is based on a three-way crossover study design to assess the pharmacokinetics of Norfloxacin nicotinate following different routes of administration.[1]

  • Animal Model : Healthy pigs are selected and acclimated to the study conditions.

  • Drug Administration :

    • Intravenous (IV) administration of a 7.0 mg/kg dose of Norfloxacin nicotinate.

    • Intramuscular (IM) and subcutaneous (SC) administrations of a 14.0 mg/kg dose.

    • A washout period is observed between each administration phase.

  • Sample Collection : Blood samples are collected at predetermined time intervals over a 24-hour period post-dosing.

  • Sample Analysis : Plasma is separated from the blood samples, and the concentration of unchanged norfloxacin is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Analysis :

    • For IV data, a two-compartment open system pharmacokinetic model is used to analyze the plasma concentration-time data.

    • For IM and SC data, non-compartmental analysis is employed to determine key pharmacokinetic parameters.

Quantification of Norfloxacin in Plasma by HPLC

This protocol describes a common method for determining norfloxacin concentrations in biological matrices.

  • Sample Preparation : Plasma samples are deproteinized, often using acetonitrile, to precipitate proteins. The mixture is then centrifuged, and the clear supernatant is collected for analysis.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is typically used for separation.

    • Mobile Phase : The mobile phase usually consists of a buffer (e.g., phosphate or citrate) and an organic solvent like acetonitrile or methanol. The pH is adjusted to optimize separation.

    • Detection : Fluorescence detection is highly sensitive, with a common excitation wavelength of around 280 nm and an emission wavelength of approximately 450 nm. UV detection at about 277 nm is also a viable option.

  • Quantification : A standard curve is constructed by analyzing samples with known concentrations of norfloxacin in the same biological matrix. The concentration in the experimental samples is then calculated by comparing their chromatographic peak areas to the standard curve.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This is a standardized method to assess the in vitro activity of an antimicrobial agent.

  • Preparation of Stock Solution : A stock solution of Norfloxacin nicotinate is prepared in a suitable sterile solvent.

  • Serial Dilutions : Two-fold serial dilutions of the stock solution are made in a 96-well microtiter plate containing a growth medium such as cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation : The bacterial strain of interest is cultured to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve the final desired inoculum concentration.

  • Inoculation and Incubation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated under optimal growth conditions (e.g., 35-37°C for 18-24 hours).

  • MIC Reading : The MIC is determined as the lowest concentration of Norfloxacin nicotinate that results in the complete inhibition of visible bacterial growth.

Visualizing the Molecular and Experimental Landscape

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Norfloxacin's bactericidal effect stems from its inhibition of two vital bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication.[4][5][6] Topoisomerase IV, on the other hand, is crucial for the separation of interlinked daughter chromosomes following replication.[4][5][6] By binding to these enzymes, norfloxacin stabilizes the enzyme-DNA complex, leading to double-stranded breaks in the bacterial chromosome and ultimately, cell death.[4][5][6]

Norfloxacin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Norfloxacin Norfloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Norfloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Norfloxacin->Topoisomerase_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables DNA_Damage DNA Fragmentation DNA_Gyrase->DNA_Damage Causes Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Topoisomerase_IV->DNA_Damage Causes Bacterial_DNA Bacterial DNA Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death In_Vivo_PK_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Phase cluster_analysis_reporting Phase 3: Analysis & Reporting Protocol_Dev Protocol Development (Animal Model, Dosing, Sampling) Ethics_Approval Ethical Review & Approval Protocol_Dev->Ethics_Approval Animal_Acclimation Animal Acclimation Ethics_Approval->Animal_Acclimation Drug_Admin Drug Administration Animal_Acclimation->Drug_Admin Sample_Collection Biological Sample Collection Drug_Admin->Sample_Collection Bioanalysis Bioanalytical Method Validation & Sample Analysis Sample_Collection->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Final_Report Final Study Report PK_Analysis->Final_Report

References

Navigating Bacterial Infections in Livestock: A Technical Guide to Norfloxacin Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial infections in poultry and swine pose a significant threat to animal health, welfare, and agricultural productivity. The quest for effective and safe antimicrobial agents has led to the development of various compounds, among which fluoroquinolones have demonstrated considerable efficacy. Norfloxacin nicotinate, a salt of norfloxacin, is a third-generation fluoroquinolone antimicrobial agent utilized in veterinary medicine for the treatment of susceptible bacterial and mycoplasmal infections in poultry and swine. This technical guide provides an in-depth overview of norfloxacin nicotinate, focusing on its mechanism of action, efficacy, pharmacokinetics, and the experimental protocols for its evaluation.

Mechanism of Action

Norfloxacin, the active moiety of norfloxacin nicotinate, exerts its bactericidal effect by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of replication and transcription. Norfloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[1][3]

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the separation of interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, norfloxacin prevents the segregation of newly replicated chromosomes, leading to a halt in cell division and subsequent cell death.[1][3]

The dual targeting of these essential enzymes contributes to the broad-spectrum activity of norfloxacin.

Norfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Norfloxacin Norfloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Norfloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Norfloxacin->Topoisomerase_IV Inhibits DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Enables Cell_Death Cell_Death DNA_Gyrase->Cell_Death Leads to Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Topoisomerase_IV->Cell_Death Leads to MIC_Determination_Workflow Start Start Prepare_Stock Prepare Norfloxacin Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End Pharmacokinetic_Study_Workflow Start Start Animal_Selection Select and Acclimatize Swine Start->Animal_Selection Drug_Administration Administer Norfloxacin Nicotinate (IV, IM, SC) Animal_Selection->Drug_Administration Blood_Sampling Collect Blood Samples at Timed Intervals Drug_Administration->Blood_Sampling Plasma_Separation Centrifuge and Separate Plasma Blood_Sampling->Plasma_Separation HPLC_Analysis Analyze Plasma Samples using HPLC Plasma_Separation->HPLC_Analysis PK_Modeling Perform Pharmacokinetic Modeling and Analysis HPLC_Analysis->PK_Modeling End End PK_Modeling->End Residue_Analysis_Workflow Start Start Tissue_Sampling Collect Poultry Tissues (Muscle, Liver, Kidney) Start->Tissue_Sampling Homogenization Homogenize Tissue with Extraction Solvent Tissue_Sampling->Homogenization Centrifugation Centrifuge and Collect Supernatant Homogenization->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Centrifugation->SPE_Cleanup Elution_Concentration Elute and Concentrate Norfloxacin SPE_Cleanup->Elution_Concentration HPLC_Analysis Analyze by HPLC with Fluorescence Detection Elution_Concentration->HPLC_Analysis Quantification Quantify Residues against Calibration Curve HPLC_Analysis->Quantification End End Quantification->End

References

The Bioavailability of Norfloxacin Nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin, a broad-spectrum fluoroquinolone antibiotic, exhibits limited aqueous solubility, which can impact its bioavailability, particularly in oral formulations. Norfloxacin nicotinate, a salt form of norfloxacin, was developed to enhance its water solubility, thereby improving its suitability for parenteral administration and potentially increasing its oral absorption. This technical guide provides a comprehensive overview of the bioavailability of Norfloxacin nicotinate, synthesizing available data on its pharmacokinetic profile, and detailing the experimental methodologies used in its evaluation. The guide also visualizes key experimental workflows and metabolic pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Norfloxacin is a synthetic chemotherapeutic agent with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1] Despite its efficacy, the clinical application of norfloxacin can be hampered by its low water solubility (0.32 ± 0.02 mg/mL), which can lead to variable and incomplete absorption from the gastrointestinal tract.[2] To address this limitation, Norfloxacin nicotinate was developed. This salt form significantly improves water solubility, making it a more viable candidate for various pharmaceutical formulations, including parenteral solutions.[3][4] This guide delves into the specifics of Norfloxacin nicotinate's bioavailability, drawing comparisons with the parent drug where data is available.

Physicochemical Properties and Rationale for Nicotinate Salt Formation

The formation of a salt with nicotinic acid (niacin) is a common pharmaceutical strategy to enhance the aqueous solubility of a poorly soluble active pharmaceutical ingredient (API). In the case of Norfloxacin nicotinate, the ionic interaction between the protonated tertiary amine on the piperazine ring of norfloxacin and the carboxylate group of nicotinic acid disrupts the crystalline lattice of norfloxacin, leading to improved dissolution characteristics.[2] This enhanced solubility is the primary driver for its development, aiming for more reliable absorption and bioavailability.[3]

Pharmacokinetic Profile and Bioavailability

The bioavailability of Norfloxacin nicotinate has been investigated in several animal models. It is important to note that after administration, Norfloxacin nicotinate is expected to dissociate into norfloxacin and nicotinic acid, and thus the pharmacokinetic parameters measured are typically those of norfloxacin.

Oral Bioavailability

While primarily developed for improved water solubility for parenteral formulations, the enhanced dissolution characteristics of Norfloxacin nicotinate also suggest a potential for improved oral absorption compared to norfloxacin.

A comparative study in rabbits demonstrated the superior oral bioavailability of Norfloxacin nicotinate. The absolute bioavailability of norfloxacin after oral administration of Norfloxacin nicotinate was 45%, significantly higher than the 29% observed for norfloxacin.[5]

Table 1: Comparative Oral Pharmacokinetic Parameters of Norfloxacin and Norfloxacin Nicotinate in Rabbits [5]

ParameterNorfloxacinNorfloxacin Nicotinate
Dose (mg/kg) 55
Cmax (µg/mL) --
Tmax (hr) --
AUC (µg·hr/mL) --
Elimination Half-life (t½β) (hr) 3.37 ± 1.373.61 ± 0.65
Absolute Bioavailability (F) (%) 2945

Data presented as mean ± standard deviation where available.

Parenteral Bioavailability

As expected, due to its enhanced water solubility, Norfloxacin nicotinate is well-suited for parenteral administration, leading to high bioavailability.

  • Intramuscular Administration: In unweaned and weaned calves, the bioavailability of norfloxacin following intramuscular administration of Norfloxacin nicotinate ranged from 73% to 106%.[6] In donkeys, intramuscular bioavailability was reported to be 31.5% and 18.8% for 10 and 20 mg/kg doses, respectively.

  • Subcutaneous Administration: A study in swine showed a bioavailability of 51-64% following subcutaneous administration.

Table 2: Pharmacokinetic Parameters of Norfloxacin Nicotinate in Various Animal Species after Different Routes of Administration

SpeciesRouteDose (mg/kg)Bioavailability (%)Cmax (µg/mL)Tmax (hr)t½β (hr)Reference
Calves IM7.5 - 1573 - 106---[6]
Swine IV7.0---2.1[7]
IM14.051 - 64-< 0.254.45[7]
SC14.051 - 64-< 0.254.45[7]
Donkeys Oral109.6---
Oral206.4---
IM1031.5---
IM2018.8---
Rabbits Oral545--3.61 ± 0.65[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½β: Elimination half-life; IV: Intravenous; IM: Intramuscular; SC: Subcutaneous.

Experimental Protocols

The determination of pharmacokinetic parameters for Norfloxacin nicotinate relies on robust analytical methodologies and well-designed in vivo studies.

In Vivo Pharmacokinetic Study Design

A typical pharmacokinetic study to assess the bioavailability of Norfloxacin nicotinate involves the following steps:

experimental_workflow cluster_preclinical Preclinical Study Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase animal_selection Animal Model Selection (e.g., rabbits, calves, swine) acclimatization Acclimatization Period animal_selection->acclimatization dosing Drug Administration (Oral or Parenteral) acclimatization->dosing sampling Blood Sample Collection (Serial sampling over time) dosing->sampling plasma_separation Plasma Separation (Centrifugation) sampling->plasma_separation sample_preparation Sample Preparation (Protein precipitation/Liquid-liquid extraction) plasma_separation->sample_preparation hplc_analysis HPLC Analysis (Quantification of Norfloxacin) sample_preparation->hplc_analysis pk_modeling Pharmacokinetic Modeling (Non-compartmental or compartmental analysis) hplc_analysis->pk_modeling parameter_calculation Calculation of Parameters (Cmax, Tmax, AUC, t½, Bioavailability) pk_modeling->parameter_calculation

Experimental workflow for a typical pharmacokinetic study.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of norfloxacin in biological matrices is most commonly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.

Table 3: Representative HPLC Method Parameters for Norfloxacin Analysis

ParameterDescription
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 20 mM sodium hydrogen phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 88:12 (v/v).[8]
Flow Rate 1.0 mL/min
Detection UV at 280 nm[8] or Fluorescence (Excitation: ~280 nm, Emission: ~445 nm)
Internal Standard Ciprofloxacin is often used as an internal standard.[8]
Sample Preparation Protein precipitation with acetonitrile or liquid-liquid extraction with a solvent like chloroform is typically employed to extract the drug from the plasma matrix.[8]

Metabolism of Norfloxacin Nicotinate

Upon administration, Norfloxacin nicotinate is expected to readily dissociate into norfloxacin and nicotinic acid. The metabolism of the compound is therefore considered to be the independent metabolism of these two entities.

Norfloxacin Metabolism

Norfloxacin undergoes limited metabolism in the liver. The primary metabolic modifications occur on the piperazine ring, resulting in several metabolites that possess significantly less antibacterial activity than the parent compound.[5][9] A significant portion of the administered norfloxacin is excreted unchanged in the urine.[1]

norfloxacin_metabolism Norfloxacin Norfloxacin Metabolites Metabolites (Piperazine ring modifications) Norfloxacin->Metabolites Hepatic Metabolism (Limited) Excretion Renal and Biliary Excretion (Unchanged drug and metabolites) Norfloxacin->Excretion Direct Excretion Metabolites->Excretion

Simplified metabolic pathway of Norfloxacin.
Nicotinic Acid Metabolism

Nicotinic acid (niacin or vitamin B3) is a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[10] It is primarily metabolized in the liver. The main metabolic pathway involves its conversion to nicotinamide adenine dinucleotide (NAD). Excess nicotinic acid is methylated and further oxidized before being excreted in the urine.[6]

nicotinic_acid_metabolism Nicotinic_Acid Nicotinic Acid NAD_synthesis NAD+ Synthesis (Preiss-Handler Pathway) Nicotinic_Acid->NAD_synthesis Methylation Methylation (N¹-methylnicotinamide) Nicotinic_Acid->Methylation Excess Oxidation Oxidation Methylation->Oxidation Urinary_Excretion Urinary Excretion Oxidation->Urinary_Excretion

Metabolic pathway of Nicotinic Acid.

There is no evidence to suggest a significant metabolic interaction between norfloxacin and nicotinic acid when administered as Norfloxacin nicotinate.

Conclusion

Norfloxacin nicotinate represents a successful application of salt formation to enhance the physicochemical properties of an active pharmaceutical ingredient. Its improved water solubility makes it suitable for parenteral formulations, leading to high bioavailability via intramuscular and subcutaneous routes. Furthermore, evidence suggests that the enhanced dissolution characteristics of Norfloxacin nicotinate translate to improved oral bioavailability compared to norfloxacin. The metabolism of Norfloxacin nicotinate is understood as the independent metabolism of its constituent parts, norfloxacin and nicotinic acid. For researchers and drug development professionals, Norfloxacin nicotinate serves as a valuable case study in formulation development to overcome the challenges posed by poorly soluble compounds. Further research, particularly direct comparative oral bioavailability studies in various species, would be beneficial to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Norfloxacin Nicotinate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

Norfloxacin nicotinate, a fluoroquinolone antibiotic, is effective against a broad spectrum of bacterial infections. Accurate quantification of norfloxacin in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of norfloxacin in plasma, adaptable for the analysis of norfloxacin nicotinate following administration. The methods described are based on established and validated procedures. Two primary methods are presented: one utilizing fluorescence detection for high sensitivity and another using UV detection, which is widely available in most analytical laboratories.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate norfloxacin from endogenous plasma components. Plasma samples are first treated to remove proteins, typically through precipitation or liquid-liquid extraction. An internal standard (IS), such as ciprofloxacin, is added to the plasma sample prior to extraction to ensure accuracy and precision by correcting for variations in extraction recovery and injection volume. The prepared sample is then injected into the HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase. The concentration of norfloxacin is determined by comparing the peak area ratio of norfloxacin to the internal standard against a calibration curve constructed from standards of known concentrations.

I. HPLC Method with Fluorescence Detection

This method offers high sensitivity and selectivity for the quantification of norfloxacin in plasma.

Experimental Protocol

1. Materials and Reagents

  • Norfloxacin reference standard

  • Ciprofloxacin (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Perchloric acid (70%)[1]

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Water (HPLC grade)

  • Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a fluorescence detector is required.

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent
Column Agilent Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase 0.01 M Potassium dihydrogen phosphate : Acetonitrile (75:25, v/v), pH adjusted to 2.7 with phosphoric acid[1]
Flow Rate 0.8 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature Ambient
Fluorescence Detector Excitation: 310 nm, Emission: 450 nm[1]
Internal Standard Ciprofloxacin

3. Preparation of Solutions

  • Stock Solution of Norfloxacin (100 µg/mL): Accurately weigh 10 mg of norfloxacin reference standard and dissolve in 100 mL of mobile phase.

  • Stock Solution of Ciprofloxacin (IS) (100 µg/mL): Accurately weigh 10 mg of ciprofloxacin and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare working standard solutions of norfloxacin by serial dilution of the stock solution with mobile phase to obtain concentrations ranging from 30 ng/mL to 2500 ng/mL.[1]

  • Working Internal Standard Solution (1 µg/mL): Dilute the ciprofloxacin stock solution with mobile phase.

4. Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the working internal standard solution (1 µg/mL ciprofloxacin).

  • Vortex for 30 seconds.

  • Add 50 µL of 70% perchloric acid to precipitate plasma proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.[1]

  • Collect the supernatant and inject 10 µL into the HPLC system.[1]

Method Validation Summary
ParameterResult
Linearity Range 30 - 2500 ng/mL[1]
Precision (RSD%) Intra-day and Inter-day < 15%[1]
Accuracy Within ±15% of the nominal concentration[1]
Recovery ~94%[1]
Limit of Quantification (LOQ) 30 ng/mL[1]

II. HPLC Method with UV Detection

This method is a robust and widely accessible alternative for the quantification of norfloxacin in plasma.

Experimental Protocol

1. Materials and Reagents

  • Norfloxacin reference standard

  • Ciprofloxacin (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Sodium hydrogen phosphate

  • Phosphoric acid

  • Chloroform (for extraction)

  • Water (HPLC grade)

  • Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector is required.

ParameterCondition
HPLC System Shimadzu LC-20A series or equivalent
Column C18 column (e.g., 250 x 4.6 mm, 5 µm)[2][3]
Mobile Phase 20 mM Sodium hydrogen phosphate buffer (pH 3.0) : Acetonitrile (88:12, v/v)[2][3]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[4]
Column Temperature Ambient
UV Detector Wavelength 280 nm[2][3][4]
Internal Standard Ciprofloxacin[2][3]

3. Preparation of Solutions

  • Stock Solution of Norfloxacin (100 µg/mL): Accurately weigh 10 mg of norfloxacin reference standard and dissolve in 100 mL of mobile phase.

  • Stock Solution of Ciprofloxacin (IS) (100 µg/mL): Accurately weigh 10 mg of ciprofloxacin and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare working standard solutions of norfloxacin by serial dilution of the stock solution with mobile phase to obtain concentrations ranging from 25 ng/mL to 3000 ng/mL.[2][3]

  • Working Internal Standard Solution (1 µg/mL): Dilute the ciprofloxacin stock solution with mobile phase.

4. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 250 µL of plasma sample into a microcentrifuge tube.[2]

  • Add 50 µL of the working internal standard solution (1 µg/mL ciprofloxacin).

  • Vortex for 30 seconds.

  • Add 1.0 mL of chloroform as the extraction solvent.[2]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Carefully transfer the organic (lower) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 20 µL into the HPLC system.

Method Validation Summary
ParameterResult
Linearity Range 25 - 3000 ng/mL[2][3]
Precision (RSD%) Inter-day < 15%[2][3]
Accuracy Within ±15% of the nominal concentration
Recovery Norfloxacin: ~93.9%, Ciprofloxacin: ~91.2%[2][3]
Limit of Quantification (LOQ) 25 ng/mL[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (e.g., 250-500 µL) add_is Add Internal Standard (Ciprofloxacin) plasma->add_is vortex1 Vortex add_is->vortex1 protein_precipitation Protein Precipitation (e.g., Perchloric Acid) vortex1->protein_precipitation lle Liquid-Liquid Extraction (e.g., Chloroform) vortex1->lle vortex2 Vortex protein_precipitation->vortex2 lle->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant / Organic Layer centrifuge->supernatant evaporate Evaporate (if LLE) supernatant->evaporate LLE Path injection Inject into HPLC supernatant->injection Precipitation Path reconstitute Reconstitute (if LLE) evaporate->reconstitute reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (Fluorescence or UV) separation->detection integration Peak Area Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for Norfloxacin quantification in plasma.

method_validation_relationship cluster_validation Method Validation Parameters cluster_acceptance Acceptance Criteria linearity Linearity & Range r2 r² ≥ 0.99 linearity->r2 accuracy Accuracy accuracy_criteria 85-115% of Nominal (80-120% for LOQ) accuracy->accuracy_criteria precision Precision (Intra-day & Inter-day) precision_criteria RSD ≤ 15% (≤ 20% for LOQ) precision->precision_criteria selectivity Selectivity selectivity_criteria No interference at retention times selectivity->selectivity_criteria loq Limit of Quantification (LOQ) loq_criteria S/N ≥ 10 loq->loq_criteria recovery Extraction Recovery recovery_criteria Consistent & Reproducible recovery->recovery_criteria stability Stability stability_criteria Within ±15% of initial stability->stability_criteria

Caption: Logical relationship of method validation parameters and criteria.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Norfloxacin Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. Norfloxacin nicotinate is a derivative of norfloxacin designed to enhance its aqueous solubility, thereby improving its suitability for various formulations.[3][4] In solution, Norfloxacin nicotinate acts as a prodrug, releasing the active moiety, Norfloxacin.

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of bacteria to Norfloxacin nicotinate using standardized methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method for assessing susceptibility.

Principle of the Assays

The in vitro antibacterial susceptibility of Norfloxacin nicotinate is determined by assessing the antimicrobial activity of the active Norfloxacin compound. Standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are adapted for this purpose.

  • Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[5]

  • Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent. A paper disk impregnated with a specific concentration of the antimicrobial is placed on an agar plate inoculated with the test organism. The antimicrobial diffuses into the agar, and if the organism is susceptible, a zone of growth inhibition will appear around the disk.[6]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) Data for Norfloxacin against Common Bacterial Pathogens
Bacterial SpeciesGram StainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coliNegative0.060.250.015 - 128
Klebsiella pneumoniaeNegative0.2510.03 - 128
Pseudomonas aeruginosaNegative2160.12 - >128
Staphylococcus aureusPositive140.12 - 128
Enterococcus faecalisPositive4160.5 - 128

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Zone of Inhibition Interpretive Criteria for Norfloxacin (10 µg disk)
Zone Diameter (mm)Interpretation
≤12Resistant (R)
13-16Intermediate (I)
≥17Susceptible (S)

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Norfloxacin nicotinate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Norfloxacin Nicotinate Stock Solution:

    • Due to its enhanced solubility, Norfloxacin nicotinate can be dissolved directly in sterile distilled water or CAMHB to prepare a stock solution (e.g., 1280 µg/mL of active Norfloxacin).

    • Calculate the required weight of Norfloxacin nicotinate based on the molecular weights of Norfloxacin nicotinate and Norfloxacin to achieve the desired concentration of the active Norfloxacin moiety.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Serial Dilutions in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the Norfloxacin nicotinate stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic), and well 12 will serve as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each test well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of Norfloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Disk Diffusion (Kirby-Bauer) Susceptibility Testing

Materials:

  • Norfloxacin susceptibility disks (10 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Test bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Application of Norfloxacin Disks:

    • Aseptically apply a 10 µg Norfloxacin disk to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar.

    • If multiple disks are used on the same plate, they should be placed at least 24 mm apart.[4]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[4]

  • Measuring the Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the Norfloxacin disk to the nearest millimeter.

    • Interpret the results based on the established zone diameter breakpoints (see Table 2).

Visualization of Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare Norfloxacin Nicotinate Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate with Bacterial Suspension prep_inoculum->inoculate_plate apply_disk Apply 10 µg Norfloxacin Disk to Agar Surface inoculate_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter incubate->measure_zone interpret Interpret Results (S, I, R) measure_zone->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Norfloxacin_Mechanism_of_Action norfloxacin Norfloxacin dna_gyrase DNA Gyrase norfloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV norfloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Simplified signaling pathway of Norfloxacin's mechanism of action.

References

Application Notes and Protocols for Norfloxacin Nicotinate Oral Formulation in Livestock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin nicotinate, a fluoroquinolone antibiotic, is a salt of norfloxacin and nicotinic acid. This modification enhances the water solubility of norfloxacin, making it more suitable for oral administration in livestock.[1] Norfloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] These application notes provide a comprehensive overview of the formulation, analytical methodology, and preclinical evaluation of norfloxacin nicotinate for oral administration in various livestock species.

Mechanism of Action

Norfloxacin's primary mechanism of action involves the inhibition of two key bacterial enzymes:

  • DNA Gyrase (Topoisomerase II): This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for the initiation of replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, norfloxacin nicotinate disrupts essential cellular processes, leading to bacterial cell death.

cluster_0 Bacterial Cell Norfloxacin Nicotinate Norfloxacin Nicotinate DNA Gyrase DNA Gyrase Norfloxacin Nicotinate->DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV Norfloxacin Nicotinate->Topoisomerase IV Inhibits Bacterial Cell Bacterial Cell DNA Replication & Transcription DNA Replication & Transcription DNA Gyrase->DNA Replication & Transcription Enables Chromosome Segregation Chromosome Segregation Topoisomerase IV->Chromosome Segregation Enables Bacterial Cell Death Bacterial Cell Death DNA Replication & Transcription->Bacterial Cell Death Disruption leads to Chromosome Segregation->Bacterial Cell Death Disruption leads to

Caption: Mechanism of action of Norfloxacin Nicotinate.

Formulation of Oral Suspension

The enhanced water solubility of norfloxacin nicotinate facilitates its formulation as an oral suspension for ease of administration to livestock, often through drinking water.

Example Formulation Components

While specific formulations are proprietary, a general composition for a stable oral suspension can be derived from patent literature.

ComponentFunctionExample Concentration Range
Norfloxacin NicotinateActive Pharmaceutical Ingredient20-50 g/L
Suspending Agent (e.g., Sodium Carboxymethyl Cellulose, Xanthan Gum)Increases viscosity to prevent sedimentation1-10 g/L
Wetting Agent (e.g., Polysorbate 80)Facilitates dispersion of solid particles1-5 g/L
pH Adjusting Agent (e.g., Citric Acid, Sodium Hydroxide)Maintains optimal pH for stability and solubilityAs needed to achieve pH 5.0-8.0
Preservative (e.g., Methylparaben, Propylparaben)Prevents microbial growth1-2 g/L
Sweetener/Flavoring AgentImproves palatabilityAs needed
Purified WaterVehicleq.s. to 1 L
Preparation Protocol: A General Guideline

This protocol outlines a general procedure for preparing a norfloxacin nicotinate oral suspension. Specific parameters should be optimized during formulation development.

G A Vehicle Preparation: Disperse suspending agent in a portion of purified water with agitation. B Wetting Agent Addition: Add wetting agent to the vehicle and mix until uniform. A->B C Active Ingredient Dispersion: Slowly add Norfloxacin Nicotinate to the mixture with continuous stirring to form a slurry. B->C D Addition of Other Excipients: Dissolve preservatives and other soluble excipients in a separate portion of water and add to the main mixture. C->D E pH Adjustment: Adjust the pH of the suspension using a suitable pH modifier. D->E F Final Volume Adjustment: Add the remaining purified water to reach the final volume and mix thoroughly. E->F G Homogenization: Pass the suspension through a homogenizer to ensure uniform particle size distribution. F->G

Caption: General workflow for preparing an oral suspension.

Analytical Methodology: Stability-Indicating HPLC Method

A robust analytical method is crucial for determining the potency and stability of the formulation. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed.

Chromatographic Conditions (Example)
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a ratio of 85:15 (v/v).
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C
Sample Preparation
  • Oral Suspension: Accurately weigh a portion of the suspension, dissolve it in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile), and dilute to a known concentration.

  • Plasma/Serum: Perform a protein precipitation step by adding a precipitating agent (e.g., acetonitrile or perchloric acid) to the plasma sample containing the analyte. Centrifuge the mixture and inject the supernatant.

Method Validation

The analytical method should be validated according to VICH (Veterinary International Conference on Harmonisation) guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Experimental Protocols

Stability Studies

Objective: To determine the shelf-life of the oral suspension under various environmental conditions.

Protocol:

  • Batch Selection: Use at least three pilot or production scale batches of the final formulation in its intended commercial packaging.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Parameters to be Tested:

    • Appearance (color, odor, consistency)

    • pH

    • Viscosity

    • Assay of Norfloxacin Nicotinate

    • Related substances (degradation products)

    • Microbial limits

Dissolution Testing

Objective: To evaluate the in vitro release of norfloxacin nicotinate from the oral suspension.

Protocol:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of pH 4.0 acetate buffer.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Analysis: Analyze the samples by UV-Vis spectrophotometry at approximately 278 nm or by the validated HPLC method.

  • Acceptance Criteria: Typically, not less than 80% (Q) of the labeled amount of norfloxacin nicotinate should be dissolved in 30 minutes.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of orally administered norfloxacin nicotinate in the target livestock species.

Protocol:

  • Animal Selection: Use healthy, acclimatized animals of the target species (e.g., swine, poultry, calves).

  • Dosing: Administer the oral suspension at a predetermined dose (e.g., 10-20 mg/kg body weight).

  • Blood Sampling: Collect blood samples from a suitable vein (e.g., jugular vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).

  • Sample Processing: Separate plasma or serum and store at -20°C or below until analysis.

  • Analysis: Quantify the concentration of norfloxacin in the plasma/serum samples using the validated HPLC method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.

G A Animal Acclimatization B Oral Administration of Norfloxacin Nicotinate Suspension A->B C Serial Blood Sampling B->C D Plasma/Serum Separation C->D E HPLC Analysis of Norfloxacin Concentration D->E F Pharmacokinetic Parameter Calculation E->F

Caption: Workflow for an in vivo pharmacokinetic study.

Quantitative Data Summary

Pharmacokinetic Parameters of Norfloxacin Following Oral Administration in Livestock
SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Reference
Swine 7.2 (as norfloxacin-glycine acetate)0.43 ± 0.061.36 ± 0.397.13 ± 1.4131.10 ± 15.16[1]
Poultry (Broilers) 164.94 ± 0.06---[2]
Calves (Unweaned) 7.5 (IV)--3.52 ± 0.55-[1]
Calves (Weaned) 7.5 (IV)--3.08 ± 1.32-[1]
Ewes (Lactating) 25 (IV)--4.43 ± 0.85-[3]

Note: Data for oral administration in calves and ewes is limited in the reviewed literature. The provided data for these species is following intravenous (IV) administration and is included for comparative purposes.

Efficacy Data of Norfloxacin Nicotinate in Livestock
SpeciesDisease ModelPathogenDoseTreatment DurationOutcomeReference
Poultry (Broiler Breeders) Infectious CoryzaHaemophilus paragallinarum20 mg/kg5 daysSignificant reduction in clinical signs; 17% reisolation rate.[4]
Poultry (Broiler Breeders) Infectious CoryzaHaemophilus paragallinarum40 mg/kg5 daysSignificant reduction in clinical signs; 0% reisolation rate.[4]
Poultry (Broilers) ColibacillosisEscherichia coli100 mg/L in drinking water (continuous)5 daysEffective in reducing mortality and clinical signs.[5]
Poultry (Broilers) ColibacillosisEscherichia coli15 mg/kg in drinking water (pulse)5 daysMore efficacious than continuous dosing in reducing clinical and postmortem scores.[5]

Conclusion

Norfloxacin nicotinate offers a valuable therapeutic option for bacterial infections in livestock due to its improved water solubility and suitability for oral administration. The development of a stable and effective oral formulation requires careful consideration of excipients and manufacturing processes. Rigorous analytical testing and comprehensive preclinical evaluation, including stability, dissolution, and pharmacokinetic studies, are essential to ensure the quality, safety, and efficacy of the final veterinary medicinal product. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals working with norfloxacin nicotinate oral formulations for livestock.

References

Application Notes and Protocols for Determining Norfloxacin Nicotinate Potency via Microbiological Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the potency of Norfloxacin nicotinate using two common microbiological assay methods: the Turbidimetric Assay and the Agar Diffusion (Cylinder-Plate) Assay. The protocols are designed to be adaptable for quality control and research purposes.

Introduction

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] This action ultimately leads to bacterial cell death. Norfloxacin nicotinate is a salt of norfloxacin formulated to enhance its aqueous solubility.[3][4] The antimicrobial potency of norfloxacin nicotinate is attributed to the norfloxacin moiety.

Microbiological assays are essential for determining the potency of antibiotics, as they measure the actual antimicrobial activity, which may not be fully captured by chemical methods alone.[5] These assays are based on the principle of measuring the inhibition of microbial growth by the antibiotic.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from microbiological assays of norfloxacin. This data can be used as a reference for establishing in-house assay parameters.

Table 1: Turbidimetric Assay Validation Data for Norfloxacin [6]

ParameterResult
Linearity (Concentration Range)25 - 100 µg/mL
Correlation Coefficient (r²)0.9999
Precision
- Intra-assay (RSD %)1.33%
- Inter-assay (RSD %)0.21%
Accuracy
- Mean Recovery100.74%
Robustness
- RSD %< 4.5%
Limits
- Limit of Detection (LOD)0.83 µg/mL
- Limit of Quantitation (LOQ)2.79 µg/mL

Table 2: Representative Data for Agar Diffusion Assay of Norfloxacin

Norfloxacin Concentration (µg/mL)Average Zone of Inhibition (mm)
4.019.68
8.021.48
16.023.15

Note: The data in Table 2 is derived from representative values for similar fluoroquinolones and established interpretive standards for norfloxacin. Actual zone diameters will vary depending on specific laboratory conditions.

Experimental Protocols

General Considerations
  • Aseptic Technique: All procedures must be performed under aseptic conditions to prevent contamination.

  • Reference Standard: Use a well-characterized Norfloxacin reference standard. If using Norfloxacin nicotinate reference standard, adjust concentrations based on the molecular weights of norfloxacin (319.33 g/mol ) and norfloxacin nicotinate (442.44 g/mol ) to ensure the final concentration is expressed in terms of norfloxacin activity.

  • Test Organism: Staphylococcus epidermidis ATCC 12228 is suitable for the turbidimetric assay, while Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922 can be used for the agar diffusion assay.[2][7]

Protocol 1: Turbidimetric Assay

This method measures the inhibition of microbial growth in a liquid medium by spectrophotometrically determining the turbidity.

Materials:

  • Norfloxacin Nicotinate sample

  • Norfloxacin Reference Standard

  • Staphylococcus epidermidis ATCC 12228

  • Brain Heart Infusion (BHI) broth

  • Sterile 0.1 M NaOH

  • Sterile water

  • Spectrophotometer (530 nm)

  • Incubator shaker (35°C ± 2°C)

  • Sterile test tubes and pipettes

  • Formaldehyde solution (12%)

Procedure:

  • Preparation of Inoculum:

    • Culture S. epidermidis in BHI broth at 35°C for 24 hours.

    • Dilute the culture with sterile BHI broth to achieve a transmittance of 25% at 580 nm.

  • Preparation of Standard Solutions:

    • Accurately weigh a quantity of Norfloxacin Reference Standard and dissolve in a minimal amount of 0.1 M NaOH, then dilute with sterile water to a stock solution of 1000 µg/mL (as norfloxacin).

    • From the stock solution, prepare working standard solutions with concentrations of 25, 50, and 100 µg/mL in sterile water.

  • Preparation of Sample Solutions:

    • Accurately weigh a quantity of Norfloxacin Nicotinate sample powder equivalent to the desired amount of norfloxacin.

    • Dissolve in a minimal amount of 0.1 M NaOH and dilute with sterile water to a stock solution with a concentration equivalent to 1000 µg/mL of norfloxacin.

    • From the sample stock solution, prepare working sample solutions with expected concentrations of 25, 50, and 100 µg/mL in sterile water.

  • Assay Procedure:

    • Set up test tubes in triplicate for each concentration of the standard and sample solutions.

    • Pipette 1.0 mL of each working solution into the respective test tubes.

    • Add 9.0 mL of the prepared inoculum to each test tube.

    • Include positive control tubes (9.0 mL inoculum + 1.0 mL sterile water) and negative control tubes (10.0 mL sterile BHI broth).

    • Incubate the tubes in a shaker incubator at 35°C for 4 hours.

    • After incubation, add 0.5 mL of 12% formaldehyde solution to each tube to stop bacterial growth.

    • Measure the absorbance of each tube at 530 nm, using the negative control as a blank.

  • Data Analysis:

    • Calculate the average absorbance for each concentration.

    • Plot a standard curve of absorbance versus the logarithm of the norfloxacin concentration for the standard solutions.

    • Determine the potency of the sample solutions by interpolating their average absorbance values on the standard curve.

Protocol 2: Agar Diffusion (Cylinder-Plate) Assay

This method involves measuring the zone of growth inhibition of a microorganism on an agar plate caused by the diffusion of the antibiotic from a cylinder.

Materials:

  • Norfloxacin Nicotinate sample

  • Norfloxacin Reference Standard

  • Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922

  • Mueller-Hinton Agar

  • Sterile 0.1 M NaOH

  • Sterile water

  • Sterile Petri dishes (100 mm)

  • Sterile stainless steel cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm height)

  • Incubator (35°C ± 2°C)

  • Calipers for measuring zone diameters

Procedure:

  • Preparation of Inoculum:

    • Culture the test organism on a Mueller-Hinton agar slant for 24 hours at 35°C.

    • Suspend the growth in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize.

    • Cool the agar to 45-50°C and inoculate with the prepared microbial suspension.

    • Pour the seeded agar into sterile Petri dishes to a uniform depth of 4 mm and allow it to solidify.

  • Preparation of Standard and Sample Solutions:

    • Prepare stock and working solutions of the Norfloxacin Reference Standard and Norfloxacin Nicotinate sample as described in the Turbidimetric Assay protocol (Section 3.2), with concentrations appropriate for the agar diffusion method (e.g., 4, 8, and 16 µg/mL).

  • Assay Procedure:

    • Place 6 sterile cylinders on the surface of each agar plate, spaced evenly.

    • Fill three alternate cylinders with the median concentration of the standard solution and the other three with the corresponding expected concentration of the sample solution.

    • Allow the plates to stand for 1-2 hours at room temperature to allow for pre-diffusion of the antibiotic.

    • Incubate the plates at 35°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zones of inhibition to the nearest 0.1 mm using calipers.

    • Calculate the average zone diameter for each concentration of the standard and sample.

    • Plot a standard curve of the zone diameter versus the logarithm of the norfloxacin concentration for the standard solutions.

    • Determine the potency of the sample solutions by interpolating their average zone diameters on the standard curve.

Visualizations

Norfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Norfloxacin Norfloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Norfloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Norfloxacin->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Induces supercoiling Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to Cell_Division Cell Division Topoisomerase_IV->Cell_Division Topoisomerase_IV->Bacterial_Death Inhibition leads to Relaxed_DNA Relaxed DNA DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication DNA_Replication->Topoisomerase_IV Decatenation of daughter chromosomes

Caption: Mechanism of action of Norfloxacin in a bacterial cell.

Microbiological_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Standard_Prep Prepare Norfloxacin Reference Standard Solutions Assay_Setup Set up Assay (Turbidimetric or Agar Diffusion) Standard_Prep->Assay_Setup Sample_Prep Prepare Norfloxacin Nicotinate Sample Solutions Sample_Prep->Assay_Setup Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->Assay_Setup Incubation Incubate Assay_Setup->Incubation Measurement Measure Response (Absorbance or Zone Diameter) Incubation->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Potency_Calc Calculate Sample Potency Standard_Curve->Potency_Calc

Caption: General workflow for the microbiological assay of Norfloxacin nicotinate.

References

Application Notes: Analysis of Norfloxacin Nicotinate Residues in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin, a first-generation synthetic fluoroquinolone, is an antibacterial agent employed in veterinary medicine to treat infections in livestock.[1] Its use necessitates the development of reliable and sensitive analytical methods to monitor its residue levels in animal-derived food products, ensuring consumer safety and adherence to regulatory limits. These application notes provide a comprehensive overview and detailed protocols for the analysis of norfloxacin residues in various animal tissues, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies. The protocols are designed to meet the validation criteria set by international guidelines, such as those from the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH).[2][3][4]

Analytical Methodologies Overview

The determination of norfloxacin residues in complex biological matrices like animal tissues involves several key stages: sample preparation (including extraction and clean-up), chromatographic separation, and detection. The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample.

  • High-Performance Liquid Chromatography (HPLC) coupled with fluorescence (FLD) or ultraviolet (UV) detection is a widely used technique for quantifying norfloxacin.[1][5] HPLC-FLD, in particular, offers high sensitivity and specificity for fluoroquinolones.

  • Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful confirmatory technique that provides excellent sensitivity and selectivity, allowing for the simultaneous determination of multiple residues.[6][7][8][9] It is considered the gold standard for residue analysis due to its ability to provide structural information for unambiguous identification.[6]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the determination of norfloxacin residues in different animal tissues. These parameters are crucial for method validation and ensure the reliability of the obtained results.[2]

Table 1: HPLC Method Performance for Norfloxacin Residue Analysis in Chicken Tissues

ParameterMuscleLiverKidneyFatReference
Limit of Detection (LOD) 0.028 µg/kg0.028 µg/kg0.028 µg/kg2.5 ng/mL (homogenate)[1][5]
Limit of Quantification (LOQ) 0.01 µg/kg0.01 µg/kg0.01 µg/kg-[1]
Recovery (%) 82-94%82-94%82-94%88-93%[1][5]
Linearity (R²) (µg/mL) ----
Norfloxacin-Tylosin ComboR² = 0.9939R² = 0.9999R² = 0.9992-[10][11]
Intraday Precision (%CV)
Norfloxacin-Tylosin Combo4%0.77%4.18%-[10]
Accuracy (%)
Norfloxacin-Tylosin Combo105.41%100.57%101.85%-[10]

Table 2: LC-MS/MS Method Performance for Fluoroquinolone Residue Analysis in Swine Tissues

ParameterSwine KidneyReference
Recovery (%) 83-98%[7]
Accuracy (%) 89-109%[7]
Repeatability (RSD) < 15%[7]
Reproducibility (%CV) 11.8%[8]
Limit of Detection (LOD) Much lower than MRL/4[7]

Experimental Protocols

The following are detailed protocols for the analysis of norfloxacin residues in animal tissues.

Protocol 1: Sample Preparation for HPLC and LC-MS/MS Analysis

This protocol describes a general procedure for the extraction and clean-up of norfloxacin from animal tissues.

Materials:

  • Tissue sample (muscle, liver, kidney)

  • Homogenizer or mortar and pestle

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Trichloroacetic acid (TCA), 5% solution

  • Acetonitrile (HPLC grade)

  • n-Hexane

  • Phosphate buffer (pH 7.4)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[12]

  • Nitrogen evaporator

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Homogenization: Weigh 1-2 g of the tissue sample and homogenize it in a mortar and pestle or with a mechanical homogenizer.[1][10]

  • Extraction with Protein Precipitation:

    • Transfer the homogenized sample to a centrifuge tube.

    • Add 8 mL of 5% trichloroacetic acid or 1 mL of acetonitrile.[1][10]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1][10]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 6,000-14,000 rpm) for 5-10 minutes.[1][10]

  • Supernatant Collection: Carefully collect the supernatant.[10]

  • Liquid-Liquid Extraction (for further clean-up, optional):

    • The supernatant can be further purified by liquid-liquid extraction with n-hexane to remove lipids.[12]

  • Solid-Phase Extraction (SPE) Clean-up (for LC-MS/MS):

    • For more sensitive analysis, pass the supernatant through an appropriate SPE cartridge (e.g., Oasis HLB) for clean-up and concentration of the analyte.[7][12]

  • Evaporation and Reconstitution:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.[13]

    • Reconstitute the residue in a suitable volume of the mobile phase.[13]

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection into the chromatographic system.[5]

G cluster_prep Sample Preparation cluster_cleanup Sample Clean-up & Concentration cluster_analysis Analysis A 1. Weigh & Homogenize Tissue Sample B 2. Add Extraction Solvent (e.g., Acetonitrile/TCA) A->B 1-2g tissue C 3. Vortex Mix B->C D 4. Centrifuge C->D e.g., 14,000 rpm, 5 min E 5. Collect Supernatant D->E F 6. Solid-Phase Extraction (SPE) E->F Proceed to clean-up G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. Filter Sample H->I J 10. Inject into HPLC or LC-MS/MS I->J

Caption: Experimental workflow for norfloxacin residue analysis in animal tissues.

Protocol 2: HPLC-FLD Analysis of Norfloxacin

This protocol provides a method for the quantitative analysis of norfloxacin in chicken tissues using HPLC with fluorescence detection.[5]

Instrumentation:

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of water and methanol (65:35, v/v) containing tetrabutylammonium hydrogen sulphate as an ion-pairing agent, with the pH adjusted to 3.0 with phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 25 ± 0.5°C[14]

  • Injection Volume: 20 µL

  • Detection:

    • Excitation Wavelength: 278 nm[5]

    • Emission Wavelength: 456 nm[5]

Procedure:

  • Prepare standard solutions of norfloxacin in the mobile phase to generate a calibration curve.

  • Inject the prepared tissue extracts (from Protocol 1) into the HPLC system.

  • Identify and quantify the norfloxacin peak based on the retention time and the calibration curve. The retention time for norfloxacin is approximately 6.1 minutes under similar conditions.[14]

Protocol 3: LC-MS/MS Analysis of Norfloxacin

This protocol is for the confirmatory analysis and sensitive quantification of norfloxacin and other fluoroquinolones in swine kidney tissue.[7][8]

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Reversed-phase C8 or C18 column

Chromatographic Conditions:

  • Mobile Phase: Gradient elution using a mixture of 20 mM ammonium formate in 0.1% formic acid and acetonitrile.[9]

  • Flow Rate: As per instrument optimization.

  • Column Temperature: As per instrument optimization.

  • Injection Volume: As per instrument optimization.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

    • Select appropriate precursor and product ions for norfloxacin for quantification and confirmation.

  • Internal Standard: Use of an appropriate internal standard (e.g., quinine or a deuterated analog like norfloxacin-d5) is recommended for accurate quantification.[7][12]

Procedure:

  • Optimize the MS/MS parameters for norfloxacin by direct infusion of a standard solution.

  • Develop a gradient elution program to achieve good separation of norfloxacin from matrix components.

  • Prepare matrix-matched calibration standards to compensate for matrix effects.

  • Inject the prepared tissue extracts (from Protocol 1) into the LC-MS/MS system.

  • Quantify norfloxacin using the internal standard method and the matrix-matched calibration curve.

Signaling Pathways and Logical Relationships

The analysis of drug residues in animal tissues follows a logical progression from sample collection to final data interpretation. The following diagram illustrates the key decision-making steps and relationships in a typical residue analysis workflow.

G cluster_workflow Residue Analysis Logical Workflow A Sample Collection (Muscle, Liver, Kidney) B Sample Preparation (Extraction & Clean-up) A->B C Screening Analysis (e.g., HPLC-UV/FLD) B->C D Residue Detected? C->D E Confirmatory Analysis (LC-MS/MS) D->E Yes J No Residue Detected D->J No F Quantification E->F G Compare with MRL F->G H Compliant G->H Below MRL I Non-Compliant G->I Above MRL

Caption: Logical workflow for veterinary drug residue analysis.

Conclusion

The protocols and data presented provide a robust framework for the analysis of norfloxacin nicotinate residues in animal tissues. Adherence to these validated methods is essential for ensuring the accuracy and reliability of results, which in turn safeguards public health and supports regulatory compliance. The choice between HPLC and LC-MS/MS will depend on the specific requirements of the analysis, with LC-MS/MS being the preferred method for confirmation and high-sensitivity applications.

References

Application Notes & Protocols: Development of a Sustained-Release Delivery System for Norfloxacin Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of bacterial infections, particularly urinary tract infections (UTIs).[1][2] However, its relatively short biological half-life of 3-4 hours necessitates frequent administration to maintain therapeutic plasma concentrations, which can lead to issues with patient compliance.[3] The development of sustained-release (SR) dosage forms offers a viable strategy to improve therapeutic efficacy, reduce dosing frequency, and enhance patient compliance by maintaining steady drug levels over a prolonged period.[3][4]

This document provides detailed application notes and protocols for the development and evaluation of sustained-release delivery systems for Norfloxacin Nicotinate. While specific data for the nicotinate salt is limited, the principles and methodologies for Norfloxacin are directly applicable, as the goal is to control the release of the active Norfloxacin moiety.[5] The focus will be on two common and effective approaches: hydrophilic matrix tablets and polymer-based microspheres.[3]

Common Sustained-Release Strategies

Hydrophilic Matrix Tablets

This is a widely used approach where the drug is uniformly dispersed within a matrix of a hydrophilic polymer.[3] Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer that controls the rate of drug release through diffusion and/or erosion of the matrix.[3][6] This method is popular due to its simplicity in manufacturing and the ability to tailor the release profile.[3]

  • Common Polymers: Hydroxypropyl methylcellulose (HPMC), Poly(ethylene oxide) (PEO), Guar gum, Xanthan gum.[3][6]

Microspheres

Microspheres are small, spherical particles that encapsulate the drug within a polymer matrix.[6] This system can offer improved bioavailability and reduced gastrointestinal irritation.[6] The drug release is controlled by diffusion through the polymer and/or the degradation of the polymer itself.[6][7]

  • Common Polymers: Sodium alginate.[6][7]

  • Cross-linking Agents: Calcium chloride.[6]

Experimental Protocols

Protocol 1: Preparation of Norfloxacin Nicotinate SR Matrix Tablets (Wet Granulation)

This protocol details the wet granulation method for preparing sustained-release tablets using HPMC as the rate-controlling polymer.[6][8]

Materials:

  • Norfloxacin Nicotinate

  • Hydroxypropyl Methylcellulose (HPMC K100M or similar grade)

  • Microcrystalline Cellulose (MCC) (Filler)

  • Magnesium Stearate (Lubricant)

  • Talc (Glidant)

  • Isopropyl Alcohol (Granulating Fluid)

Procedure:

  • Sieving: Separately sieve Norfloxacin Nicotinate, HPMC, and MCC through a 40-mesh sieve to ensure particle size uniformity.[6]

  • Dry Mixing: Combine the sieved powders in a blender and mix for 15 minutes to achieve a homogenous blend.[6]

  • Granulation: Slowly add isopropyl alcohol to the powder blend while mixing to form a coherent, damp mass.[3][6]

  • Wet Sieving: Pass the wet mass through a 12-mesh sieve to form granules.[3][6]

  • Drying: Dry the granules in a hot air oven at 50-60°C until the moisture content is between 1-2%.[3][6]

  • Dry Sieving: Pass the dried granules through a 16-mesh sieve to break up any aggregates.[3][6]

  • Lubrication: Sieve magnesium stearate and talc through a 60-mesh sieve, add them to the dried granules, and blend for 5 minutes.[3][6]

  • Compression: Compress the final lubricated granules into tablets using a rotary tablet press with appropriate tooling.[3]

Workflow for SR Matrix Tablet Preparation

G cluster_prep Tablet Preparation Workflow A Sieving (Drug, HPMC, MCC) B Dry Mixing A->B C Wet Granulation (with Isopropyl Alcohol) B->C D Wet Sieving C->D E Drying (50-60°C) D->E F Dry Sieving E->F G Lubrication (Mg Stearate, Talc) F->G H Compression G->H

Caption: Workflow for preparing SR matrix tablets via wet granulation.

Protocol 2: Preparation of Norfloxacin Nicotinate Microspheres (Ionotropic Gelation)

This protocol describes the preparation of Norfloxacin Nicotinate-loaded microspheres using sodium alginate.[6][7]

Materials:

  • Norfloxacin Nicotinate

  • Sodium Alginate

  • Calcium Chloride (CaCl₂)

  • Purified Water

Procedure:

  • Polymer Solution: Dissolve a specified amount of sodium alginate in purified water with continuous stirring to form a clear, homogenous solution.[6]

  • Drug Dispersion: Disperse the required amount of Norfloxacin Nicotinate uniformly into the sodium alginate solution with stirring.

  • Droplet Formation: Extrude the drug-polymer dispersion dropwise into a calcium chloride solution (e.g., 2% w/v) using a syringe with a specific gauge needle. Maintain a constant stirring rate in the CaCl₂ solution.

  • Cross-linking/Curing: Allow the formed microspheres to cure in the CaCl₂ solution for approximately 15-30 minutes to ensure complete gelation.

  • Washing: Decant the CaCl₂ solution and wash the microspheres several times with purified water to remove any excess calcium chloride.

  • Drying: Collect the washed microspheres and dry them at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: In Vitro Drug Release Study

This protocol outlines the dissolution testing procedure to evaluate the drug release profile from the prepared SR formulations.

Apparatus & Conditions:

  • Apparatus: USP Dissolution Apparatus II (Paddle Method).[9]

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to 900 mL of phosphate buffer (pH 6.8 or 7.4) for the subsequent hours.[6][8] Alternatively, a single medium like acetate buffer pH 4.0 can be used throughout the study.[9][10]

  • Temperature: 37 ± 0.5°C.[6][9]

  • Paddle Speed: 50 or 75 rpm.[6][9]

Procedure:

  • Setup: Place 900 mL of the dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.[6]

  • Initiation: Place one tablet or a specified quantity of microspheres in each vessel. Start the apparatus immediately at the specified paddle speed.[6][10]

  • Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).[6]

  • Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.[6]

  • Analysis: Filter the samples through a 0.45 µm filter. Analyze the filtrate for Norfloxacin concentration using a validated analytical method like UV-Vis Spectrophotometry (at ~278 nm) or HPLC.[9][11]

  • Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.[6]

Logical Workflow for Formulation Development & Evaluation

G cluster_workflow Overall Development and Evaluation Workflow A Formulation Design (e.g., Matrix Tablet, Microspheres) B Preparation (Protocol 1 or 2) A->B C Physicochemical Characterization (Hardness, Friability, Drug Content) B->C D In Vitro Release Study (Protocol 3) B->D G Final Formulation Optimization C->G E Data Analysis (Release Kinetics) D->E F In Vivo Evaluation (Pharmacokinetic Studies) D->F E->G F->G

Caption: Logical workflow from formulation to in vivo evaluation.

Data Presentation & Summary

Effective data organization is crucial for comparing different formulations. The following tables summarize key parameters from studies on Norfloxacin SR systems.

Table 1: Example Formulation Compositions for Norfloxacin SR Tablets

Component Formulation ID Role Reference
Norfloxacin F4c Active Pharmaceutical Ingredient [1]
HPMC K4M F4c Rate-Controlling Polymer [1]
Citric Acid F4c Acidifier / Release Modifier [1]
PVP K30 N/A Binder [12]
Sodium Bicarbonate N/A Gas-Forming Agent (for floating) [12]
Magnesium Stearate All Lubricant [6][9]

| Talc / Colloidal Silicon Dioxide | All | Glidant |[6][9] |

Table 2: Physicochemical and In Vitro Evaluation Parameters

Parameter Formulation Result Reference
Buoyancy Floating Tablets (F4c) Remained buoyant for 24 hours [1]
Gastric Residence Time Floating Tablets (F4c) 205 ± 8.4 minutes (in vivo, human) [1][13]
Drug Release Mechanism HPMC/PEO Matrix Tablets Diffusion and polymer relaxation/erosion [4]
In Vitro Release (8h) Floating Pellets (B-22) 82.11% [14]

| In Vitro Release (12h) | Guar Gum Matrix (FG3) | 99.87% |[12] |

Table 3: In Vivo Pharmacokinetic Parameters

Parameter Formulation Value Species Reference
Bioavailability Increase Floating SR Tablet vs. Conventional 16.27% Human [1][13]
Elimination Half-Life (t½β) Norfloxacin Nicotinate (IM/SC) 4.45 hours Swine [15]
Mean Residence Time (MRT) Norfloxacin Nicotinate (IV) 2.9 ± 0.6 hours Swine [15]

| Bioavailability | Norfloxacin Nicotinate (IM/SC) | 51-64% | Swine |[15] |

Note: The pharmacokinetic data for Norfloxacin Nicotinate is from immediate-release injections but provides a baseline for the drug's disposition.[15]

Conclusion and Future Directions

The development of sustained-release formulations for Norfloxacin Nicotinate, primarily through hydrophilic matrix tablets or microspheres, is a promising approach to enhance therapeutic outcomes and patient compliance.[3] The protocols provided offer a foundational framework for formulation, preparation, and evaluation.[6] Key strategies, such as gastroretentive floating systems, have demonstrated a significant increase in bioavailability in human studies.[1][13]

Further research should focus on optimizing polymer combinations and concentrations to achieve desired zero-order release kinetics.[12] Stability studies are also critical to ensure the integrity of the formulation over its shelf life, with measures like film coating recommended to prevent potential photodegradation of Norfloxacin.[4] Ultimately, successful in vitro characterization must be followed by well-designed in vivo pharmacokinetic studies to establish a reliable correlation and confirm the efficacy of the developed sustained-release system.[3]

References

Application Note & Protocol: UV-Vis Spectrophotometric Estimation of Norfloxacin Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin, a synthetic fluoroquinolone antibacterial agent, is widely used in the treatment of various bacterial infections. Norfloxacin nicotinate is a salt of Norfloxacin and nicotinic acid. This application note describes a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative estimation of Norfloxacin nicotinate in bulk and pharmaceutical dosage forms. The method is based on the measurement of the ultraviolet absorbance of the Norfloxacin moiety in an acidic medium. In 0.1 N hydrochloric acid, Norfloxacin nicotinate dissociates, and Norfloxacin exhibits a distinct absorption maximum at approximately 277 nm.[1][2][3][4] The interference from nicotinic acid at this wavelength is minimal, as its absorption maximum in the same medium is around 261 nm. This allows for the selective determination of Norfloxacin.

Principle

The underlying principle of this method is the application of Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By dissolving Norfloxacin nicotinate in 0.1 N hydrochloric acid, the salt dissociates into Norfloxacin and nicotinic acid. The concentration of Norfloxacin is then determined by measuring the absorbance at its wavelength of maximum absorption (λmax), which is approximately 277 nm.[1][2][4]

Data Presentation

The following tables summarize the key quantitative data and validation parameters for the UV-Vis spectrophotometric estimation of Norfloxacin.

Table 1: Optical Characteristics and Method Parameters

ParameterValueReference
AnalyteNorfloxacin (from Norfloxacin Nicotinate)
Diluent / Solvent0.1 N Hydrochloric Acid[1][2][3][4]
Wavelength of Maximum Absorbance (λmax)277 nm[1][2][4]
Linearity Range2 - 12 µg/mL[3][4]
Correlation Coefficient (r²)> 0.999[1]
Molar AbsorptivityNot explicitly stated in reviewed sources

Table 2: Summary of Validation Parameters

Validation ParameterResultReference
Accuracy (% Recovery)99.23% to 101%[4]
Precision (% RSD)< 2%
Limit of Detection (LOD) 0.67 µg/mL[1]
Limit of Quantification (LOQ) 2.03 µg/mL[1]
Robustness The method is robust for small variations in wavelength.[1]
Specificity The method is selective for Norfloxacin in the presence of common excipients.[1] The λmax of nicotinic acid (approx. 261 nm in 0.1 N HCl) is sufficiently separated from that of Norfloxacin (277 nm) to minimize interference.[1][5]

Experimental Protocols

Materials and Reagents
  • Norfloxacin Nicotinate reference standard

  • Norfloxacin Nicotinate sample (e.g., tablets)

  • Hydrochloric Acid (HCl), concentrated, analytical grade

  • Distilled or deionized water

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer (double beam, with 1 cm quartz cuvettes)

Preparation of 0.1 N Hydrochloric Acid

Accurately measure 8.3 mL of concentrated hydrochloric acid and carefully add it to a 1000 mL volumetric flask containing approximately 500 mL of distilled water. Mix well and make up the volume to the mark with distilled water.

Preparation of Standard Stock Solution (100 µg/mL of Norfloxacin)

Accurately weigh a quantity of Norfloxacin Nicotinate reference standard equivalent to 10 mg of Norfloxacin and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes to dissolve the contents completely.[3] Make up the volume to the mark with 0.1 N HCl. This will give a standard stock solution of 100 µg/mL with respect to Norfloxacin.

Preparation of Working Standard Solutions and Calibration Curve

From the standard stock solution, pipette out aliquots into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 2 to 12 µg/mL (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL).[3][4] Dilute to the mark with 0.1 N HCl. Measure the absorbance of each solution at 277 nm against 0.1 N HCl as a blank. Plot a calibration curve of absorbance versus concentration.

Preparation of Sample Solution (for Pharmaceutical Formulations)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Norfloxacin and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of 0.1 N HCl and sonicate for 15-20 minutes to ensure complete dissolution of the drug.

  • Make up the volume to the mark with 0.1 N HCl.

  • Filter the solution through a Whatman filter paper (No. 41).

  • From the filtrate, pipette a suitable aliquot into a 10 mL volumetric flask and dilute to the mark with 0.1 N HCl to obtain a final concentration within the linearity range (e.g., 6 µg/mL).

Estimation of Norfloxacin Nicotinate in the Sample

Measure the absorbance of the final sample solution at 277 nm against 0.1 N HCl as a blank. Determine the concentration of Norfloxacin in the sample solution from the calibration curve. The amount of Norfloxacin nicotinate can then be calculated based on the molecular weights.

Visualizations

Experimental Workflow

experimental_workflow start Start prep_reagents Preparation of 0.1 N HCl start->prep_reagents end_node End prep_stock Preparation of Standard Stock Solution (100 µg/mL Norfloxacin) prep_reagents->prep_stock prep_sample Preparation of Sample Solution prep_reagents->prep_sample prep_working Preparation of Working Standard Solutions (2-12 µg/mL) prep_stock->prep_working measure_abs Measure Absorbance at 277 nm prep_working->measure_abs prep_sample->measure_abs plot_calib Plot Calibration Curve measure_abs->plot_calib For Standards det_conc Determine Sample Concentration measure_abs->det_conc For Sample plot_calib->det_conc calc_amount Calculate Amount of Norfloxacin Nicotinate det_conc->calc_amount calc_amount->end_node logical_relationship node_compound node_compound node_ion node_ion node_medium node_medium node_lambda node_lambda nor_nic Norfloxacin Nicotinate dissociation Dissociation nor_nic->dissociation hcl 0.1 N HCl hcl->dissociation nor Norfloxacin dissociation->nor nic_acid Nicotinic Acid dissociation->nic_acid lambda_nor λmax ≈ 277 nm nor->lambda_nor Absorbance Measured lambda_nic λmax ≈ 261 nm nic_acid->lambda_nic Minimal Interference at 277 nm

References

Application Note: High-Throughput Identification of Norfloxacin Nicotinate Metabolites Using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the identification and characterization of Norfloxacin nicotinate metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS). Norfloxacin, a broad-spectrum fluoroquinolone antibiotic, undergoes significant metabolism in vivo. Understanding its metabolic fate is crucial for a complete pharmacokinetic and toxicological assessment. This document outlines detailed procedures for sample preparation, LC-MS/MS analysis, and data processing to facilitate the identification of key metabolites. The provided methodologies are designed to be a valuable resource for researchers in drug metabolism, pharmacology, and toxicology.

Introduction

Norfloxacin is a synthetic chemotherapeutic agent widely used to treat urinary tract infections.[1] Following administration, Norfloxacin is metabolized in the liver and kidneys, with approximately 5-8% of an administered dose being recovered in the urine as six active metabolites of lesser antimicrobial potency.[2][3][4] Norfloxacin nicotinate, a salt of Norfloxacin, is expected to dissociate in vivo, leading to the systemic absorption and subsequent metabolism of Norfloxacin. The primary metabolic modifications of Norfloxacin occur on the piperazine ring. The identification and structural elucidation of these metabolites are essential for a thorough understanding of the drug's disposition and potential for drug-drug interactions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective detection of drug metabolites in complex biological samples.[5][6]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol describes the in vitro incubation of Norfloxacin with human liver microsomes (HLMs) to generate metabolites for preliminary identification.[5][7]

Materials:

  • Norfloxacin nicotinate

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

Procedure:

  • Prepare a stock solution of Norfloxacin nicotinate in a suitable solvent (e.g., water or methanol).

  • In a microcentrifuge tube, combine the following:

    • Phosphate buffer (pH 7.4)

    • Human Liver Microsomes (final protein concentration of 0.5-1 mg/mL)

    • Norfloxacin nicotinate (final concentration of 1-10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Sample Preparation from Biological Matrices (Plasma and Urine)

This protocol outlines the extraction of Norfloxacin and its metabolites from plasma and urine samples.

Materials:

  • Plasma or urine samples

  • Acetonitrile (ACN), cold

  • Internal Standard (IS) solution (e.g., a structurally related fluoroquinolone)

Procedure (Protein Precipitation for Plasma):

  • To 200 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Add 600 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[8]

  • Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.

Procedure (Dilution for Urine):

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the urine sample with the initial mobile phase (e.g., 1:10 v/v).

  • Add the internal standard.

  • Vortex and transfer to an HPLC vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

This section provides a general LC-MS/MS method for the separation and detection of Norfloxacin and its metabolites.[8][9]

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-15 min: 5% B
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Data Presentation

The following table summarizes the predicted and known m/z transitions for Norfloxacin and its potential metabolites. These values should be used as a starting point for method development and confirmed with authentic standards where possible.

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Putative Modification
Norfloxacin320.1276.1, 302.1Parent Drug
Metabolite 1336.1To be determinedHydroxylation (+16 Da)
Metabolite 2334.1To be determinedDehydrogenation (-2 Da)
Metabolite 3292.1To be determinedN-de-ethylation (-28 Da)
Metabolite 4362.1To be determinedN-acetylation (+42 Da)
Metabolite 5419.1To be determinedSuccinyl Conjugate (+100 Da)
7-aminoethylenamino-6-fluoro-4-hydroxy quinoline-3-carboxylic acidTo be determinedTo be determinedPiperazine Ring Cleavage

Note: The m/z values for metabolites are predicted based on common metabolic transformations. Actual values may vary and require experimental confirmation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification of Norfloxacin nicotinate metabolites.

G cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing In Vitro In Vitro Metabolism (Human Liver Microsomes) Protein_Precipitation Protein Precipitation (Plasma) In Vitro->Protein_Precipitation In Vivo In Vivo Samples (Plasma, Urine) In Vivo->Protein_Precipitation Dilution Direct Dilution (Urine) In Vivo->Dilution LC_MS LC-MS/MS Analysis (MRM Mode) Protein_Precipitation->LC_MS Dilution->LC_MS Metabolite_ID Metabolite Identification (m/z shift, fragmentation) LC_MS->Metabolite_ID Structure_Elucidation Structure Elucidation Metabolite_ID->Structure_Elucidation

Workflow for Norfloxacin metabolite identification.
Proposed Mammalian Metabolic Pathway of Norfloxacin

This diagram illustrates the proposed major metabolic transformations of Norfloxacin in mammals, primarily focusing on modifications of the piperazine ring.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Norfloxacin Norfloxacin (m/z 320.1) Hydroxylation Hydroxylated Metabolite (m/z 336.1) Norfloxacin->Hydroxylation CYP450 Deethylation N-de-ethylated Metabolite (m/z 292.1) Norfloxacin->Deethylation CYP450 Oxidation Oxo-norfloxacin Norfloxacin->Oxidation CYP450 Ring_Cleavage Piperazine Ring Cleavage (e.g., 7-aminoethylenamino-6-fluoro-4-hydroxy quinoline-3-carboxylic acid) Norfloxacin->Ring_Cleavage CYP450 Acetylation N-acetylated Metabolite (m/z 362.1) Hydroxylation->Acetylation NATs Succinylation Succinyl Conjugate (m/z 419.1) Deethylation->Succinylation Transferase

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Norfloxacin Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Norfloxacin nicotinate, a fluoroquinolone antibacterial agent. Norfloxacin nicotinate is a derivative of norfloxacin with improved water solubility[1]. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a critical parameter for assessing antimicrobial potency.

The protocols provided are based on established methods for antimicrobial susceptibility testing, primarily referencing guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is detailed as the primary technique.

Data Presentation

Quantitative data is essential for the interpretation and comparison of MIC results. The following tables provide key experimental parameters and expected quality control ranges for Norfloxacin.

Table 1: Key Experimental Parameters for MIC Determination

ParameterRecommendationReference
Test MethodBroth MicrodilutionCLSI M07, EUCAST
MediaCation-Adjusted Mueller-Hinton Broth (CAMHB)CLSI M07, EUCAST
Inoculum Density5 x 10^5 CFU/mLCLSI M07
Incubation Temperature35°C ± 2°CCLSI M07
Incubation Duration16-20 hoursCLSI M07
Norfloxacin Nicotinate Stock Solution1 mg/mL (active substance) in sterile deionized waterGeneral Practice
Quality Control StrainsEscherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853CLSI M100

Table 2: CLSI Quality Control Ranges for Norfloxacin MIC (µg/mL)

Quality Control StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.03 - 0.125
Pseudomonas aeruginosa278531.0 - 4.0
Staphylococcus aureus292130.5 - 2.0
Enterococcus faecalis292122.0 - 8.0

Note: These ranges are for Norfloxacin. It is crucial to establish internal quality control limits for Norfloxacin nicotinate.

Experimental Protocols

I. Preparation of Norfloxacin Nicotinate Stock Solution (1 mg/mL)

The preparation of an accurate stock solution is critical for reliable MIC results.

Materials:

  • Norfloxacin nicotinate powder

  • Sterile deionized water

  • Sterile tubes

  • Calibrated analytical balance

  • Vortex mixer

Calculation:

Norfloxacin nicotinate has a molecular weight of 442.44 g/mol , and the molecular weight of Norfloxacin is 319.3 g/mol . To prepare a stock solution based on the active Norfloxacin component, a potency correction is required.

Potency (P) = (Molecular Weight of Norfloxacin) / (Molecular Weight of Norfloxacin Nicotinate) = 319.3 / 442.44 ≈ 0.722 g/mg

To prepare a 1 mg/mL (1000 µg/mL) stock solution of active Norfloxacin, the following formula can be used:

Weight (mg) = (Volume (mL) x Desired Concentration (mg/mL)) / Potency

For example, to prepare 10 mL of a 1 mg/mL stock solution:

Weight (mg) = (10 mL x 1 mg/mL) / 0.722 ≈ 13.85 mg

Protocol:

  • Aseptically weigh the calculated amount of Norfloxacin nicotinate powder.

  • Transfer the powder to a sterile tube.

  • Add a small amount of sterile deionized water to dissolve the powder. Norfloxacin nicotinate has improved water solubility compared to Norfloxacin[1].

  • Vortex thoroughly to ensure complete dissolution.

  • Add sterile deionized water to reach the final desired volume.

  • The stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary.

  • Store the stock solution in aliquots at -20°C or below.

II. Broth Microdilution MIC Assay

This method involves a serial two-fold dilution of Norfloxacin nicotinate in a 96-well microtiter plate.

Materials:

  • Norfloxacin nicotinate stock solution (1 mg/mL)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Quality control bacterial strains

  • Pipettes and sterile tips

  • Incubator (35°C)

Protocol:

  • Preparation of Microtiter Plates:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate working solution of Norfloxacin nicotinate from the stock solution in CAMHB. The concentration of this working solution should be twice the highest desired final concentration in the assay.

    • Add 100 µL of the working solution to well 1.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2.

    • Mix the contents of well 2 thoroughly by pipetting up and down.

    • Transfer 50 µL from well 2 to well 3 and repeat this process down to well 10.

    • Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well. This is typically a 1:100 dilution of the standardized suspension into the broth that will be used for inoculation.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11.

    • Do not add inoculum to well 12 (sterility control).

    • The final volume in wells 1-11 will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Norfloxacin nicotinate that completely inhibits visible growth of the organism.

    • The growth control (well 11) should show distinct turbidity.

    • The sterility control (well 12) should remain clear.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis stock Prepare Norfloxacin Nicotinate Stock Solution add_drug Add Norfloxacin Nicotinate working solution to well 1 stock->add_drug media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) plate_prep Add CAMHB to wells 2-12 media->plate_prep inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate wells 1-11 with standardized bacteria inoculum->add_inoculum plate_prep->add_drug serial_dilute Perform 2-fold Serial Dilutions (Well 1 to 10) add_drug->serial_dilute serial_dilute->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_results Read MIC: Lowest concentration with no visible growth incubate->read_results

Caption: Workflow for MIC Determination by Broth Microdilution.

References

Troubleshooting & Optimization

Improving the solubility of Norfloxacin nicotinate for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of Norfloxacin nicotinate in your in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Norfloxacin nicotinate and why is its solubility a concern for in vitro assays?

Norfloxacin nicotinate is a salt form of Norfloxacin, a fluoroquinolone antibiotic.[1][2][3] Norfloxacin itself is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[4][5] While the nicotinic acid moiety is added to improve its aqueous solubility and bioavailability compared to the parent drug, researchers may still encounter solubility challenges, especially in physiological pH ranges (around 7.4) typical for in vitro cell-based assays.[1] Poor solubility can lead to drug precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the key physicochemical properties of Norfloxacin that influence its solubility?

Norfloxacin is an amphoteric molecule, meaning it has both acidic and basic functional groups.[6][7] Its solubility is highly dependent on pH.[8][9] The solubility of Norfloxacin increases significantly in acidic conditions (pH below 5) and alkaline conditions (pH above 10).[6][7] Its lowest solubility is observed in the neutral pH range, which is often the range for cell culture media.[4]

Q3: What are the recommended solvents for preparing a stock solution of Norfloxacin nicotinate?

For in vitro experiments, Dimethyl sulfoxide (DMSO) is a commonly used organic solvent to prepare a stock solution of Norfloxacin.[10] It is also soluble in other organic solvents like dimethylformamide.[10] For aqueous solutions, adjusting the pH to be either acidic or alkaline can also be an effective strategy. Glacial acetic acid can be used to dissolve Norfloxacin.[11]

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with Norfloxacin nicotinate in the lab.

Issue 1: My Norfloxacin nicotinate is not dissolving in my desired solvent.

Possible Causes:

  • Incorrect Solvent Choice: The solvent may not be appropriate for the desired concentration.

  • pH of the Solution: The pH of the aqueous solution may be in the range of low solubility for Norfloxacin.

  • Low Temperature: Solubility can be temperature-dependent.

Solutions:

  • Solvent Selection:

    • For a high-concentration stock solution, use a water-miscible organic solvent like DMSO.[10]

    • If an aqueous stock is required, try adjusting the pH. Acidifying the solution with 0.1 N HCl or making it alkaline with 0.1 N NaOH can significantly increase solubility.

  • Gentle Heating: Gentle warming and sonication can aid in the dissolution process. However, be cautious about the thermal stability of the compound.

  • Co-solvents: Consider using a co-solvent system. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs.[12][13] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][14]

Issue 2: My Norfloxacin nicotinate precipitates when I add it to my cell culture medium.

Possible Cause:

  • Solvent Shock: This is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium. The sudden change in solvent polarity can cause the drug to precipitate out of the solution.

Solutions:

  • Step-wise Dilution: Instead of adding the stock solution directly to the final volume of media, perform serial dilutions. This gradual change in solvent composition can help keep the drug in solution.

  • Lower Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will result in a lower final concentration of the organic solvent in your assay, which is also beneficial for minimizing solvent toxicity to cells.

  • pH Adjustment of Media: If your experimental conditions allow, a slight adjustment of the cell culture medium's pH towards the acidic or alkaline range might improve solubility. However, this should be done with extreme care as it can affect cell viability and the drug's activity.

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[6][7] Beta-cyclodextrin has been shown to enhance the solubility of Norfloxacin.[6][7]

    • Surfactants: Non-ionic surfactants at concentrations above their critical micelle concentration can form micelles that encapsulate the drug, increasing its solubility.[13]

Data Presentation

The following tables summarize key solubility data for Norfloxacin, which can be a useful reference for Norfloxacin nicotinate.

Table 1: Solubility of Norfloxacin in Various Solvents at 25°C

SolventSolubility (mg/mL)Reference
Water0.28[9]
Methanol0.98
Ethanol1.9
Acetone5.1
Chloroform5.5
Glacial Acetic Acid340
DMSO~2[10]
Dimethylformamide~5[10]
PBS (pH 7.2)~0.5[10]

Table 2: Effect of pH on Norfloxacin Solubility

pHSolubilityTrendReference
< 5HighIncreases sharply[9]
~7.5LowMinimum solubility[4]
> 10HighIncreases sharply[9]

Experimental Protocols

Protocol 1: Preparation of a Norfloxacin Nicotinate Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of Norfloxacin nicotinate powder.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can be used to aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Shake-Flask Method for Solubility Determination

This method can be used to determine the equilibrium solubility of Norfloxacin nicotinate in a specific medium.

  • Preparation: Add an excess amount of Norfloxacin nicotinate powder to a known volume of the test medium (e.g., water, buffer, cell culture medium) in a sealed container.

  • Equilibration: Place the container in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • Sampling and Separation: Withdraw a sample from the supernatant. Immediately filter the sample through a 0.45 µm filter to remove any undissolved solid particles.

  • Quantification: Dilute the filtered solution appropriately and determine the concentration of Norfloxacin nicotinate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The measured concentration represents the saturation solubility of the compound in that medium under the specified conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Preparation weigh Weigh Norfloxacin Nicotinate dissolve Dissolve in DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Store at -20°C filter->store dilute Serially Dilute Stock in Media store->dilute Use Aliquot add_to_cells Add to Cell Culture dilute->add_to_cells incubate Incubate add_to_cells->incubate

Caption: Workflow for preparing and using a Norfloxacin nicotinate stock solution.

solubility_troubleshooting start Problem: Precipitation in Media cause Possible Cause: Solvent Shock start->cause solution1 Solution 1: Step-wise Dilution cause->solution1 solution2 Solution 2: Lower Stock Concentration cause->solution2 solution3 Solution 3: Use Solubilizing Excipients (e.g., Cyclodextrins) cause->solution3

Caption: Troubleshooting logic for precipitation issues.

References

Overcoming poor peak resolution in Norfloxacin nicotinate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Norfloxacin nicotinate, with a focus on overcoming poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak resolution in Norfloxacin nicotinate HPLC analysis?

Poor peak resolution in the HPLC analysis of Norfloxacin nicotinate can stem from several factors, including suboptimal mobile phase composition, improper column selection or degradation, and issues with the HPLC system itself. Peak tailing and peak fronting are common manifestations of poor resolution.

Q2: Why is my Norfloxacin peak tailing?

Peak tailing for Norfloxacin, a basic compound, is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][2] To mitigate this, consider adjusting the mobile phase pH, using a mobile phase additive like triethylamine, or employing an end-capped column.[1]

Q3: What causes peak fronting in my chromatogram?

Peak fronting is less common than tailing but can occur due to column overload, where too much sample is injected, or if the sample is dissolved in a solvent stronger than the mobile phase.[3][4][5][6] It can also indicate a physical problem with the column, such as a void or collapse.[7]

Q4: How can I improve the separation between Norfloxacin and its impurities or related substances?

To enhance separation, you can optimize the mobile phase by adjusting the organic solvent ratio, modifying the pH, or using a gradient elution.[1] Reducing the flow rate can also increase column efficiency and improve resolution.[1] Experimenting with a different column chemistry (e.g., C8 instead of C18) may also provide better selectivity.[1]

Q5: What are the ideal mobile phase conditions for Norfloxacin nicotinate analysis?

Several mobile phases have been successfully used for Norfloxacin analysis. A common approach is a reverse-phase method using a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8][9][10][11] Adjusting the pH of the aqueous phase to around 3-4 is often beneficial for peak shape.[8][9]

Troubleshooting Guides

Issue 1: Poor Peak Resolution - General Checklist

If you are experiencing co-eluting peaks or a general lack of separation, follow this systematic troubleshooting guide.

Troubleshooting Workflow for Poor Peak Resolution

PoorResolution start Poor Peak Resolution Observed check_mobile_phase Step 1: Verify Mobile Phase - Correct composition? - Freshly prepared? - Degassed? start->check_mobile_phase check_column Step 2: Inspect Column - Correct column type? - Column age/history? - Any visible signs of damage? check_mobile_phase->check_column If mobile phase is OK end_bad Issue Persists (Consult further resources) check_mobile_phase->end_bad If issue found and fixed, but problem remains check_system Step 3: Check HPLC System - Leaks? - Pump pressure stable? - Detector settings correct? check_column->check_system If column seems OK check_column->end_bad If issue found and fixed, but problem remains optimize_method Step 4: Method Optimization - Adjust mobile phase strength - Modify pH - Change flow rate - Implement gradient check_system->optimize_method If system is OK check_system->end_bad If issue found and fixed, but problem remains end_good Resolution Improved optimize_method->end_good If optimization is successful optimize_method->end_bad If optimization fails

Caption: A step-by-step guide to troubleshooting poor peak resolution.

Issue 2: Peak Tailing

Peak tailing can lead to inaccurate integration and reduced resolution.

Logical Flow for Troubleshooting Peak Tailing

PeakTailing start Peak Tailing Observed check_ph Adjust Mobile Phase pH (Lower pH, e.g., 3-4) start->check_ph add_additive Add Competing Base (e.g., Triethylamine 0.1%) check_ph->add_additive If tailing persists end_good Peak Shape Improved check_ph->end_good If successful use_endcapped Use End-Capped Column add_additive->use_endcapped If tailing persists add_additive->end_good If successful check_overload Check for Mass Overload (Dilute sample) use_endcapped->check_overload If tailing persists use_endcapped->end_good If successful check_overload->end_good If successful

Caption: Decision tree for addressing peak tailing in Norfloxacin analysis.

Issue 3: Peak Fronting

Peak fronting can distort peak shape and affect quantification.

Troubleshooting Pathway for Peak Fronting

PeakFronting start Peak Fronting Observed reduce_concentration Dilute Sample (Check for mass overload) start->reduce_concentration reduce_volume Reduce Injection Volume reduce_concentration->reduce_volume If fronting persists end_good Peak Shape Improved reduce_concentration->end_good If successful match_solvent Match Sample Solvent to Mobile Phase reduce_volume->match_solvent If fronting persists reduce_volume->end_good If successful check_column_health Inspect Column for Voids/Collapse match_solvent->check_column_health If fronting persists match_solvent->end_good If successful check_column_health->end_good If successful

Caption: A guide to resolving peak fronting issues.

Experimental Protocols

Below are examples of established HPLC methods for Norfloxacin that can be adapted for Norfloxacin nicotinate.

Method 1: Isocratic RP-HPLC

This method is suitable for routine analysis of Norfloxacin.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Buffer:Acetonitrile (850:150 v/v) (Buffer: 1 mL orthophosphoric acid in 1000 mL water, pH approx. 3.0)[8]
Flow Rate 1.5 mL/min[8]
Detection UV at 275 nm[8]
Column Temperature Ambient
Injection Volume 20 µL

Method 2: Gradient RP-HPLC

This method can be useful for separating Norfloxacin from its impurities.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.025 M Phosphoric Acid with triethylamine (pH 3.0) B: Acetonitrile[1]
Gradient 10% B to 40% B over 20 minutes[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 278 nm[1]
Column Temperature 30 °C[1]
Injection Volume 20 µL[1]

Data Presentation

Table 1: Troubleshooting Summary for Poor Peak Resolution

IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with silanolsLower mobile phase pH (3-4); Add triethylamine (0.1-0.5%); Use an end-capped column.[1]
Column overloadDilute the sample.[12]
Peak Fronting Column overload (mass or volume)Dilute the sample or reduce injection volume.[3][4][5][6]
Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase.[3][4]
Column void or collapseReplace the column.[7]
Broad Peaks Low column efficiencyDecrease flow rate; Use a longer column or one with smaller particles.
Extra-column band broadeningUse shorter, narrower tubing; ensure proper connections.[12]
Split Peaks Partially blocked column fritBack-flush the column; replace the frit or column.[7]
Sample solvent incompatibilityDissolve sample in mobile phase.

References

Technical Support Center: Norfloxacin Nicotinate Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Norfloxacin Nicotinate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with aqueous solutions of this compound.

Norfloxacin nicotinate is an adduct of norfloxacin and nicotinic acid, developed to improve the aqueous solubility of the parent drug, norfloxacin.[1][2][3] While more soluble, once dissolved in water, the stability of the solution is primarily governed by the inherent stability of the norfloxacin molecule. This guide provides detailed troubleshooting advice, quantitative data, and experimental protocols to help you manage these stability challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of norfloxacin nicotinate in aqueous solutions?

A1: The stability of norfloxacin in aqueous solutions is significantly affected by several factors, including pH, exposure to light (photodegradation), temperature, and the presence of dissolved oxygen.[4][5] It is most stable at acidic or basic pH, in the absence of light and oxygen, and at lower temperatures.[4]

Q2: Why is my norfloxacin nicotinate solution forming a precipitate?

A2: Precipitate formation is typically related to the pH-dependent solubility of norfloxacin. Norfloxacin is an amphoteric drug with minimal solubility in the pH range of 4.0 to 10.0.[5][6] If the pH of your aqueous solution falls within this range, the drug is likely to precipitate out of the solution.

Q3: Is norfloxacin nicotinate sensitive to light?

A3: Yes, norfloxacin is sensitive to light and susceptible to photodegradation.[4] Exposure to light, particularly UV radiation, can cause the solution to change color (e.g., from pale-yellow to dark-yellow) and lead to the formation of degradation products.[6] It is crucial to protect solutions from light to ensure stability.

Q4: What are the major degradation products of norfloxacin in aqueous solutions?

A4: The primary degradation of norfloxacin involves the modification of its piperazine ring. Common degradation products identified under various stress conditions include formyl piperazine and ethylenediamine analogs.[4] Oxidative conditions can also lead to monohydroxylation and the formation of dimeric products.[7]

Q5: How should I store aqueous solutions of norfloxacin nicotinate to maximize stability?

A5: To maximize stability, solutions should be:

  • pH-adjusted: Maintain a pH outside the minimal solubility range of 4.0-10.0.

  • Protected from light: Store in amber glass vials or wrap containers in aluminum foil.[5]

  • Stored at low temperatures: Refrigeration (2-8 °C) is recommended to slow the rate of degradation.[5]

  • Deoxygenated: For long-term storage or sensitive experiments, using deoxygenated water (e.g., by sparging with nitrogen) can prevent oxidative degradation.[5]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue: Precipitate Formation in Solution
  • Symptom: The solution appears cloudy, or solid particles have formed after preparation or during storage.

  • Potential Cause: The pH of the solution is likely within the isoelectric range of norfloxacin (pH 4.0-10.0), where its solubility is lowest.[5][6]

  • Recommended Action:

    • Measure the pH of your solution.

    • Adjust the pH to be either acidic (e.g., below 4) or basic (e.g., above 10) to redissolve the precipitate and maintain solubility.[5][8]

    • When using buffers, check for compatibility, as certain ions may interact with norfloxacin.[5]

Issue: Inconsistent or Non-Reproducible Analytical Results
  • Symptom: You observe high variability in concentration measurements (e.g., via HPLC) between samples or over time.

  • Potential Cause: This can be due to uncontrolled degradation during the experiment or the use of a non-validated analytical method.[5] Key factors like pH, temperature, and light exposure must be tightly controlled.[5]

  • Recommended Action:

    • Ensure all experimental conditions (pH, temperature, light) are consistent across all samples and measurements.

    • Use a validated, stability-indicating HPLC method that can accurately quantify norfloxacin in the presence of its degradation products.[5] Refer to the experimental protocols section for a sample method.

Issue: Appearance of Unknown Peaks in Chromatograms
  • Symptom: During HPLC analysis, new, unidentified peaks appear in the chromatogram of a sample that has been stored for some time.

  • Potential Cause: These new peaks are likely degradation products formed from the decomposition of norfloxacin.[5]

  • Recommended Action:

    • Perform a forced degradation study (see Protocol 2 ) to systematically generate and characterize potential degradation products.

    • Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the structural elucidation of the unknown peaks.[5]

Issue: Solution Changes Color (e.g., turns yellow)
  • Symptom: The initially colorless or pale-yellow solution becomes a more intense yellow or brown over time.

  • Potential Cause: This is a common sign of photodegradation, which occurs when the solution is exposed to light.[6]

  • Recommended Action:

    • Prepare and store the solution in amber-colored glassware or flasks wrapped in aluminum foil to block light.

    • Minimize exposure to ambient and UV light during all experimental procedures.

Quantitative Stability Data

The following tables summarize quantitative data on norfloxacin stability from various studies.

Table 1: Effect of pH and Temperature on Norfloxacin Degradation

Stress ConditionFirst-Order Rate Constant (k)Half-life (t½)Reference
2 M HCl at 150°C0.056 hour⁻¹12.28 hours[5][9]
2 M NaOH at 150°C0.023 hour⁻¹30.09 hours[5][9]

Table 2: Stability of Compounded Norfloxacin Suspensions (20 mg/mL)

Storage Condition% of Initial Concentration Remaining (Day 56)Reference
Refrigerated (3-5 °C)≥ 93%[10]
Room Temperature (23-25 °C)≥ 93%[10]
Storage Condition (60 Days)% of Initial Concentration Remaining (Day 60)Reference
5 °C97.7%[11]
25 °C / 60% RH94.7%[11]
40 °C / 75% RH97.3%[11]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Norfloxacin

This protocol describes a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying norfloxacin in the presence of its degradants.

1. Instrumentation:

  • HPLC system with a UV-Vis detector.[12]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.04 M phosphoric acid, pH 3.0) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 84:16 (v/v).[6] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[6][12]

  • Detection Wavelength: 272-280 nm.[6][13]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: 40 °C.[6]

3. Standard Solution Preparation:

  • Prepare a stock solution of norfloxacin (e.g., 1 mg/mL) in the mobile phase. A small amount of glacial acetic acid may be needed for initial dissolution.[6]

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Sample Preparation:

  • Dilute the aqueous norfloxacin nicotinate samples with the mobile phase to a final concentration within the calibration range.

5. Analysis:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the test samples.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent norfloxacin peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and validate the stability-indicating nature of an analytical method.

1. Acid and Base Hydrolysis:

  • Acid: Mix the drug solution with an equal volume of 2 M HCl. Heat at a high temperature (e.g., 150°C) for a specified period (e.g., 12 hours).[9] Neutralize the solution before injection.

  • Base: Mix the drug solution with an equal volume of 2 M NaOH. Heat at a high temperature (e.g., 150°C) for a specified period (e.g., 30 hours).[9] Neutralize the solution before injection.

2. Oxidative Degradation:

  • Treat the drug solution with a hydrogen peroxide solution (e.g., 3-30% H₂O₂) and store it at room temperature for several days, monitoring for degradation.[13]

3. Photolytic Degradation:

  • Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours, as per ICH Q1B guidelines.[6] A control sample should be kept in the dark.

4. Thermal Degradation:

  • Store the drug solution at an elevated temperature (e.g., 60-80°C) for a defined period and analyze for degradation.[14]

For all conditions, samples should be withdrawn at various time points and analyzed by the stability-indicating HPLC method to track the formation of degradants and the loss of the parent compound.

Visualizations

TroubleshootingFlowchart Start Experiencing Stability Issues? Precipitate Is a precipitate forming? Start->Precipitate ColorChange Is the solution changing color? Start->ColorChange InconsistentResults Are analytical results inconsistent? Start->InconsistentResults Cause_pH Potential Cause: pH is in the 4.0-10.0 range. Precipitate->Cause_pH Yes Cause_Photo Potential Cause: Photodegradation. ColorChange->Cause_Photo Yes Cause_Control Potential Cause: Poor control of conditions or non-validated method. InconsistentResults->Cause_Control Yes Solution_pH Solution: Adjust pH to < 4 or > 10. Cause_pH->Solution_pH Solution_Photo Solution: Protect from light using amber vials or foil. Cause_Photo->Solution_Photo Solution_Control Solution: Tightly control pH, temp, light. Use a validated stability- indicating HPLC method. Cause_Control->Solution_Control

Caption: Troubleshooting flowchart for norfloxacin nicotinate stability issues.

DegradationInfluences cluster_factors Influencing Factors cluster_outcomes Degradation Outcomes center Norfloxacin in Aqueous Solution pH pH (especially 4-10) center->pH Light Light Exposure (UV) center->Light Temp High Temperature center->Temp Oxygen Dissolved Oxygen center->Oxygen Precipitation Precipitation pH->Precipitation Hydrolysis Hydrolysis pH->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Temp->Hydrolysis Oxidation Oxidation Oxygen->Oxidation

Caption: Key factors influencing norfloxacin degradation in aqueous solutions.

StabilityWorkflow prep 1. Prepare Aqueous Solution (Control pH, use amber vials) stress 2. Apply Stress Conditions (Temp, Light, pH, Oxidant) prep->stress sample 3. Withdraw Samples at Timed Intervals (t=0, t=1, ...) stress->sample hplc 4. Analyze by Stability- Indicating HPLC Method sample->hplc data 5. Quantify Norfloxacin & Degradation Products hplc->data analyze 6. Determine Degradation Rate & Stability Profile data->analyze report 7. Report Findings analyze->report

Caption: General experimental workflow for a norfloxacin stability study.

References

Optimizing Norfloxacin Nicotinate Dosage for Colibacillosis in Poultry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Norfloxacin nicotinate dosage in the treatment of colibacillosis in poultry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of Norfloxacin nicotinate for treating colibacillosis in poultry?

A common dosage for norfloxacin in poultry is in the range of 8-10 mg/kg of body weight, administered orally.[1][2] One study found that a pulse dose of 15 mg/kg of norfloxacin administered in drinking water was more effective than a continuous dose of 100 mg/L in chickens.[3][4][5] For Norfloxacin nicotinate specifically, treatment for infectious coryza at 20 mg/kg and 40 mg/kg has been shown to be effective.[6] It is crucial to consider the severity of the infection and the susceptibility of the E. coli strain when determining the optimal dosage.

Q2: How does the efficacy of pulse dosing compare to continuous dosing with Norfloxacin nicotinate?

Pulse dosing of norfloxacin has been shown to be more efficacious than continuous dosing for treating experimental colibacillosis in chickens.[3][5][7] A study comparing a 15 mg/kg pulse dose to a 100 mg/L continuous dose found that while both methods reduced the impact of the infection, pulse dosing resulted in better clinical and post-mortem scores.[3][7] However, for other infections like those caused by Pasteurella multocida, continuous dosing was found to be as effective as pulse dosing in chickens.[7] Some researchers recommend initiating treatment with a pulse dose for 4 hours, followed by continuous oral medication for 3-5 days.[8][9]

Q3: What are the key pharmacokinetic parameters of norfloxacin in chickens?

Following oral administration, norfloxacin is rapidly absorbed. Key pharmacokinetic parameters from various studies are summarized below:

ParameterValueReference
Time to Max. Concentration (Tmax) 0.22 ± 0.02 hours[10]
2.09 ± 0.03 hours[2]
Max. Plasma Concentration (Cmax) 2.89 ± 0.20 µg/ml (at 8 mg/kg)[10]
3.87 ± 0.04 µg/ml (at 10 mg/kg)[2]
Elimination Half-life (t1/2β) 12.8 ± 0.59 hours (oral)[10]
5.72 ± 0.05 hours (oral)[2]
Oral Bioavailability 57.0 ± 2.4%[10]
66.89 ± 1.95%[2]

Q4: How does the health status of the bird (healthy vs. infected) affect the pharmacokinetics of norfloxacin?

In experimentally E. coli-infected chickens, the serum concentrations of norfloxacin were significantly lower after repeated oral administration of 10 mg/kg BW compared to healthy chickens.[2] This suggests that the disease state can influence the absorption and distribution of the drug, which should be considered when determining dosage regimens.

Q5: What is the recommended withdrawal period for norfloxacin in poultry?

After repeated oral administration of 10 mg/kg for five consecutive days, norfloxacin residues could not be detected in most tissues of slaughtered chickens after 48 hours, with the exception of the lungs, liver, and kidneys.[2] It is recommended that chickens should not be slaughtered for consumption before 3 days after the cessation of treatment.[2]

Troubleshooting Guides

Issue 1: Sub-optimal therapeutic efficacy despite using the recommended dosage.

  • Possible Cause: Antimicrobial resistance of the E. coli strain.

    • Troubleshooting Step: Perform antimicrobial susceptibility testing on the isolated E. coli strain to confirm its sensitivity to norfloxacin.

  • Possible Cause: Poor water quality affecting drug stability or palatability.

    • Troubleshooting Step: Ensure the drinking water used for medication is clean and free of contaminants. Check the pH of the water, as it may affect the solubility and stability of Norfloxacin nicotinate.

  • Possible Cause: Inaccurate water consumption leading to underdosing.

    • Troubleshooting Step: Monitor the water intake of the flock to ensure they are consuming the medicated water at the expected rate. Adjust the drug concentration in the water based on the actual water consumption.

  • Possible Cause: Presence of other underlying diseases compromising the birds' immune system.

    • Troubleshooting Step: Conduct a thorough clinical examination and diagnostic testing to rule out or identify any concurrent infections.

Issue 2: High variability in bird response to treatment within the same flock.

  • Possible Cause: Variation in individual water intake.

    • Troubleshooting Step: Ensure easy and unrestricted access to waterers for all birds. For pulse dosing, a brief period of water withdrawal (e.g., 2 hours) before administering the medicated water can help ensure more uniform consumption.

  • Possible Cause: Uneven distribution of the drug in the water system.

    • Troubleshooting Step: Ensure proper mixing of the Norfloxacin nicotinate stock solution and uniform distribution throughout the drinking water system.

Issue 3: Observation of adverse effects in treated birds.

  • Possible Cause: Overdosing.

    • Troubleshooting Step: Re-calculate the dosage based on the accurate average body weight of the flock and their daily water consumption.

  • Possible Cause: Hypersensitivity to fluoroquinolones.

    • Troubleshooting Step: While rare, if hypersensitivity is suspected, discontinue treatment and consult a veterinarian.

Experimental Protocols

Protocol 1: Induction of Experimental Colibacillosis

  • Bacterial Strain: Use a pathogenic strain of Escherichia coli, such as serotype O1:F11, isolated from a clinical case of colibacillosis.[3]

  • Inoculum Preparation: Culture the E. coli strain in a suitable broth medium to a concentration of approximately 1 x 10⁸ Colony Forming Units (CFU)/ml.[4]

  • Predisposing Factor (Optional but Recommended): Two days prior to E. coli challenge, vaccinate the chicks with a live attenuated strain of infectious bronchitis virus (e.g., H-52) to mimic field conditions where respiratory viral infections often precede bacterial infections.[4]

  • Inoculation: Administer the E. coli suspension intratracheally to each bird (e.g., 1 ml per chick).[3][4]

  • Control Group: Maintain an infected, untreated control group to assess the severity of the experimental infection.[3]

Protocol 2: Pharmacokinetic Study of Norfloxacin

  • Animal Model: Use healthy broiler chickens of a specific age (e.g., 7 weeks old).[5]

  • Drug Administration:

    • Intravenous (IV): Administer a single dose of norfloxacin (e.g., 8 mg/kg body weight) into a wing vein.[10]

    • Oral: Administer a single oral dose of Norfloxacin nicotinate (e.g., 8 or 10 mg/kg body weight) via gavage.[2][10]

  • Blood Sampling: Collect blood samples from the wing vein at predetermined time points (e.g., before treatment and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).[10]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Concentration Analysis: Determine the concentration of norfloxacin and its metabolites in the plasma using High-Performance Liquid Chromatography (HPLC).[10]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, t1/2β, Bioavailability) using appropriate software and a two-compartment open model.[10]

Visualizations

experimental_workflow cluster_preparation Phase 1: Preparation cluster_induction Phase 2: Infection Induction cluster_treatment Phase 3: Treatment and Monitoring cluster_analysis Phase 4: Data Analysis A Select Pathogenic E. coli Strain (e.g., O1:F11) B Prepare Inoculum (1x10^8 CFU/ml) A->B D Intratracheal Inoculation of E. coli B->D C Optional: Vaccinate with IBV (H-52) C->D E Establish Infected, Untreated Control Group D->E F Administer Norfloxacin Nicotinate (e.g., Pulse or Continuous Dosing) D->F G Monitor Clinical Signs and Mortality F->G H Collect Blood Samples for PK Analysis F->H I Perform Post-Mortem Examination G->I J Analyze Drug Concentration (HPLC) H->J K Calculate Efficacy and PK Parameters I->K J->K

Caption: Experimental workflow for evaluating Norfloxacin nicotinate efficacy.

dosing_comparison cluster_dosing Dosing Strategies cluster_outcomes Evaluation Metrics cluster_results Comparative Efficacy in Chickens A Pulse Dosing (e.g., 15 mg/kg) C Clinical Scores A->C D Post-Mortem Scores A->D E Mortality Rate A->E F Pharmacokinetic Profile A->F B Continuous Dosing (e.g., 100 mg/L in water) B->C B->D B->E B->F G Pulse Dosing shows Superior Clinical and Post-Mortem Scores C->G D->G

Caption: Comparison of pulse vs. continuous dosing of Norfloxacin.

References

Technical Support Center: Enhancing Oral Bioavailability of Norfloxacin Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding strategies to enhance the oral bioavailability of Norfloxacin nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with the oral bioavailability of Norfloxacin nicotinate?

A1: Norfloxacin, and by extension its nicotinate salt, is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low aqueous solubility and low intestinal permeability.[1][2] The nicotinate salt is designed to improve the solubility of norfloxacin.[3][4][5] However, even with improved solubility, its inherent low permeability across the gastrointestinal membrane can still limit its overall oral bioavailability, which for norfloxacin is typically in the range of 30-40%.[2][6][7]

Q2: What are the main formulation strategies to enhance the oral bioavailability of Norfloxacin nicotinate?

A2: Several advanced formulation strategies can be employed to overcome the solubility and permeability limitations of Norfloxacin nicotinate. These include:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[2][8] By converting the drug to an amorphous form and reducing particle size, solid dispersions can significantly enhance the dissolution rate and, consequently, bioavailability.[6][8]

  • Lipid-Polymer Hybrid Nanoparticles (LPHNs): These nanoparticles combine the advantages of both polymeric nanoparticles and liposomes.[2][9] They can encapsulate the drug, protect it from degradation, and facilitate its transport across the intestinal epithelium, thereby improving oral bioavailability.[2][9]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like gastrointestinal fluids. This improves drug solubilization and absorption.[10]

  • Co-crystallization: Forming co-crystals of norfloxacin with a suitable co-former, such as resorcinol or nicotinic acid itself, can significantly increase its aqueous solubility and dissolution rate.[4][7][11]

Q3: We are observing high variability in our in vivo pharmacokinetic studies. What could be the cause?

A3: High variability in pharmacokinetic parameters for orally administered poorly soluble drugs is a common issue. Potential causes include:

  • Inconsistent Dissolution: The dissolution of Norfloxacin nicotinate can be highly dependent on the local pH of the gastrointestinal tract. Variations in gastric emptying and intestinal pH between subjects can lead to inconsistent dissolution and absorption.

  • Food Effects: The presence of food can significantly alter the bioavailability of norfloxacin. Co-administration with dairy products or antacids containing multivalent cations (e.g., aluminum, magnesium, calcium) can lead to chelation and a marked reduction in absorption.[10][12][13]

  • Formulation Integrity: Issues with the physical stability of your formulation (e.g., precipitation of the drug from a lipid-based system, or recrystallization in a solid dispersion) can lead to variable in vivo performance.

  • Animal-to-Animal Variability: Physiological differences between individual animals, such as intestinal transit time and enzyme activity, can contribute to variability.

Q4: Our formulation shows good in vitro dissolution but poor in vivo bioavailability. What troubleshooting steps should we take?

A4: This scenario suggests that low permeability, rather than poor dissolution, is the rate-limiting step for absorption. Here are some troubleshooting steps:

  • Evaluate Intrinsic Permeability: Conduct in vitro permeability studies using Caco-2 cell monolayers to assess the intrinsic permeability of Norfloxacin nicotinate. This will help confirm if the compound itself has poor membrane transport characteristics.[1]

  • Investigate Efflux Transporters: Fluoroquinolones can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the drug back into the intestinal lumen, reducing net absorption. Consider co-formulating with a known P-gp inhibitor to investigate this possibility.

  • Optimize Formulation for Permeability Enhancement:

    • For lipid-based formulations like LPHNs or SEDDS, ensure the excipients used can enhance membrane permeability.

    • Consider the inclusion of permeation enhancers, though their use requires careful evaluation of potential toxicity.

Troubleshooting Guides

Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
Potential Cause Troubleshooting Step
Poor solubility of Norfloxacin nicotinate in the organic phase during nanoparticle preparation.Screen different organic solvents or solvent mixtures to improve drug solubility.
Drug precipitation during the emulsification process.Optimize the homogenization or sonication parameters (speed, time) to ensure rapid nanoparticle formation and drug entrapment.
Inappropriate choice of polymer or lipid.Experiment with different types of polymers and lipids that have a higher affinity for Norfloxacin nicotinate. The addition of a helper lipid like oleic acid has been shown to increase encapsulation efficiency.[3][14]
Unfavorable drug-to-polymer/lipid ratio.Systematically vary the drug-to-polymer/lipid ratio to find the optimal loading capacity.
Issue 2: Inconsistent or Incomplete Drug Release in Dissolution Testing
Potential Cause Troubleshooting Step
Recrystallization of the amorphous drug in solid dispersions.Ensure the chosen polymer effectively inhibits drug crystallization by maintaining it in a stable amorphous state. This can be verified using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Inadequate wetting of the formulation.Incorporate a suitable surfactant or use a hydrophilic carrier in your formulation to improve wettability.
"Coning" of the powder at the bottom of the dissolution vessel.Optimize the paddle speed (typically 50-75 RPM for USP Apparatus 2) to ensure adequate agitation without causing excessive turbulence.[15]
The pH of the dissolution medium is not optimal for drug solubility.Norfloxacin has a 'U'-shaped pH-solubility profile with higher solubility in acidic (pH < 4) and alkaline (pH > 8) conditions.[15][16] The standard USP dissolution medium for Norfloxacin tablets is a pH 4.0 buffer.[6][15] Conduct dissolution studies at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.

Data Presentation

Table 1: Pharmacokinetic Parameters of Norfloxacin Formulations in Rats

This table summarizes the in vivo pharmacokinetic parameters of different Norfloxacin formulations following oral administration in rats, demonstrating the potential for bioavailability enhancement.

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)Relative Bioavailability (%)Reference
Pure Norfloxacin201.13 ± 0.191.10 ± 0.658.60 ± 2.51100[3]
Norfloxacin LPHNs203.33 ± 0.300.31 ± 0.8733.23 ± 4.49386.4[3]
Marketed Norfloxacin Tablet201.83 ± 0.240.54 ± 1.0219.30 ± 3.12224.4[3]
Norfloxacin Solid Dispersion20~5.0-fold increase vs. drug alone-~6.9-fold increase vs. drug alone~690[2]

Data are presented as mean ± SD or as fold-increase.

Table 2: Solubility of Norfloxacin and its Cocrystals

This table illustrates the significant improvement in aqueous solubility achieved through co-crystallization.

CompoundSolubility (mg/mL)Fold IncreaseReference
Norfloxacin0.32 ± 0.021.0[4][7]
Norfloxacin-Resorcinol Cocrystal2.64 ± 0.39~8.3[4][7]

Experimental Protocols

Protocol 1: Preparation of Norfloxacin Solid Dispersion by Solvent Evaporation
  • Materials: Norfloxacin nicotinate, hydrophilic carrier (e.g., PVP K30, HPMC, urea, sodium benzoate, niacinamide), suitable common solvent (e.g., methanol, ethanol, dichloromethane).[2][9]

  • Procedure:

    • Dissolve a specific ratio of Norfloxacin nicotinate and the carrier in the common solvent with stirring to obtain a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing of Norfloxacin Nicotinate Formulations

This protocol is based on the USP method for Norfloxacin tablets.[6][15][17]

  • Apparatus: USP Dissolution Apparatus 2 (Paddles).

  • Dissolution Medium: 900 mL of pH 4.0 buffer (prepared by dissolving 2.86 mL of glacial acetic acid and 1.0 mL of 50% w/w sodium hydroxide in 1000 mL of water, and adjusting the pH if necessary).

  • Test Conditions:

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50 or 75 RPM.

  • Procedure:

    • Place the dissolution medium in the vessels and allow it to equilibrate to the required temperature.

    • Introduce a single dosage form (tablet, capsule, or an amount of powder/nanoparticles equivalent to a specific dose) into each vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of Norfloxacin in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at ~278 nm or HPLC).

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Wistar rats (200-250 g), acclimatized for at least one week.

  • Housing: Controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Dosing:

    • Fast the rats overnight (with free access to water) before dosing.

    • Prepare the dosing formulation (e.g., suspension of Norfloxacin nicotinate formulation in 0.5% w/v carboxymethylcellulose in water).

    • Administer the formulation via oral gavage at a specific dose (e.g., 20 mg/kg).[3][8]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.[3][8]

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 3000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of Norfloxacin in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation prep_sd Prepare Solid Dispersion dissolution Dissolution Testing prep_sd->dissolution prep_np Prepare Nanoparticles prep_np->dissolution prep_sedds Prepare SEDDS prep_sedds->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability pk_study Pharmacokinetic Study in Rats dissolution->pk_study data_analysis Pharmacokinetic Data Analysis pk_study->data_analysis

Experimental workflow for developing and evaluating enhanced bioavailability formulations of Norfloxacin nicotinate.

mechanism_of_action norfloxacin Norfloxacin dna_gyrase DNA Gyrase (Topoisomerase II) norfloxacin->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV norfloxacin->topoisomerase_iv Inhibition dna_replication Bacterial DNA Replication & Repair dna_gyrase->dna_replication Essential for topoisomerase_iv->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Simplified signaling pathway for the mechanism of action of Norfloxacin.

troubleshooting_workflow start Low Oral Bioavailability Observed check_dissolution Evaluate In Vitro Dissolution Profile start->check_dissolution poor_dissolution Poor Dissolution check_dissolution->poor_dissolution No good_dissolution Good Dissolution check_dissolution->good_dissolution Yes optimize_formulation Optimize Formulation for Solubility (e.g., solid dispersion, particle size) poor_dissolution->optimize_formulation check_permeability Assess In Vitro Permeability (e.g., Caco-2 assay) good_dissolution->check_permeability re_evaluate_invivo Re-evaluate In Vivo Bioavailability optimize_formulation->re_evaluate_invivo poor_permeability Poor Permeability check_permeability->poor_permeability No optimize_for_permeability Optimize Formulation for Permeability (e.g., nanoparticles, permeation enhancers) poor_permeability->optimize_for_permeability optimize_for_permeability->re_evaluate_invivo

Troubleshooting workflow for low oral bioavailability of Norfloxacin nicotinate formulations.

References

Troubleshooting inconsistent results in Norfloxacin nicotinate MIC testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during Minimum Inhibitory Concentration (MIC) testing of Norfloxacin nicotinate.

Frequently Asked Questions (FAQs)

Q1: My Norfloxacin nicotinate MIC values for the same bacterial strain are inconsistent across different experiments. What are the most common causes?

A1: Inconsistent MIC results for Norfloxacin nicotinate can stem from several experimental variables. The most common factors include variations in the final pH of the culture medium, the concentration of divalent cations like Mg²⁺ and Ca²⁺, inoculum density, and the age or metabolic state of the bacterial culture. The nicotinate salt is intended to improve solubility, but precipitation can still occur at high concentrations or due to interactions with media components.[1][2][3]

Q2: Can the nicotinate salt of Norfloxacin affect the experimental results compared to using Norfloxacin base?

A2: Yes. Norfloxacin nicotinate is a salt form designed to enhance the aqueous solubility of Norfloxacin.[1][4] This improved solubility can lead to more consistent and reliable stock solution preparation. However, it's crucial to account for the molecular weight difference if comparing results to Norfloxacin base. Additionally, nicotinic acid (niacin) itself could potentially influence bacterial metabolism at certain concentrations, although this is less likely to be a factor at the dilutions used in a standard MIC assay.

Q3: The MIC of my quality control (QC) strain is out of the acceptable range. What should I do?

A3: An out-of-range QC result invalidates the entire batch of MIC tests. First, verify that you are using the correct QC strain with the established acceptable MIC range for Norfloxacin (e.g., E. coli ATCC 25922: 0.03-0.125 µg/mL, P. aeruginosa ATCC 27853: 1.0-4.0 µg/mL, S. aureus ATCC 29213: 0.5-2.0 µg/mL).[5][6] Next, investigate potential sources of error such as improper stock solution preparation, expired reagents, incorrect inoculum density, or variations in incubation conditions. Prepare fresh reagents and repeat the assay with the QC strain before proceeding with experimental strains.

Q4: I observe trailing endpoints (reduced growth over a range of concentrations) in my broth microdilution assay. How should I interpret the MIC?

A4: Trailing endpoints can be challenging to interpret. For bactericidal agents like Norfloxacin, the MIC should be read as the lowest concentration that causes complete inhibition of visible growth.[7] The use of a spectrophotometer to measure optical density can help standardize the reading. If trailing persists, it may indicate the presence of a resistant subpopulation or issues with the test conditions, such as pH drift or drug degradation.

Q5: Could bacterial efflux pumps be the cause of unexpectedly high or inconsistent MIC values?

A5: Yes, overexpression of efflux pumps is a common mechanism of resistance to fluoroquinolones like Norfloxacin.[8][9] If you suspect efflux pump activity is contributing to high MICs, you can perform the MIC assay with and without a known efflux pump inhibitor, such as reserpine. A significant (e.g., four-fold or greater) decrease in the MIC in the presence of the inhibitor suggests that efflux is a contributing factor.[10]

Troubleshooting Guide

This guide addresses specific issues that can lead to inconsistent Norfloxacin nicotinate MIC results.

Problem Potential Cause Recommended Action
High variability in MICs between replicates Inhomogeneous drug distribution in the microplate.Ensure thorough mixing of the Norfloxacin nicotinate stock solution and serial dilutions. Pipette carefully and avoid introducing bubbles.
Inconsistent inoculum density in wells.Standardize the inoculum preparation meticulously to a 0.5 McFarland standard. Mix the bacterial suspension well before dispensing into the microplate.
MIC values are consistently higher than expected Presence of divalent cations (Mg²⁺, Ca²⁺) in the medium.Mueller-Hinton Broth should be cation-adjusted. If preparing your own medium, ensure the concentration of these cations is standardized, as they can chelate with Norfloxacin and reduce its activity.[11]
pH of the medium is too acidic.The activity of Norfloxacin is reduced at acidic pH (<6.0).[12][13][14] Verify the final pH of your prepared medium is within the recommended range (typically 7.2-7.4) for MIC testing.
Bacterial strain possesses efflux pumps.Test the MIC in the presence of an efflux pump inhibitor (e.g., reserpine) to see if the MIC value decreases.[8][10]
MIC values are lower than expected or show no growth at all Over-dilution of the bacterial inoculum.Re-check your inoculum preparation and dilution steps to ensure the final concentration in the wells is correct (typically 5 x 10⁵ CFU/mL).
Norfloxacin nicotinate stock solution is at a higher concentration than intended.Verify the calculations for your stock solution, accounting for purity and the molecular weight of Norfloxacin nicotinate. Prepare a fresh stock solution if necessary.
Precipitate is observed in the wells Poor solubility or drug instability.Although Norfloxacin nicotinate has improved solubility, precipitation can still occur. Ensure the stock solution is fully dissolved before preparing dilutions. Visually inspect the wells for any precipitate before and after incubation.

Detailed Experimental Protocol: Broth Microdilution MIC Assay for Norfloxacin Nicotinate

This protocol is based on standard clinical laboratory methods for determining the Minimum Inhibitory Concentration.

  • Preparation of Norfloxacin Nicotinate Stock Solution:

    • Weigh a precise amount of Norfloxacin nicotinate powder.

    • Dissolve in a suitable solvent (e.g., 0.1 N NaOH, followed by immediate neutralization and dilution in sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtering through a 0.22 µm filter.

    • Store aliquots at -20°C or below.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Preparation of Microdilution Plate:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.

    • In the first column, add 100 µL of the working Norfloxacin nicotinate solution (at twice the highest desired final concentration).

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.

    • The eleventh column will serve as a growth control (no drug), and the twelfth column as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well from column 1 to 11. This brings the final volume in these wells to 100 µL.

    • Add 50 µL of sterile CAMHB to the sterility control wells (column 12).

    • Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading and Interpreting the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Norfloxacin nicotinate that completely inhibits visible growth.

    • The growth control well should be turbid, and the sterility control well should be clear.

Visualizations

Troubleshooting_Workflow start Inconsistent MIC Results Observed check_qc Is the Quality Control Strain MIC within the acceptable range? start->check_qc qc_pass QC Passed check_qc->qc_pass Yes qc_fail QC Failed check_qc->qc_fail No check_protocol Review Core Protocol Parameters: - Inoculum Density - Media Preparation (pH, Cations) - Incubation Conditions qc_pass->check_protocol variability High variability between replicates? check_protocol->variability high_mic MICs consistently high? variability->high_mic No solution_mixing Action: Improve mixing technique. Standardize pipetting. variability->solution_mixing Yes solution_protocol Action: Strictly adhere to standardized protocol. Calibrate equipment. high_mic->solution_protocol No (General Check) solution_media Action: Verify media pH (7.2-7.4). Use cation-adjusted MHB. high_mic->solution_media Yes (Check Media First) solution_efflux Action: Test with an efflux pump inhibitor (e.g., reserpine). high_mic->solution_efflux If media is correct troubleshoot_qc Troubleshoot QC Failure: - Prepare fresh reagents & media - Verify stock concentration - Check QC strain viability qc_fail->troubleshoot_qc end_repeat Repeat Experiment troubleshoot_qc->end_repeat solution_mixing->end_repeat solution_protocol->end_repeat solution_media->end_repeat solution_efflux->end_repeat

Caption: A workflow diagram for troubleshooting inconsistent MIC results.

Resistance_Mechanisms cluster_cell Inside Bacterial Cell norfloxacin Norfloxacin target_enzymes Target Enzymes: DNA Gyrase (gyrA) Topoisomerase IV (parC) norfloxacin->target_enzymes Inhibits replication_block DNA Replication Blocked target_enzymes->replication_block bacterial_cell Bacterial Cell cell_death Cell Death replication_block->cell_death resistance_mutation Target Alteration: Mutations in gyrA/parC genes resistance_mutation->target_enzymes Prevents binding high_mic Increased MIC Value resistance_mutation->high_mic resistance_efflux Increased Efflux: Overexpression of efflux pumps (e.g., NorA) resistance_efflux->norfloxacin Expels drug resistance_efflux->high_mic

Caption: Mechanisms of Norfloxacin action and bacterial resistance.

References

Technical Support Center: Managing Norfloxacin Nicotinate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the degradation of Norfloxacin nicotinate during sample preparation and analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work with Norfloxacin nicotinate.

Issue Potential Cause Recommended Solution
Low recovery of Norfloxacin nicotinate Hydrolysis to Norfloxacin: Norfloxacin nicotinate can hydrolyze in aqueous solutions, leading to the formation of Norfloxacin and nicotinic acid. This is a primary degradation pathway.[1]- Prepare samples in a non-aqueous solvent like methanol or acetonitrile whenever possible. - If an aqueous medium is necessary, use acidic conditions (pH below 4) to improve the stability of Norfloxacin.[2] - Analyze samples as quickly as possible after preparation.
Photodegradation: Exposure to UV or ambient light can cause degradation of the Norfloxacin moiety.[3][4]- Protect samples from light at all stages of preparation and analysis by using amber glassware or by wrapping containers in aluminum foil.
Adsorption to surfaces: Norfloxacin can adsorb to glass and plastic surfaces, leading to lower than expected concentrations.- Use silanized glassware or polypropylene tubes to minimize adsorption. - Include a rinsing step with the mobile phase to recover any adsorbed analyte.
Appearance of unexpected peaks in chromatogram Degradation products: Stress conditions such as heat, extreme pH, or oxidation can lead to the formation of various degradation products. Common degradation pathways involve the oxidation of the piperazine ring.[1][5]- Refer to the degradation pathway diagram (Figure 2) to tentatively identify potential degradation products. - Use a validated stability-indicating HPLC method that can resolve Norfloxacin from its degradation products.[6][7] - Perform forced degradation studies to confirm the identity of the degradation peaks.
Interaction with metal ions: Norfloxacin can form complexes with metal ions, which may alter its chromatographic behavior.- Use a mobile phase containing a chelating agent like EDTA if metal ion contamination is suspected.
Inconsistent analytical results Incomplete dissolution: Norfloxacin nicotinate has improved solubility over Norfloxacin, but complete dissolution is crucial for accurate quantification.- Use a validated dissolution procedure. Sonication can aid in dissolving the sample.[8] - A small amount of acid (e.g., formic acid or acetic acid) can be added to the solvent to facilitate dissolution.[9]
Variable sample preparation conditions: Inconsistent timing, temperature, or light exposure during sample preparation can lead to variable levels of degradation.- Standardize the entire sample preparation workflow, ensuring consistent conditions for all samples and standards.
Precipitation of the analyte in solution pH-dependent solubility: Norfloxacin has minimal solubility in the pH range of 7 to 8.[10]- Adjust the pH of the solution to be either acidic (below 5) or alkaline (above 10) to maintain solubility.[10]

Frequently Asked Questions (FAQs)

Q1: What is Norfloxacin nicotinate and how does it differ from Norfloxacin?

A1: Norfloxacin nicotinate is a salt of Norfloxacin and nicotinic acid.[11] This salt form is often used to improve the aqueous solubility of Norfloxacin, which is known to have low solubility, particularly in the physiological pH range.[12]

Q2: What are the primary degradation pathways for Norfloxacin nicotinate?

A2: The initial degradation step for Norfloxacin nicotinate in an aqueous environment is typically hydrolysis to Norfloxacin and nicotinic acid.[1] The resulting Norfloxacin molecule is then susceptible to further degradation through pathways that primarily involve the modification of the piperazine ring, such as oxidation.[1][5] Photodegradation upon exposure to light is also a significant degradation route.[3][4]

Q3: How can I prevent the degradation of Norfloxacin nicotinate during sample storage?

A3: To minimize degradation during storage, it is recommended to store stock solutions in a non-aqueous solvent such as methanol at a low temperature (e.g., 2-8 °C) and protected from light. For short-term storage of aqueous samples, maintain an acidic pH (below 4) and keep them refrigerated and in the dark.

Q4: What are the optimal pH conditions for the stability of Norfloxacin in solution?

A4: Norfloxacin is most stable in acidic and basic conditions.[2] It is more susceptible to degradation in the neutral pH range. Therefore, for analytical purposes, preparing solutions in a slightly acidic mobile phase (e.g., pH 3-4) is often recommended to enhance stability and ensure good chromatographic performance.[13]

Q5: Are there any specific analytical methods recommended for the analysis of Norfloxacin nicotinate and its degradation products?

A5: A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and reliable technique for the analysis of Norfloxacin and its degradation products.[6][7] UV detection is typically performed at around 275-280 nm.[8][13] The mobile phase often consists of a mixture of an acidic buffer (e.g., phosphate or formate buffer) and an organic solvent like acetonitrile or methanol.[9]

Quantitative Degradation Data

The following tables summarize the degradation of Norfloxacin under various stress conditions. This data is crucial for understanding the stability profile of the molecule.

Table 1: Degradation of Norfloxacin Under Forced Hydrolysis and Oxidation

Stress Condition Drug Form % Degradation Observations Reference
Neutral HydrolysisNorfloxacin Bulk Drug8.62Some degradation occurs in neutral aqueous solution.[14]
Acid Hydrolysis (0.1 M HCl)Norfloxacin Bulk Drug14.75Susceptible to acid hydrolysis.[14]
Base Hydrolysis (0.1 M NaOH)Norfloxacin Bulk Drug18.9More susceptible to base-catalyzed hydrolysis compared to acid.[14]
Oxidative (H₂O₂)Norfloxacin Bulk Drug31.5 (after 11 days)Highly susceptible to oxidative degradation.[14]

Table 2: Thermal and Photolytic Degradation of Norfloxacin

Stress Condition Duration % Degradation Reference
Thermal (Dry Heat)11 days13.68%[15]
Photolytic (UV/Visible Light)Not specifiedSignificant[3][4]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of Norfloxacin Nicotinate

Objective: To prepare a solution of Norfloxacin nicotinate from a solid sample or pharmaceutical formulation for quantitative analysis by HPLC, while minimizing degradation.

Materials:

  • Norfloxacin nicotinate sample

  • HPLC grade methanol or acetonitrile

  • HPLC grade water

  • Formic acid or orthophosphoric acid

  • Volumetric flasks (amber)

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

Procedure:

  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of Norfloxacin nicotinate reference standard and transfer it to a 10 mL amber volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 5-10 minutes to dissolve the standard completely.

    • Allow the solution to return to room temperature and then dilute to the mark with methanol. Mix well.

    • This stock solution should be stored protected from light at 2-8 °C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-50 µg/mL).

  • Sample Preparation (from a solid formulation):

    • Weigh and finely powder a representative amount of the formulation.

    • Accurately weigh a portion of the powder equivalent to approximately 10 mg of Norfloxacin nicotinate and transfer it to a 10 mL amber volumetric flask.

    • Add approximately 7 mL of methanol (or a suitable solvent mixture, which may include a small amount of acid to aid dissolution).

    • Sonicate for 15-20 minutes to ensure complete extraction of the drug.

    • Allow the solution to cool to room temperature and dilute to the mark with the same solvent. Mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Dilute the filtered solution with the mobile phase to a final concentration within the established linear range of the HPLC method.

Protocol 2: Forced Degradation Study of Norfloxacin Nicotinate

Objective: To intentionally degrade Norfloxacin nicotinate under various stress conditions to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

Procedure:

  • Acid Hydrolysis:

    • Dissolve Norfloxacin nicotinate in 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve Norfloxacin nicotinate in 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at 60°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve Norfloxacin nicotinate in a solution of 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.

    • Keep the solution at room temperature and protected from light for a specified period.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid Norfloxacin nicotinate powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a solution of Norfloxacin nicotinate (e.g., 1 mg/mL) in a suitable solvent (e.g., water:methanol 50:50).

    • Expose the solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.

    • At each time point, withdraw an aliquot and analyze by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_stress Forced Degradation (Optional) weigh Weigh Norfloxacin Nicotinate Sample dissolve Dissolve in appropriate solvent (e.g., Methanol) weigh->dissolve thermal Thermal Stress weigh->thermal sonicate Sonicate for complete dissolution dissolve->sonicate dilute_stock Dilute to known volume (Stock Solution) sonicate->dilute_stock dilute_work Prepare Working Solution (dilute with mobile phase) dilute_stock->dilute_work Minimize light exposure acid Acid Hydrolysis dilute_stock->acid base Base Hydrolysis dilute_stock->base oxidation Oxidation (H₂O₂) dilute_stock->oxidation photo Photolytic Stress dilute_stock->photo filter Filter through 0.45 µm syringe filter dilute_work->filter inject Inject into HPLC system filter->inject analyze Data Acquisition and Quantification inject->analyze acid->dilute_work Neutralize/Dilute base->dilute_work Neutralize/Dilute oxidation->dilute_work Neutralize/Dilute thermal->dilute_work Neutralize/Dilute photo->dilute_work Neutralize/Dilute

Figure 1: Experimental workflow for the analysis of Norfloxacin nicotinate.

Figure 2: Proposed degradation pathway of Norfloxacin nicotinate.

References

Impact of pH on the stability and activity of Norfloxacin nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Norfloxacin nicotinate.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the solubility of Norfloxacin and its nicotinate salt?

A1: The aqueous solubility of Norfloxacin is highly pH-dependent. It is an amphoteric molecule with pKa values of approximately 6.23 for the carboxylic acid and 8.51 for the piperazine moiety.[1] Norfloxacin exhibits its lowest solubility at a urinary pH of 7.5, with solubility increasing significantly in more acidic (pH < 5) or more alkaline (pH > 10) conditions.[1][2][3][4]

Norfloxacin nicotinate is a salt of Norfloxacin designed to enhance its aqueous solubility and bioavailability.[5][6] While specific solubility data for Norfloxacin nicotinate across a wide pH range is limited, a study on a Norfloxacin-nicotinic acid cocrystal demonstrated a two-fold increase in solubility at pH 6.1 compared to Norfloxacin alone. However, at pH 3.0, there was no significant change, and at pH 8.5, a slight decrease in solubility was observed.[7]

Q2: What is the impact of pH on the chemical stability of Norfloxacin nicotinate?

A2: Norfloxacin is most stable in acidic and basic conditions and is more susceptible to degradation at neutral pH.[8] Forced degradation studies have shown that Norfloxacin degrades under acidic, basic, and oxidative stress.[9][10] The primary degradation pathways can involve the oxidation of the piperazine ring, decarboxylation, and hydrolysis. Since Norfloxacin nicotinate shares the same core Norfloxacin structure, it is expected to follow similar pH-dependent stability patterns. The initial degradation pathway for a related compound, norfloxacin succinil, is predicted to be the hydrolysis of the ester linkage, yielding norfloxacin, which would then be subject to pH-dependent degradation. A similar initial step might be relevant for the nicotinate salt under certain conditions.

Q3: How does pH influence the antibacterial activity of Norfloxacin nicotinate?

A3: The antibacterial activity of Norfloxacin is pH-dependent. The ionization state of the molecule, which is dictated by the pH of the medium, affects its ability to permeate the bacterial cell membrane.[11] At pH values below 5.8, the cationic form of Norfloxacin predominates, which can lead to decreased antibacterial activity.[11] As the pH increases towards neutral, the proportion of the more lipophilic zwitterionic species increases, which is thought to more readily cross the bacterial cell membrane, restoring its activity.[11] However, the activity of fluoroquinolones, including Norfloxacin, has been observed to be lower at an acidic pH of 5 in urine.[12]

Q4: What is the mechanism of action of Norfloxacin, and is it pH-dependent?

A4: Norfloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] This inhibition leads to double-stranded DNA breaks and ultimately cell death. While the fundamental mechanism of enzyme inhibition is not directly pH-dependent, the ability of Norfloxacin to reach these intracellular targets is influenced by pH due to its effect on the drug's ionization state and membrane permeability, as explained in Q3.

Troubleshooting Guides

Issue 1: Inconsistent or unexpectedly high Minimum Inhibitory Concentration (MIC) values.
  • Possible Cause 1: Drug Precipitation.

    • Explanation: Norfloxacin has low solubility around neutral pH (7.2-7.4), which is the typical pH of standard microbiology media like Mueller-Hinton Broth.[3] Precipitation of the drug will lower its effective concentration in the assay, leading to apparently higher MIC values.

    • Troubleshooting Steps:

      • Visually inspect the wells of your microtiter plate or tubes for any signs of precipitation.

      • Perform a solubility test of Norfloxacin nicotinate in your specific batch of testing medium.

      • If precipitation is suspected, consider preparing stock solutions in a slightly acidic or basic solvent (e.g., dilute HCl or NaOH) before further dilution in the test medium, ensuring the final pH of the medium is not significantly altered. Be aware that altering the pH of the medium can directly impact bacterial growth and drug activity.[13]

  • Possible Cause 2: Inoculum Variability.

    • Explanation: The density of the bacterial inoculum can affect MIC results. A higher inoculum may require a higher concentration of the antibiotic to inhibit growth.

    • Troubleshooting Steps:

      • Strictly standardize your inoculum preparation using a spectrophotometer (OD600) or McFarland standards to ensure a consistent starting bacterial concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution).

      • Perform colony counts on your final inoculum to verify its concentration.

Issue 2: Poor stability of Norfloxacin nicotinate in aqueous solutions during experiments.
  • Possible Cause 1: pH of the Solution.

    • Explanation: Norfloxacin is least stable at neutral pH.[8] If your experiments are conducted in neutral aqueous solutions over extended periods, degradation may occur.

    • Troubleshooting Steps:

      • Whenever possible, prepare fresh solutions of Norfloxacin nicotinate for your experiments.

      • If solutions need to be stored, consider preparing them in acidic or basic buffers and adjusting the pH just before the experiment.

      • For long-term studies, store solutions at low temperatures (e.g., 4°C) and protected from light to minimize degradation.[8]

  • Possible Cause 2: Exposure to Light.

    • Explanation: Norfloxacin is known to be sensitive to light, and photodegradation can occur.[9][10]

    • Troubleshooting Steps:

      • Prepare and store Norfloxacin nicotinate solutions in amber-colored or light-resistant containers.

      • Conduct experiments in a light-controlled environment or wrap experimental setups with aluminum foil.

Issue 3: Unexpected peaks in HPLC chromatograms during stability studies.
  • Possible Cause: Formation of Degradation Products.

    • Explanation: The appearance of new peaks in your chromatogram that are not present in the initial sample is a strong indication of drug degradation.

    • Troubleshooting Steps:

      • Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products.

      • Analyze the chromatograms from the forced degradation studies to identify the retention times of the major degradation products. This will help in confirming that the unknown peaks in your stability samples are indeed degradants.

      • Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent drug from its degradation products.

Data Presentation

Table 1: pH-Dependent Solubility of Norfloxacin

pHSolubility (mg/mL)Species PredominanceReference(s)
< 5Sharply IncreasedCationic[1]
7.5Least SolubleZwitterionic[2][4]
> 10Sharply IncreasedAnionic[1]

Table 2: Degradation of Norfloxacin under Stress Conditions

Stress Condition% Degradation (after 11 days)SusceptibilityReference(s)
Neutral Hydrolysis8.62%Some degradation in neutral aqueous solution[9][10]
Acid Hydrolysis14.75%Susceptible to acid hydrolysis[9][10]
Base Hydrolysis18.9%Susceptible to base hydrolysis[9][10]
Oxidative (H₂O₂)31.5%Susceptible to oxidative degradation[9][10]
Photolytic (Daylight)11.6%Susceptible to photodegradation[10]
Photolytic (UV light)12.5%Susceptible to photodegradation[10]
Thermal13.68%Susceptible to thermal degradation[10]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Norfloxacin

This protocol is a general guideline based on published methods.[10][14][15][16]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of an aqueous buffer (e.g., 20mM ammonium formate adjusted to pH 4.0 with formic acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 70:30 v/v).[10][14]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve Norfloxacin nicotinate in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 10-150 µg/mL).

    • Sample Preparation: Dilute the test samples with the mobile phase to a concentration within the linear range of the calibration curve.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified time. Neutralize before injection.

    • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at an elevated temperature. Neutralize before injection.

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photolytic Degradation: Expose the drug solution to UV light or daylight.

    • Thermal Degradation: Heat the solid drug or its solution at a high temperature.

Protocol 2: pH-Dependent Solubility Determination (Shake-Flask Method)
  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibration:

    • Add an excess amount of Norfloxacin nicotinate to a known volume of each buffer in a sealed container (e.g., glass vial).

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, centrifuge or filter the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent and determine the concentration of dissolved Norfloxacin nicotinate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Drug Stock Solution: Prepare a stock solution of Norfloxacin nicotinate in a suitable solvent at a high concentration.

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the drug stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

    • To investigate the effect of pH, the pH of the CAMHB can be adjusted using appropriate buffers, but it's crucial to validate that the adjusted pH does not inhibit bacterial growth on its own.[13]

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow_Stability_Study cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Norfloxacin Nicotinate Solution C Apply Stress Conditions A->C B Prepare Stress Agents (Acid, Base, Oxidant, etc.) B->C D Sample at Time Points C->D E HPLC Analysis D->E F Quantify Degradation E->F

Workflow for a forced degradation stability study.

Experimental_Workflow_MIC_Testing A Prepare Drug Stock Solution B Perform Serial Dilutions in 96-well plate A->B E Inoculate Wells B->E C Adjust Media pH (for pH effect study) C->B D Prepare Standardized Bacterial Inoculum D->E F Incubate at 37°C for 16-20h E->F G Read MIC (Lowest concentration with no visible growth) F->G

Workflow for MIC determination by broth microdilution.

Logical_Relationship_pH_Activity pH pH of Medium Ionization Ionization State of Norfloxacin Nicotinate pH->Ionization determines Permeability Bacterial Membrane Permeability Ionization->Permeability influences Activity Antibacterial Activity Permeability->Activity affects

References

Reducing injection site reactions with parenteral Norfloxacin nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing injection site reactions associated with parenteral Norfloxacin nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is Norfloxacin nicotinate and why is it used in parenteral formulations?

Norfloxacin nicotinate is a salt of the fluoroquinolone antibiotic norfloxacin and nicotinic acid. This salt form typically exhibits improved water solubility compared to norfloxacin base, making it more suitable for parenteral formulations.[1][2] The parenteral route is investigated for achieving rapid and higher systemic concentrations of the drug than might be possible with oral administration, which is particularly important for severe infections.

Q2: What are the common signs of injection site reactions (ISRs) with parenteral formulations?

Common signs of injection site reactions include pain, redness (erythema), swelling, itching (pruritus), and hardening of the skin (induration) at the injection site.[3][4][5] In some animal studies involving parenteral administration of norfloxacin nicotinate, local swelling at the injection site has been observed.[6]

Q3: What are the primary causes of injection site reactions with parenteral Norfloxacin nicotinate?

While specific data for Norfloxacin nicotinate is limited, ISRs for parenteral drugs are generally multifactorial. Key contributing factors can include:

  • Formulation pH: The solubility of norfloxacin is pH-dependent.[7][8] A formulation with a pH that is not close to physiological pH (around 7.4) can cause pain and irritation upon injection.[9]

  • Osmolality: Solutions that are significantly hypertonic or hypotonic relative to body fluids can lead to tissue irritation and pain.[10]

  • Drug Concentration and Physicochemical Properties: High concentrations of the drug at the injection site can lead to precipitation, causing local irritation. The inherent properties of the norfloxacin molecule itself may also contribute to local tissue reactions.

  • Excipients: Certain excipients used to solubilize or stabilize the formulation could themselves be irritating.

  • Injection Technique: Improper injection technique, such as injecting too quickly or using an inappropriate needle size, can exacerbate local reactions.[3][5]

Q4: Can the formulation of parenteral Norfloxacin nicotinate be modified to reduce injection site reactions?

Yes, several formulation strategies can be employed to minimize ISRs:

  • pH Adjustment: Formulating the solution to a pH closer to physiological levels can significantly reduce pain and irritation.[9] However, this must be balanced with the pH-dependent solubility of Norfloxacin nicotinate.[7][8]

  • Buffering Agents: The use of biocompatible buffers, such as acetate or phosphate buffers, can help maintain the desired pH and improve stability.[11]

  • Tonicity Modifiers: Adjusting the osmolality of the formulation to be isotonic with physiological fluids using agents like sodium chloride or dextrose can improve local tolerance.[10]

  • Solubilizing Agents and Cosolvents: Incorporating excipients like propylene glycol or glycine may help to keep the drug in solution and reduce the risk of precipitation at the injection site.[11]

  • Concentration Optimization: Using the lowest effective concentration of Norfloxacin nicotinate can help reduce the drug load at the injection site.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
Immediate pain or stinging upon injection Formulation pH is too low or too high; Formulation is hypertonic.1. Measure the pH of the formulation. If it deviates significantly from physiological pH (7.4), consider adjusting it closer to this value, ensuring drug solubility is maintained. 2. Evaluate the osmolality of the solution. If it is hypertonic, consider adding a tonicity-modifying agent to achieve isotonicity.[10]
Swelling and redness developing after injection Inflammatory response to the drug or excipients; Drug precipitation at the injection site.1. Review the excipients used in the formulation for known irritant properties. 2. Assess the solubility of Norfloxacin nicotinate in the formulation under physiological conditions. Consider if the drug is precipitating upon injection. 3. Rotating injection sites can help minimize local inflammation.[3]
Formation of a palpable lump (induration) at the injection site Localized inflammation and tissue reaction; High injection volume.1. Consider decreasing the concentration of Norfloxacin nicotinate to reduce the amount of drug at a single point. 2. If possible, reduce the total injection volume. For larger volumes, consider splitting the dose into two separate injections at different sites.
Cloudiness or precipitation in the formulation vial Poor stability of the formulation; pH shift.1. Re-evaluate the buffer system for its capacity to maintain the pH.[11] 2. Assess the storage conditions (temperature, light exposure) and their impact on drug solubility and stability.

Experimental Protocols

Protocol 1: Evaluation of Formulation pH on Injection Site Tolerance in a Rabbit Model

Objective: To determine the effect of formulation pH on local tolerance of parenteral Norfloxacin nicotinate following intramuscular injection in rabbits.

Methodology:

  • Formulation Preparation: Prepare three formulations of Norfloxacin nicotinate (e.g., 50 mg/mL) in a suitable vehicle (e.g., water for injection with a cosolvent).

    • Formulation A: pH adjusted to 4.0

    • Formulation B: pH adjusted to 5.5

    • Formulation C: pH adjusted to 7.0 (if solubility allows, otherwise the highest tolerable pH)

  • Animal Model: Use healthy New Zealand White rabbits (n=3 per group).

  • Administration: Administer a single 1 mL intramuscular injection into the hind limb of each rabbit. The contralateral limb can be used as a control (receiving the vehicle alone).

  • Observation: Clinically score the injection sites at 24, 48, and 72 hours post-injection for signs of erythema, edema, and necrosis using a standardized scoring system (e.g., Draize scale).

  • Histopathology: At 72 hours, euthanize the animals and collect tissue samples from the injection sites for histopathological examination to assess muscle damage, inflammation, and necrosis.

  • Data Analysis: Compare the clinical scores and histopathological findings between the different pH formulation groups.

Protocol 2: Assessing the Impact of Excipients on Norfloxacin Nicotinate Solubility and Local Irritation

Objective: To evaluate the effect of different solubilizing excipients on the formulation's stability and its potential to cause injection site reactions.

Methodology:

  • Formulation Preparation: Prepare Norfloxacin nicotinate formulations at a target concentration (e.g., 50 mg/mL) with different excipients:

    • Formulation 1: Base vehicle (e.g., Water for Injection).

    • Formulation 2: Base vehicle + 20% Propylene Glycol.

    • Formulation 3: Base vehicle + 5% Glycine.

    • All formulations should be adjusted to the same optimal pH as determined in Protocol 1.

  • Stability Testing: Store the formulations at controlled room temperature and refrigerated conditions. Visually inspect for precipitation at regular intervals (e.g., 1, 7, 14, 30 days).

  • In Vitro Hemolysis Assay:

    • Prepare dilutions of each formulation.

    • Incubate the dilutions with a suspension of red blood cells.

    • Measure the amount of hemoglobin released spectrophotometrically to assess the hemolytic potential, which can be an indicator of local irritation.

  • In Vivo Tolerance Study: Based on stability and hemolysis data, select promising formulations for an in vivo study as described in Protocol 1.

Quantitative Data Summary

The following tables represent hypothetical data from the experiments described above to illustrate how results can be structured for comparison.

Table 1: Effect of Formulation pH on Injection Site Reaction Scores in Rabbits (Mean Scores ± SD)

Time PointFormulation A (pH 4.0)Formulation B (pH 5.5)Formulation C (pH 7.0)Vehicle Control
24 Hours
Erythema Score2.5 ± 0.51.5 ± 0.50.5 ± 0.50.2 ± 0.4
Edema Score3.0 ± 0.82.0 ± 0.71.0 ± 0.50.3 ± 0.5
48 Hours
Erythema Score1.8 ± 0.60.8 ± 0.40.2 ± 0.40.0 ± 0.0
Edema Score2.2 ± 0.71.2 ± 0.50.5 ± 0.50.1 ± 0.2
72 Hours
Erythema Score0.9 ± 0.50.3 ± 0.50.0 ± 0.00.0 ± 0.0
Edema Score1.1 ± 0.60.5 ± 0.50.1 ± 0.20.0 ± 0.0

Scoring based on a 0-4 scale where 0 = no reaction and 4 = severe reaction.

Table 2: Influence of Excipients on Formulation Stability and In Vitro Hemolysis

FormulationExcipientPhysical Stability (30 days at RT)% Hemolysis (at 1:10 dilution)
1None (Control)Precipitation observed15.2%
220% Propylene GlycolClear, no precipitation5.8%
35% GlycineClear, no precipitation8.1%

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis prep Prepare Norfloxacin Nicotinate Formulations ph_adjust Adjust pH (e.g., 4.0, 5.5, 7.0) prep->ph_adjust excipient_add Add Excipients (e.g., Propylene Glycol) prep->excipient_add invivo In Vivo Rabbit Study (IM Injection) ph_adjust->invivo stability Stability Testing (Precipitation) excipient_add->stability hemolysis In Vitro Hemolysis excipient_add->hemolysis compare Compare Formulations & Optimize stability->compare hemolysis->compare clinical_scores Clinical Scoring (Erythema, Edema) invivo->clinical_scores histopath Histopathology invivo->histopath clinical_scores->compare histopath->compare signaling_pathway cluster_injection Injection Event cluster_factors Contributing Factors cluster_response Biological Response injection Parenteral Norfloxacin Nicotinate Injection ph Non-physiological pH injection->ph osmolality High Osmolality injection->osmolality precipitation Drug Precipitation injection->precipitation tissue_irritation Tissue Irritation & Cell Stress ph->tissue_irritation osmolality->tissue_irritation precipitation->tissue_irritation inflammation Inflammatory Cascade (Cytokine Release) tissue_irritation->inflammation isr Injection Site Reaction (Pain, Redness, Swelling) inflammation->isr

References

Addressing matrix effects in LC-MS/MS analysis of Norfloxacin nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Norfloxacin nicotinate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Norfloxacin nicotinate?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Norfloxacin nicotinate, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[4][5][6] In complex biological matrices like plasma, serum, or tissue homogenates, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[3][7][8]

Q2: How can I identify if my Norfloxacin nicotinate analysis is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][6][7][9] A constant flow of a standard solution of Norfloxacin nicotinate is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of Norfloxacin nicotinate indicates the retention times of interfering matrix components.[1][3][7]

  • Post-Extraction Spike Analysis: This quantitative method determines the extent of matrix effects.[7][8][10] The response of Norfloxacin nicotinate in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. The ratio of these responses provides a quantitative measure of signal suppression or enhancement.[10]

Q3: What are the most effective strategies to mitigate matrix effects for Norfloxacin nicotinate?

A3: A multi-pronged approach is often the most effective:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis.[8][11] Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.[5][8]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate Norfloxacin nicotinate from co-eluting matrix components is a crucial step.[1][9] This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different stationary phase chemistry.[7]

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of Norfloxacin nicotinate is the most effective way to compensate for matrix effects.[6][8][9] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[7][12]

Q4: Which ionization technique, ESI or APCI, is less susceptible to matrix effects for Norfloxacin nicotinate analysis?

A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][13][14][15] This is because ESI's ionization process is more complex and can be more easily disrupted by co-eluting compounds.[5][15] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable solution.[5][14] Additionally, operating in the negative ion mode, if applicable for Norfloxacin nicotinate, may experience fewer interferences.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) Matrix overload on the analytical column.Dilute the sample extract or inject a smaller volume.[10][11]
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure Norfloxacin nicotinate is in a single ionic state.
Column degradation.Replace the analytical column.
Inconsistent Retention Time Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column contamination.Implement a column wash step between injections.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system.[4]
Inadequate sample cleanup.Optimize the sample preparation procedure to remove more matrix components.
Low Signal Intensity (Ion Suppression) Co-elution of matrix components.Modify the chromatographic method to improve separation.[1]
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Suboptimal sample pH for ionization.Adjust the pH of the final sample extract.
Inaccurate Quantification Uncompensated matrix effects.Use a stable isotope-labeled internal standard for Norfloxacin nicotinate.[8][9]
Non-linearity of the calibration curve.Prepare matrix-matched calibration standards.[15]
Carryover from previous injections.Introduce a wash step with a strong solvent after high-concentration samples.[4]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction spike method to quantify the matrix effect.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known concentration of Norfloxacin nicotinate into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same concentration of Norfloxacin nicotinate as in Set A into the final, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the same concentration of Norfloxacin nicotinate as in Set A into the blank biological matrix before the extraction procedure. (This set is used to determine recovery).

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for cleaning up biological samples.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) sequentially with methanol and equilibration buffer.

  • Load the Sample: Dilute the biological sample (e.g., plasma, urine) with an appropriate buffer and load it onto the conditioned cartridge.[16]

  • Wash the Cartridge: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.[16]

  • Elute the Analyte: Elute Norfloxacin nicotinate from the cartridge using a suitable elution solvent (e.g., methanol with a small percentage of formic acid or ammonia).[16]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[16]

Quantitative Data Summary

Disclaimer: The following data is illustrative and intended to demonstrate how to present quantitative results for matrix effect assessment. Actual results will vary based on the specific matrix and experimental conditions.

Table 1: Matrix Effect Assessment of Norfloxacin Nicotinate in Human Plasma

Sample SetMean Peak Area (n=5)Standard Deviation% Matrix Effect
Set A (Neat Solution) 1,250,00045,000N/A
Set B (Post-Extraction Spike) 875,00062,00070% (Ion Suppression)

Table 2: Recovery of Norfloxacin Nicotinate from Human Plasma using SPE

Sample SetMean Peak Area (n=5)Standard Deviation% Recovery
Set B (Post-Extraction Spike) 875,00062,000N/A
Set C (Pre-Extraction Spike) 796,25058,10091%

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Inaccurate or Irreproducible Norfloxacin Nicotinate Results AssessME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Problem->AssessME Quantitative Discrepancy ReviewChroma Review Chromatography (Peak Shape, Retention Time) Problem->ReviewChroma Chromatographic Issues OptimizeSP Optimize Sample Prep (SPE, LLE, PPT) AssessME->OptimizeSP Significant ME Detected UseIS Implement SIL-IS AssessME->UseIS ME Persists OptimizeLC Optimize LC Method (Gradient, Column) ReviewChroma->OptimizeLC Poor Peak Shape/ Separation ReassessME Re-assess Matrix Effect OptimizeSP->ReassessME OptimizeLC->ReassessME Validate Method Validation UseIS->Validate ReassessME->Validate ME Minimized

Caption: Troubleshooting workflow for addressing matrix effects.

Matrix_Effect_Assessment cluster_sets Sample Sets cluster_calculations Calculations SetA Set A: Analyte in Solvent (Neat Solution) ME_Calc Matrix Effect (%) = (Peak Area B / Peak Area A) * 100 SetA->ME_Calc SetB Set B: Analyte Spiked Post-Extraction SetB->ME_Calc Rec_Calc Recovery (%) = (Peak Area C / Peak Area B) * 100 SetB->Rec_Calc SetC Set C: Analyte Spiked Pre-Extraction SetC->Rec_Calc

Caption: Logic for quantitative matrix effect assessment.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Norfloxacin Nicotinate in Feed Premixes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Norfloxacin nicotinate in feed premixes. The focus is on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, with a comparative overview of alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and UV-Vis Spectrophotometry. Detailed experimental protocols and performance data are presented to aid researchers in selecting and validating the most suitable method for their specific needs.

Introduction to Norfloxacin Nicotinate and its Analysis in Feed

Norfloxacin, a synthetic fluoroquinolone antibiotic, is utilized in veterinary medicine to treat and prevent bacterial infections. Its incorporation into animal feed as Norfloxacin nicotinate necessitates reliable and validated analytical methods to ensure proper dosage and compliance with regulatory standards for animal welfare and food safety. The complex matrix of feed premixes presents analytical challenges, requiring robust sample preparation and sensitive detection techniques.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely adopted technique for the analysis of Norfloxacin in various matrices due to its high resolution, sensitivity, and specificity.

Experimental Protocol: HPLC

A typical HPLC method for the determination of Norfloxacin nicotinate in feed premixes involves the following steps:

  • Sample Preparation:

    • A representative sample of the feed premix is accurately weighed.

    • Extraction is performed using a suitable solvent system, often a mixture of an acidic buffer and an organic solvent like acetonitrile or methanol. Sonication or mechanical shaking is employed to ensure complete extraction of the analyte.

    • The extract is then centrifuged and filtered to remove particulate matter.

    • A clean-up step using Solid-Phase Extraction (SPE) may be incorporated to remove interfering matrix components.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used in isocratic or gradient elution mode. The pH of the mobile phase is a critical parameter for achieving good peak shape and retention.

    • Flow Rate: Typically maintained around 1.0 mL/min.

    • Detection: UV detection is commonly performed at a wavelength between 275 and 280 nm.[1][2] Fluorescence detection can also be used for enhanced sensitivity.

    • Injection Volume: A fixed volume of the prepared sample is injected into the HPLC system.

Method Validation Parameters for HPLC

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

ParameterTypical Acceptance CriteriaReported Values for Norfloxacin Analysis
Linearity (r²) ≥ 0.9990.997 - 0.9999[1][3]
Accuracy (% Recovery) 98 - 102%98.54 - 105.49%[4][5]
Precision (%RSD) ≤ 2%Intraday: 0.77 - 4.18%; Interday: < 2%[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.028 µg/kg - 5.10 µg/mL[3][6]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.01 µg/kg - 17.01 µg/mL[3][6]
Specificity No interference from matrix componentsDistinct peaks for Norfloxacin with no interfering peaks at the retention time.
Robustness Insensitive to small, deliberate variations in method parameters%RSD < 2% for variations in flow rate and mobile phase composition.[7]

Experimental Workflow for HPLC Validation

HPLC_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Method Validation cluster_analysis Data Analysis & Reporting MD Method Development (Column, Mobile Phase, etc.) SS Standard Solution Preparation MD->SS SP Sample Preparation (Extraction, Clean-up) MD->SP linearity Linearity SS->linearity accuracy Accuracy (% Recovery) SP->accuracy precision Precision (Repeatability & Intermediate) SP->precision DA Data Acquisition (Chromatograms) linearity->DA accuracy->DA precision->DA specificity Specificity specificity->DA lod_loq LOD & LOQ lod_loq->DA robustness Robustness robustness->DA DP Data Processing (Peak Integration) DA->DP Report Validation Report DP->Report

Caption: Workflow for the validation of an HPLC method.

Alternative Analytical Methods

While HPLC is a robust technique, other methods can be considered depending on the available instrumentation, required sensitivity, and sample throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting very low concentrations of Norfloxacin and for confirmatory analysis.[8]

Key Advantages:

  • High Sensitivity: Achieves lower limits of detection and quantitation.

  • High Specificity: Reduces the likelihood of interference from matrix components.[8]

  • Confirmatory Capability: Provides structural information for unambiguous identification of the analyte.

Considerations:

  • Higher instrument and operational costs.

  • Requires more specialized expertise for method development and maintenance.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Good (µg/mL to ng/mL range).Excellent (pg/mL to fg/mL range).
Specificity Good, but susceptible to co-eluting interferences.Excellent, highly specific due to mass fragmentation.
Cost Lower initial and operational costs.Higher initial and operational costs.
Application Routine quality control, quantification.Trace level analysis, residue analysis, confirmatory analysis.
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of Norfloxacin.[9]

Key Advantages:

  • Simplicity and Speed: Rapid and straightforward analysis.

  • Low Cost: Inexpensive instrumentation and operation.

Considerations:

  • Lower Specificity: Highly susceptible to interference from other UV-absorbing compounds in the feed matrix.

  • Lower Sensitivity: Generally less sensitive than chromatographic methods.

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation:

    • Similar extraction procedure as for HPLC, but may require a more rigorous clean-up to minimize matrix interference.

    • The final extract is diluted with a suitable solvent (e.g., 0.1 N HCl or methanol).

  • Analysis:

    • The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) for Norfloxacin, which is typically around 277-278 nm.[2]

    • Quantification is performed using a calibration curve prepared from standard solutions of Norfloxacin.

Method Validation Parameters for UV-Vis Spectrophotometry
ParameterTypical Acceptance CriteriaReported Values for Norfloxacin Analysis
Linearity (r²) ≥ 0.9990.9948 - 0.9999[9]
Accuracy (% Recovery) 98 - 102%96.08 - 102.65%[9]
Precision (%RSD) ≤ 2%< 2%
LOD -1.098 - 2.875 µg/mL[10]
LOQ -1.111 - 3.368 µg/mL[10]

Logical Relationship of Method Selection

Method_Selection cluster_req Analytical Requirements cluster_methods Available Methods cluster_decision Decision Req Define Analytical Needs (Sensitivity, Specificity, Cost, Throughput) Decision Select Appropriate Method Req->Decision HPLC HPLC-UV (Good balance of performance and cost) LCMS LC-MS/MS (High sensitivity and specificity) UVVis UV-Vis Spectrophotometry (Simple, low cost) Decision->HPLC Routine QC Decision->LCMS Trace Analysis/ Confirmation Decision->UVVis Basic Screening

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of an analytical method for Norfloxacin nicotinate in feed premixes is crucial for ensuring the quality and safety of animal feed. This guide provides a comparative overview of HPLC, LC-MS/MS, and UV-Vis spectrophotometry.

  • HPLC stands out as a robust and reliable method for routine quantitative analysis, offering a good balance of sensitivity, specificity, and cost.

  • LC-MS/MS is the preferred method for high-sensitivity applications and confirmatory analysis, despite its higher cost and complexity.

  • UV-Vis Spectrophotometry offers a simple and low-cost alternative for basic screening purposes, but its application to complex feed matrices requires careful consideration of its limitations in specificity.

The choice of method will ultimately depend on the specific requirements of the analysis, including regulatory guidelines, desired sensitivity, sample throughput, and available resources. The provided experimental protocols and performance data serve as a valuable resource for researchers and professionals in the development and validation of analytical methods for Norfloxacin nicotinate in feed premixes.

References

A Comparative Analysis of Norfloxacin Nicotinate and Enrofloxacin Efficacy in Broilers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate antimicrobial agent is critical for ensuring the health and productivity of broiler chickens. Among the fluoroquinolone class of antibiotics, norfloxacin nicotinate and enrofloxacin are two prominent options utilized in veterinary medicine. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in informed decision-making.

Both norfloxacin, a second-generation fluoroquinolone, and enrofloxacin, a fluoroquinolone developed exclusively for veterinary use, function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and repair. This mechanism of action provides them with a broad spectrum of activity against many common poultry pathogens.[1][2]

Comparative Efficacy in Respiratory and Systemic Infections

Chronic Respiratory Disease (CRD), often a complex infection involving Mycoplasma synoviae and Escherichia coli, is a significant concern in broiler production. A large-scale clinical trial involving 99,600 broilers naturally infected with these pathogens demonstrated that both norfloxacin nicotinate and enrofloxacin are highly efficacious in treating CRD.[3] The study, however, found no statistically significant difference in the survivor probabilities between the two treatments, with both exceeding 99%.[3]

In an experimental study on pullorosis, caused by Salmonella pullorum, both norfloxacin and enrofloxacin, when administered in drinking water, achieved a 100% curative rate, highlighting their effectiveness against this systemic infection.[4]

Table 1: Comparative Efficacy in Chronic Respiratory Disease (CRD)

Parameter Norfloxacin Nicotinate Enrofloxacin Reference
Dosage 20 mg/kg/day for 3 days10 mg/kg/day for 3 days[3]
Survivor Probability > 0.99> 0.99[3]

Table 2: Comparative Efficacy in Experimental Pullorosis

Parameter Norfloxacin Enrofloxacin Reference
Dosage 50 mg/L in drinking water for 5 days50 mg/L in drinking water for 5 days[4]
Curative Rate 100%100%[4]
Mortality (Untreated Control) 43.3%43.3%[4]

Efficacy Against Specific Pathogens

Beyond broad disease models, the efficacy of these fluoroquinolones has been evaluated against specific and common broiler pathogens.

Escherichia coli

Both drugs have demonstrated effectiveness against avian pathogenic E. coli (APEC), a primary cause of colibacillosis.[2][5][6] Studies have shown that norfloxacin is an effective treatment for colibacillosis in chickens.[5][6] Enrofloxacin has also been confirmed to be effective in treating turkeys infected with E. coli, among other pathogens.[2]

Mycoplasma Species

Enrofloxacin has been shown to be highly effective against Mycoplasma gallisepticum (MG), a key pathogen in poultry respiratory diseases.[1][7][8] In one study, a 5-day treatment with 50 ppm enrofloxacin in drinking water resulted in the cultural reisolation of MG in only one of 80 broiler chicks.[1][8] Another study on MG-infected broiler breeders showed a significant reduction in the prevalence of MG infection in their offspring when a preventive enrofloxacin program was implemented.[7]

Haemophilus paragallinarum

Norfloxacin nicotinate has been evaluated for the treatment of infectious coryza caused by Haemophilus paragallinarum. Treatment with norfloxacin at both 20 mg/kg and 40 mg/kg body weight for 5 days resulted in a rapid disappearance of clinical signs.[9] The higher dose led to no reisolation of the bacteria from the infected sinuses.[9]

Pharmacokinetic Profiles

The therapeutic success of an antimicrobial is intrinsically linked to its pharmacokinetic properties, which determine the concentration and duration of the drug at the site of infection.

Table 3: Key Pharmacokinetic Parameters in Broilers (Oral Administration)

Parameter Norfloxacin Enrofloxacin Reference
Time to Maximum Plasma Concentration (Tmax) 0.22 ± 0.02 hoursNot explicitly stated in the provided results[10]
Maximum Plasma Concentration (Cmax) 2.89 ± 0.20 µg/ml (at 8 mg/kg)Not explicitly stated in the provided results[10]
Oral Bioavailability 57.0 ± 2.4%Not explicitly stated in the provided results[10]
Elimination Half-life (t1/2 β) 12.8 ± 0.59 hoursNot explicitly stated in the provided results[10]

It is important to note that pharmacokinetic parameters can be influenced by factors such as the specific formulation of the drug and the health status of the birds.[11]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, the methodologies of key experiments are outlined below.

Chronic Respiratory Disease (CRD) Clinical Trial
  • Objective: To compare the efficacy of enrofloxacin and norfloxacin-nicotinate in broilers with CRD.[3]

  • Study Population: 99,600 broilers naturally infected with Mycoplasma synoviae and E. coli.[3]

  • Treatment Groups:

    • Enrofloxacin: 10 mg/kg/day for 3 days (n = 49,800).[3]

    • Norfloxacin-nicotinate: 20 mg/kg/day for 3 days (n = 49,800).[3]

  • Primary Outcome: Survivor analysis.[3]

CRD_Trial_Workflow cluster_population Study Population cluster_treatment Treatment Allocation (Randomized) cluster_outcome Outcome Assessment Broilers 99,600 Broilers with CRD (M. synoviae & E. coli) Enrofloxacin Enrofloxacin Group (n=49,800) 10 mg/kg/day for 3 days Broilers->Enrofloxacin Norfloxacin Norfloxacin Nicotinate Group (n=49,800) 20 mg/kg/day for 3 days Broilers->Norfloxacin SurvivorAnalysis Survivor Probability Analysis Enrofloxacin->SurvivorAnalysis Norfloxacin->SurvivorAnalysis Pullorosis_Study_Workflow cluster_treatments Treatment Groups (5 days via drinking water) cluster_outcomes Outcome Measurement Infection Chicks Experimentally Infected with Salmonella pullorum Norfloxacin Norfloxacin (50 mg/L) Infection->Norfloxacin Enrofloxacin Enrofloxacin (50 mg/L) Infection->Enrofloxacin Control Infected, Untreated Control Infection->Control CurativeRate Curative Rate Norfloxacin->CurativeRate Enrofloxacin->CurativeRate Mortality Mortality Control->Mortality Fluoroquinolone_MOA Fluoroquinolones Norfloxacin Nicotinate Enrofloxacin DNA_Gyrase_Complex DNA-Gyrase Complex Fluoroquinolones->DNA_Gyrase_Complex binds to DNAGyrase Bacterial DNA Gyrase DNAGyrase->DNA_Gyrase_Complex forms RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA relaxes DSB Stabilized Double-Strand Breaks DNA_Gyrase_Complex->DSB leads to ReplicationFork DNA Replication Fork SupercoiledDNA Supercoiled DNA ReplicationFork->SupercoiledDNA generates SupercoiledDNA->DNAGyrase is substrate for ReplicationArrest DNA Replication Arrest DSB->ReplicationArrest CellDeath Bacterial Cell Death ReplicationArrest->CellDeath

References

Unraveling Cross-Resistance: Norfloxacin Nicotinate and the Fluoroquinolone Family

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of bacterial resistance profiles reveals significant cross-resistance between norfloxacin nicotinate and other fluoroquinolone antibiotics. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms and comparative efficacy of these crucial antimicrobial agents.

The emergence of bacterial resistance to fluoroquinolones, a widely used class of antibiotics, poses a significant challenge to effective infectious disease management. Norfloxacin, a second-generation fluoroquinolone, and its derivative, norfloxacin nicotinate, are no exception. Extensive research demonstrates that bacterial strains exhibiting resistance to norfloxacin frequently display reduced susceptibility to other fluoroquinolones, a phenomenon known as cross-resistance. This guide delves into the experimental evidence of this cross-resistance, outlining the molecular mechanisms and presenting comparative data on the minimum inhibitory concentrations (MICs) of various fluoroquinolones against resistant bacterial strains.

Comparative Analysis of In Vitro Susceptibility

To quantify the extent of cross-resistance, studies have focused on determining the MICs of different fluoroquinolones against bacterial isolates with induced or naturally acquired resistance to norfloxacin. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. An increase in the MIC value for a particular antibiotic against a bacterial strain indicates reduced susceptibility.

A key in-vitro study on Pseudomonas aeruginosa demonstrated that inducing resistance to norfloxacin led to a concurrent increase in the MICs of other fluoroquinolones, including ciprofloxacin, pefloxacin, and ofloxacin.[1] This indicates that the mechanism conferring resistance to norfloxacin is also effective against these other related drugs.

FluoroquinoloneInitial MIC Range (μg/mL)Final MIC Range after Norfloxacin Resistance Induction (μg/mL)Fold Increase in Resistance (Approx.)
Norfloxacin0.4 - 0.812.5 - 13.516 - 34
Ciprofloxacin(Not specified)(Significant decrease in zone of inhibition)(Not quantifiable as fold increase)
Pefloxacin(Not specified)(Major decrease in zone of inhibition)(Not quantifiable as fold increase)
Ofloxacin(Not specified)(Major decrease in zone of inhibition)(Not quantifiable as fold increase)
Data synthesized from an in-vitro study on Pseudomonas aeruginosa. The study noted a significant decrease in the zone of inhibition for ciprofloxacin, pefloxacin, and ofloxacin, indicating the development of cross-resistance, although specific final MIC values for these drugs were not provided in the abstract.[1]

Similarly, studies on Escherichia coli have shown high rates of cross-resistance among fluoroquinolones. In a study of 135 clinical isolates of E. coli, strains resistant to norfloxacin also showed high resistance rates to ciprofloxacin and ofloxacin.[2]

The Molecular Basis of Cross-Resistance

The primary mechanisms driving cross-resistance to fluoroquinolones are well-established and primarily involve modifications to the bacterial drug targets and alterations in drug accumulation within the bacterial cell.[3][4]

1. Target Site Mutations: Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, recombination, and repair. Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, specifically gyrA and parC, are the most common cause of high-level fluoroquinolone resistance.[2][4] These mutations alter the enzyme structure, reducing the binding affinity of fluoroquinolones and rendering them less effective. Since all fluoroquinolones share a similar mechanism of action and target sites, a mutation that confers resistance to one, such as norfloxacin, will typically confer resistance to others.

2. Altered Drug Permeability and Efflux: Another significant mechanism of resistance involves reducing the intracellular concentration of the antibiotic. This is achieved through two main strategies:

  • Decreased Permeability: Alterations in the bacterial outer membrane, such as the loss of porin proteins (e.g., OmpF in E. coli), can reduce the influx of fluoroquinolones into the cell.[3][6]
  • Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including fluoroquinolones, out of the cell.[4] This prevents the drug from reaching its intracellular targets in sufficient concentrations to be effective. The broad substrate specificity of some efflux pumps can lead to cross-resistance not only to other fluoroquinolones but also to different classes of antibiotics.[7]

The interplay of these mechanisms often results in a stepwise increase in resistance levels. A single mutation may lead to low-level resistance, while the accumulation of multiple mutations in target genes and the upregulation of efflux pumps can lead to high-level resistance to the entire class of fluoroquinolones.[3]

Fluoroquinolone_Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms FQ Fluoroquinolones (e.g., Norfloxacin Nicotinate) Porin Porin Channel FQ->Porin Entry DNA_Gyrase DNA Gyrase (gyrA) Porin->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (parC) Porin->Topo_IV Inhibition Efflux Efflux Pump Efflux->FQ Expulsion DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topo_IV->DNA Decatenation Mutation_Gyrase Mutation in gyrA Mutation_Gyrase->DNA_Gyrase Mutation_ParC Mutation in parC Mutation_ParC->Topo_IV Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux Porin_Loss Porin Loss Porin_Loss->Porin

Mechanisms of Fluoroquinolone Cross-Resistance.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate cross-resistance between norfloxacin nicotinate and other fluoroquinolones.

In Vitro Induction of Norfloxacin Resistance

This protocol is designed to select for bacterial strains with resistance to norfloxacin through serial passage in the presence of the antibiotic.

Objective: To generate norfloxacin-resistant bacterial strains for subsequent cross-resistance testing.

Materials:

  • Bacterial isolates (e.g., Pseudomonas aeruginosa, Escherichia coli) susceptible to norfloxacin.

  • Mueller-Hinton broth (MHB) and Mueller-Hinton agar (MHA).

  • Norfloxacin powder.

  • Sterile culture tubes and Petri dishes.

  • Incubator.

Procedure:

  • Determine the baseline Minimum Inhibitory Concentration (MIC) of norfloxacin for the selected bacterial isolates using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculate the bacterial isolate into a series of tubes containing MHB with increasing concentrations of norfloxacin, starting from a subinhibitory concentration (e.g., 0.5 x MIC).

  • Incubate the tubes at 37°C for 18-24 hours.

  • Select the tube with the highest concentration of norfloxacin that shows bacterial growth.

  • Use the culture from this tube to inoculate a new series of tubes with increasing concentrations of norfloxacin.

  • Repeat this serial passage for a predetermined number of cycles (e.g., 14 times) or until a significant increase in the MIC of norfloxacin is observed.[1]

  • Isolate single colonies from the final resistant culture by plating on MHA.

  • Confirm the increased MIC of norfloxacin for the isolated resistant strains.

Antimicrobial Susceptibility Testing (AST)

This protocol determines the susceptibility of the norfloxacin-resistant strains to other fluoroquinolones.

Objective: To measure the MICs of various fluoroquinolones against norfloxacin-resistant bacteria to assess cross-resistance.

Materials:

  • Norfloxacin-resistant and parent (susceptible) bacterial strains.

  • MHB and MHA.

  • A panel of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin, moxifloxacin, ofloxacin).

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure (Broth Microdilution Method):

  • Prepare serial twofold dilutions of each fluoroquinolone antibiotic in MHB in the wells of a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of both the norfloxacin-resistant and the parent strains.

  • Dilute the inoculum and add it to each well of the microtiter plates to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include positive (bacteria, no antibiotic) and negative (broth only) growth controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC for each antibiotic as the lowest concentration that completely inhibits visible bacterial growth.

  • Compare the MIC values of the resistant strains to those of the parent strain to determine the fold increase in resistance.

Experimental_Workflow start Start: Susceptible Bacterial Isolate induce_resistance In Vitro Induction of Norfloxacin Resistance (Serial Passage) start->induce_resistance isolate_resistant Isolate Norfloxacin-Resistant Colonies induce_resistance->isolate_resistant ast_panel Antimicrobial Susceptibility Testing (AST) with a Panel of Fluoroquinolones isolate_resistant->ast_panel compare_mic Compare MICs of Resistant and Parent Strains ast_panel->compare_mic end Conclusion: Assess Cross-Resistance compare_mic->end

Workflow for Assessing Fluoroquinolone Cross-Resistance.

Conclusion

The available evidence strongly supports the existence of significant cross-resistance between norfloxacin and other fluoroquinolones. This phenomenon is primarily driven by shared mechanisms of resistance, including target-site mutations in DNA gyrase and topoisomerase IV, and the overexpression of efflux pumps. For researchers and clinicians, this implies that the development of resistance to norfloxacin in a bacterial pathogen is a strong predictor of reduced efficacy for other members of the fluoroquinolone class. Therefore, prudent use of these antibiotics, guided by susceptibility testing, is crucial to mitigate the spread of resistance and preserve the effectiveness of this important class of antimicrobial agents. While the nicotinate moiety in norfloxacin nicotinate enhances its pharmaceutical properties, it is not expected to alter the fundamental mechanisms of resistance and cross-resistance observed with norfloxacin.[8] Further studies specifically comparing the resistance profiles of norfloxacin and norfloxacin nicotinate would be beneficial to confirm this.

References

Norfloxacin nicotinate versus ciprofloxacin: a comparative in vitro study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative in vitro analysis of norfloxacin and ciprofloxacin. Despite efforts to investigate norfloxacin nicotinate, a derivative of norfloxacin, no direct in vitro comparative studies between norfloxacin nicotinate and ciprofloxacin were identified in the available scientific literature. Therefore, this comparison focuses on the parent compound, norfloxacin. Norfloxacin nicotinate is described as an adduct of norfloxacin and nicotinic acid, primarily used in animal husbandry.[1]

This document is intended for researchers, scientists, and drug development professionals, offering a summary of the in vitro activities of norfloxacin and ciprofloxacin, detailed experimental protocols for key assays, and visualizations of the mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of ciprofloxacin and norfloxacin against a range of bacterial species as reported in various in vitro studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Comparative In Vitro Activity (MIC in mg/L) of Ciprofloxacin and Norfloxacin against Various Bacterial Species

Bacterial SpeciesCiprofloxacin (mg/L)Norfloxacin (mg/L)Reference
Enterobacteriaceae 0.004 - 40.004 - 4[2]
Pseudomonas spp. 0.016 - 20.016 - 2[2]
Acinetobacter 0.004 - 10.004 - 1[2]
Haemophilus influenzae 0.004 - 0.0160.004 - 0.016[2]
Gonococci 0.001 - 0.0040.001 - 0.004[2]
Campylobacter 0.004 - 0.030.004 - 0.03[2]
Staphylococci 0.12 - 20.25 - 4[2][3]
Streptococci 0.25 - 40.5 - 64[2][4]
Bacteroides fragilis group 1 - 328 - 128[2][4]
Mycobacterium tuberculosis 1.0 (MIC90)8.0 (MIC90)[5]
Mycobacterium fortuitum 0.25 (MIC90)2.0 (MIC90)[5]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Overall, both ciprofloxacin and norfloxacin demonstrate a broad spectrum of activity. Ciprofloxacin often exhibits somewhat greater intrinsic activity against many organisms.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a common procedure for determining MIC values.

Principle: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solution: Aseptically prepare a stock solution of the antimicrobial agent at a high concentration in a suitable solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in sterile Mueller-Hinton broth (or another appropriate broth medium) directly in the wells of a 96-well microtiter plate.[6]

  • Preparation of Bacterial Inoculum: Culture the test bacteria overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension to the final desired inoculum density (e.g., 5 x 10^5 CFU/mL) in the test wells.[7]

  • Inoculation: Add a standardized volume of the bacterial suspension to each well containing the antibiotic dilutions.[6]

  • Controls:

    • Positive Control: A well containing the broth medium and the bacterial inoculum without any antibiotic to ensure the bacteria are viable and capable of growth.[6]

    • Negative Control: A well containing only the sterile broth medium to check for contamination.[6]

  • Incubation: Incubate the microtiter plate at a temperature and duration suitable for the growth of the test organism, typically at 37°C for 18-24 hours for many common bacteria.[7]

  • Interpretation of Results: After incubation, visually inspect the wells for turbidity. The lowest concentration of the antibiotic in a well with no visible growth is recorded as the MIC. The results can also be read using a microplate reader by measuring the optical density at 600 nm.[8]

Agar Well Diffusion Method

The agar well diffusion method is used to assess the antimicrobial activity of a substance.

Principle: An agar plate is uniformly inoculated with the test microorganism. Wells are then cut into the agar, and a solution of the antimicrobial agent is added to the wells. The antimicrobial agent diffuses from the well into the agar. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism, similar to the MIC assay.

  • Inoculation of Agar Plate: Spread the microbial inoculum evenly over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.[9][10]

  • Cutting Wells: Aseptically punch holes with a diameter of 6 to 8 mm in the inoculated agar plate using a sterile cork borer or a pipette tip.[10]

  • Application of Antimicrobial Agent: Add a specific volume (e.g., 20-100 µL) of the antimicrobial solution at a desired concentration into each well.[10]

  • Incubation: Incubate the agar plates under conditions appropriate for the test microorganism (e.g., 37°C for 18-24 hours).

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater susceptibility of the microorganism to the antimicrobial agent.

Mandatory Visualization

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (Norfloxacin / Ciprofloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits DNA_Topoisomerase_IV Topoisomerase IV Fluoroquinolone->DNA_Topoisomerase_IV Inhibits DNA_Replication DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils Decatenated_DNA Decatenated Daughter DNA DNA_Topoisomerase_IV->Decatenated_DNA Decatenates Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Catenated_DNA Catenated Daughter DNA DNA_Replication->Catenated_DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Substrate Supercoiled_DNA->DNA_Replication Catenated_DNA->DNA_Topoisomerase_IV Substrate

Caption: Mechanism of action of fluoroquinolones.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution cluster_results Results Prep_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate Agar Plate (Diffusion Assay) Prep_Inoculum->Inoculate_Plate Add_Inoculum Inoculate Wells with Bacteria Prep_Inoculum->Add_Inoculum Prep_Antimicrobial Prepare Antimicrobial Stock Solution Serial_Dilution Perform Serial Dilutions (MIC Assay) Prep_Antimicrobial->Serial_Dilution Add_Antimicrobial Add Antimicrobial to Wells/Discs Prep_Antimicrobial->Add_Antimicrobial Serial_Dilution->Add_Inoculum Inoculate_Plate->Add_Antimicrobial Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Add_Antimicrobial->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC Measure_Zone Measure Zone of Inhibition (Diameter in mm) Incubate->Measure_Zone

Caption: General workflow for in vitro antimicrobial susceptibility testing.

References

A Head-to-Head Comparison of Norfloxacin Nicotinate and Danofloxacin for Respiratory Infections

Author: BenchChem Technical Support Team. Date: December 2025

In the management of respiratory infections in veterinary medicine, the fluoroquinolone class of antimicrobials plays a pivotal role. Among these, Norfloxacin nicotinate and Danofloxacin are two prominent options utilized for their broad-spectrum activity. This guide provides a detailed, evidence-based comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

Both Norfloxacin nicotinate and Danofloxacin are effective fluoroquinolone antimicrobials for treating respiratory infections in livestock and poultry. Danofloxacin has been extensively studied and approved for bovine and swine respiratory disease, demonstrating rapid clinical improvement. Norfloxacin nicotinate has shown efficacy in treating chronic respiratory disease in poultry. While direct comparative studies are limited, this guide synthesizes available data on their efficacy, pharmacokinetics, and mechanisms of action to provide a comprehensive overview.

Efficacy and Clinical Data

Danofloxacin in Bovine Respiratory Disease

Clinical trials have demonstrated the efficacy of Danofloxacin in treating bovine respiratory disease (BRD). In a European field study, cattle with clinical respiratory disease were treated with a single subcutaneous injection of Danofloxacin (6 mg/kg). The study reported a rapid improvement in clinical signs by day 2, which was significantly faster than the comparator drug, tilmicosin.[1][2] Overall, 78.1% of the animals treated with Danofloxacin successfully completed the studies, showing it to be a safe and effective treatment for BRD.[1][2] The primary pathogens isolated in these studies included Mannheimia haemolytica, Pasteurella multocida, and Haemophilus somnus.[1][2]

Norfloxacin Nicotinate in Poultry Respiratory Disease

Norfloxacin nicotinate has been evaluated for its effectiveness in treating chronic respiratory disease (CRD) in broilers, a condition often caused by Mycoplasma synoviae in association with Escherichia coli. In a large-scale clinical trial involving 99,600 broilers, Norfloxacin-nicotinate administered at 20 mg/kg/day for 3 days showed high efficacy, with survivor probabilities exceeding 0.99.[3] The study concluded that there were no significant differences in the efficacy between Norfloxacin-nicotinate and enrofloxacin for the treatment of CRD.[3] Another study on broiler breeders infected with Haemophilus paragallinarum, the causative agent of infectious coryza, showed that treatment with Norfloxacin (20 mg/kg or 40 mg/kg for 5 days) significantly reduced clinical signs such as sinus edema, sneezing, and increased lacrimation within two days of starting treatment.[4]

Comparative Data Tables

Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PathogenNorfloxacin nicotinate (µg/mL)Danofloxacin (µg/mL)
Pasteurella multocidaNo specific data found0.045 - 0.065[5]
Mycoplasma gallisepticumMICs for Norfloxacin against resistant mutants were higher than for Danofloxacin[6]MICs were lower than Norfloxacin against resistant mutants[6]
Mycoplasma synoviaeNo specific data foundMIC50/90: 8/16[7]
Haemophilus parasuisNo specific data foundNo specific data found
Escherichia coliNo specific data foundNo specific data found

Table 2: Pharmacokinetic Parameters

ParameterNorfloxacin (in Chickens)Danofloxacin (in Ducks)Danofloxacin (in Calves)
Dosage 8 mg/kg (oral)[8]5 mg/kg (oral)[9]1.25 mg/kg BW (IM/SC)[10]
Cmax (µg/mL) 2.89 ± 0.20[8]0.34 (healthy), 0.35 (infected)[9]0.40 (plasma)[10]
Tmax (hours) 0.22 ± 0.02[8]2.03 (healthy), 2.87 (infected)[9]1[10]
Elimination Half-life (t1/2β) (hours) 12.8 ± 0.59[8]13.17 (healthy), 16.18 (infected)[9]7[10]
Bioavailability (%) 57.0 ± 2.4[8]Not specifiedNot specified

Mechanism of Action

Both Norfloxacin and Danofloxacin are fluoroquinolones that exert their bactericidal effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[11][12][13][14][15] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, the drugs introduce double-stranded breaks in the bacterial DNA, leading to cell death.[11] This mechanism is specific to bacterial enzymes, providing a degree of selective toxicity.[12]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to MIC Determination Workflow Start Start Bacterial_Culture Prepare standardized bacterial inoculum Start->Bacterial_Culture Inoculation Inoculate microtiter plates Bacterial_Culture->Inoculation Serial_Dilution Perform serial dilutions of antimicrobial agents Serial_Dilution->Inoculation Incubation Incubate plates Inoculation->Incubation Read_Results Determine MIC (lowest concentration with no growth) Incubation->Read_Results End End Read_Results->End In Vivo Efficacy Study Workflow Start Start Animal_Selection Select and acclimatize target animals Start->Animal_Selection Infection Experimentally infect animals with pathogen Animal_Selection->Infection Group_Allocation Randomly assign to treatment groups Infection->Group_Allocation Treatment Administer antimicrobial or placebo Group_Allocation->Treatment Monitoring Monitor clinical signs and collect data Treatment->Monitoring Analysis Statistically analyze efficacy data Monitoring->Analysis Conclusion Draw conclusions on drug efficacy Analysis->Conclusion End End Conclusion->End

References

Validating Methods for Norfloxacin Nicotinate Residue Detection in Milk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of various analytical methods for the detection and quantification of Norfloxacin nicotinate residues in milk. Given that Norfloxacin nicotinate dissociates in solution, the methods validated for Norfloxacin are considered applicable for the detection of the active Norfloxacin molecule. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of method performance based on experimental data to aid in the selection of the most appropriate analytical technique.

Comparative Analysis of Analytical Methods

The detection of antibiotic residues in milk is crucial for ensuring food safety and preventing the development of antibiotic resistance. Norfloxacin, a broad-spectrum fluoroquinolone antibiotic, is used in veterinary medicine, and its residues in milk must be monitored. This guide compares the performance of several analytical methods for Norfloxacin detection, including High-Performance Liquid Chromatography (HPLC) with different detectors and advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a novel photoelectrochemical aptasensing platform.

The following table summarizes the key performance parameters of various validated methods for the detection of Norfloxacin residues in milk.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Reference
HPLC-UV 0.35 µg/mL1.16 µg/mL99.97 - 100.11< 2 (Intra-day & Inter-day)[1]
HPLC with Fluorescence Detection (HPLC-FLD) Not Specified20 ng/mLNot Specified< 4[2]
UPLC-MS/MS Not Specified0.008 - 0.339 µg/kg63.1 - 94.6< 13.12[3]
LC-MS/MS 1.28 µg/L1.76 µg/L70.83 - 109.002.41 - 21.12 (Repeatability)[4]
Surface-Enhanced Raman Spectroscopy (SERS) 5.327 nmol/LNot Specified101.29 - 104.002.986 - 9.136[5]
Photoelectrochemical Aptasensor 1 fg/mLNot Specified96.7 - 110.3< 2.3[6]

Detailed Experimental Protocols

A detailed experimental protocol for a representative HPLC-UV method is provided below. This method is commonly used for its balance of sensitivity, cost-effectiveness, and reliability.

Sample Preparation: Protein Precipitation
  • Homogenization: Thoroughly mix the milk sample to ensure homogeneity.

  • Aliquoting: Transfer 2 mL of the milk sample into a centrifuge tube.

  • Deproteination: Add 4 mL of 15% trichloroacetic acid (TCA) to the milk sample to precipitate the proteins.

  • Vortexing and Incubation: Vortex the mixture for 1-2 minutes and let it stand for 10-15 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[7]

HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column is typically used for the separation.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20mM ammonium formate) and an organic solvent (e.g., acetonitrile) is commonly employed. The pH is often adjusted to the acidic range (e.g., pH 4.0 with formic acid).[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

  • Detection Wavelength: The UV detector is set to a wavelength where Norfloxacin exhibits maximum absorbance, typically around 280 nm.[8]

  • Injection Volume: A standard injection volume is 20 µL.

  • Quantification: The concentration of Norfloxacin in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared with known concentrations of Norfloxacin standards.

Visualizing the Workflow and Validation Process

To better illustrate the experimental and validation workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection milk_sample Milk Sample homogenize Homogenization milk_sample->homogenize precipitate Protein Precipitation (e.g., with TCA) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge filter Filtration centrifuge->filter hplc HPLC-UV Analysis filter->hplc Inject data Data Acquisition hplc->data quantify Quantification data->quantify

A generalized experimental workflow for Norfloxacin residue analysis in milk.

method_validation cluster_parameters Validation Parameters method_dev Method Development validation_plan Validation Plan Definition method_dev->validation_plan specificity Specificity & Selectivity validation_plan->specificity linearity Linearity & Range validation_plan->linearity lod_loq LOD & LOQ validation_plan->lod_loq accuracy Accuracy (Recovery) validation_plan->accuracy precision Precision (Repeatability & Intermediate Precision) validation_plan->precision robustness Robustness validation_plan->robustness validation_report Validation Report specificity->validation_report linearity->validation_report lod_loq->validation_report accuracy->validation_report precision->validation_report robustness->validation_report

The logical flow of the analytical method validation process.

References

In vitro synergy testing of Norfloxacin nicotinate with other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro synergistic activity of Norfloxacin nicotinate when combined with other antibiotics against various bacterial strains. The data presented is intended for researchers, scientists, and drug development professionals interested in the potential of combination therapies to enhance antibacterial efficacy and combat antimicrobial resistance. While specific data on Norfloxacin nicotinate is limited in publicly available literature, this guide summarizes findings on Norfloxacin, its parent compound.

The primary method for evaluating antibiotic synergy in the studies cited is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is typically interpreted as synergy, >0.5 to 4 as additive or indifferent, and >4 as antagonism.

Quantitative Synergy Analysis

The following table summarizes the in vitro synergistic effects of Norfloxacin in combination with other antibiotics against various bacterial isolates. The data is primarily derived from a study investigating the interaction between Norfloxacin and Metronidazole.[1]

Combination AgentBacterial SpeciesType of IsolateMean FIC Index (FICI)Interpretation
Metronidazole Salmonella spp.Aerobic0.31Synergy
Escherichia coli (diarrhea)Aerobic0.37Synergy
Proteus spp.Aerobic0.37Synergy
Escherichia coli (septicemia/UTI)Aerobic0.37Synergy
Clostridium welchiiAnaerobic0.31Synergy
Clostridium sporogenesAnaerobic0.31Synergy
Prevotella melaninogenicaAnaerobic0.37Synergy
Fusobacterium necrophorumAnaerobic0.37Synergy
Porphyromonas asaccharolyticaAnaerobic0.37Synergy
Fusobacterium nucleatumAnaerobic0.31Synergy
Bacteroides fragilis (liver abscess)Anaerobic0.31Synergy
Bacteroides fragilis (breast abscess)Anaerobic0.37Synergy
Peptostreptococcus anaerobiusAnaerobic0.31Synergy
Peptostreptococcus asaccharolyticusAnaerobic0.31Synergy

Experimental Protocols

The data presented in this guide is primarily generated using the checkerboard broth microdilution method. This standard in vitro technique is widely used to assess the interaction between two antimicrobial agents.

Checkerboard Assay Protocol

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of Norfloxacin nicotinate and the second antibiotic are prepared in a suitable solvent (e.g., water, DMSO).

  • Bacterial Culture: A fresh overnight culture of the test bacterium is prepared in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized inoculum, typically 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • 96-Well Microtiter Plates: Sterile 96-well plates are used to perform the assay.

2. Assay Procedure:

  • Serial Dilutions:

    • Antibiotic A (e.g., Norfloxacin nicotinate) is serially diluted along the x-axis (columns) of the microtiter plate.

    • Antibiotic B (the combination agent) is serially diluted along the y-axis (rows).

    • This creates a two-dimensional matrix where each well contains a unique concentration combination of the two antibiotics.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: Wells containing only the bacterial inoculum and broth to ensure the viability of the bacteria.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Single-Agent Controls: Rows and columns containing serial dilutions of each antibiotic individually to determine their Minimum Inhibitory Concentrations (MICs).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

3. Data Analysis:

  • MIC Determination: After incubation, the plates are visually inspected or read using a microplate reader to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualized Experimental Workflow

The following diagram illustrates the general workflow of the checkerboard assay for in vitro synergy testing.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis cluster_interpretation Interpretation prep_antibiotics Prepare Antibiotic Stock Solutions serial_dilution Perform 2D Serial Dilutions in 96-Well Plate prep_antibiotics->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Determine MICs incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret_results Interpret as Synergy, Additive, or Antagonism calc_fic->interpret_results

References

Norfloxacin Nicotinate: A Comparative Analysis of Clinical and Bacteriological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of Norfloxacin nicotinate, a fluoroquinolone antibiotic, detailing its clinical and bacteriological efficacy. Through a comparative analysis with other relevant antibiotics, supported by experimental data, this document aims to inform research and drug development in veterinary and pharmaceutical sciences. Norfloxacin nicotinate, a derivative of norfloxacin, is designed for enhanced solubility and bioavailability.[1] Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and cell division.[1]

Comparative Bacteriological Efficacy

The in-vitro activity of Norfloxacin nicotinate and its parent compound, norfloxacin, has been evaluated against a range of Gram-positive and Gram-negative veterinary pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative perspective against other commonly used fluoroquinolones like ciprofloxacin and enrofloxacin.

Note: Much of the available in-vitro data is for norfloxacin. While Norfloxacin nicotinate is expected to have a similar antibacterial spectrum, direct comparative MIC data for the nicotinate salt is limited. The data for norfloxacin is presented here as a close proxy.

Table 1: Comparative In-Vitro Activity (MIC µg/mL) of Fluoroquinolones Against Gram-Negative Veterinary Pathogens

Bacterial SpeciesNorfloxacinCiprofloxacinEnrofloxacinReference
Escherichia coli0.060.0250.1[2]
Salmonella pullorum0.20.0250.1[2]
Actinobacillus pleuropneumoniae≤1.0≤1.0≤1.0[3]
Haemophilus parasuis≤1.0≤1.0≤1.0[3]
Pasteurella multocida≤1.0≤1.0≤1.0[3]
Pseudomonas aeruginosa1.56≤1.0≤1.0[3][4]

Table 2: Comparative In-Vitro Activity (MIC µg/mL) of Fluoroquinolones Against Gram-Positive Veterinary Pathogens

Bacterial SpeciesNorfloxacinCiprofloxacinEnrofloxacinReference
Staphylococcus aureus≤1.0≤1.0≤1.0[3]
Streptococcus suis≤1.0≤1.0≤1.0[3]
Actinomyces pyogenes>1.0≤1.0≤1.0[3]
Erysipelothrix rhusiopathiae≤1.0≤1.0≤1.0[3]

Clinical Efficacy in Veterinary Medicine

Clinical trials have demonstrated the efficacy of Norfloxacin nicotinate in treating bacterial infections in various animal species, particularly in poultry and swine.

Respiratory Infections in Poultry

A significant area of application for Norfloxacin nicotinate is in the treatment of respiratory diseases in poultry. A clinical trial involving 99,600 broilers with Chronic Respiratory Disease (CRD) caused by Mycoplasma synoviae and Escherichia coli compared the efficacy of Norfloxacin nicotinate and enrofloxacin. The study found no significant difference in the efficacy between the two drugs, with survivor probabilities exceeding 0.99 for both treatment groups.[5]

Another study focused on infectious coryza in broiler breeders caused by Haemophilus paragallinarum. Treatment with Norfloxacin nicotinate resulted in a rapid disappearance of clinical signs.[6] The bacteriological reisolation rates of H. paragallinarum were significantly lower in the treated groups compared to the untreated group.[6]

Table 3: Clinical Efficacy of Norfloxacin Nicotinate in Poultry Respiratory Infections

Disease ModelPathogenTreatment RegimenClinical OutcomeBacteriological Reisolation RateReference
Chronic Respiratory DiseaseMycoplasma synoviae & E. coli20 mg/kg/day for 3 daysSurvivor probability >0.99Not Reported[5]
Infectious CoryzaHaemophilus paragallinarum20 mg/kg/day for 5 daysRapid disappearance of clinical signs17%[6]
Infectious CoryzaHaemophilus paragallinarum40 mg/kg/day for 5 daysRapid disappearance of clinical signs0%[6]
Respiratory Infections in Swine

A comparative study was conducted on 150 pigs naturally infected with Actinobacillus pleuropneumoniae. The study compared the efficacy of Norfloxacin nicotinate with enrofloxacin and a trimethoprim-sulfamethoxazole combination. While all treatments reduced clinical signs, the reduction was not always statistically significant compared to the control group.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are primarily determined using the broth microdilution method, a standard procedure for assessing the in-vitro activity of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: The bacterial isolates are cultured on an appropriate agar medium, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension and incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Determination_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of antimicrobial agents in 96-well plate D Inoculate microtiter plate with bacterial suspension A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum to final concentration B->C C->D E Incubate at 35-37°C for 18-24 hours D->E F Read plates for visible growth E->F G Determine MIC (lowest concentration with no growth) F->G Clinical_Trial_Workflow A Selection of Poultry Flock with Respiratory Disease B Diagnosis and Pathogen Identification A->B C Randomization into Treatment Groups (Control, Norfloxacin nicotinate, Comparator) B->C D Treatment Administration (e.g., via drinking water) C->D E Monitoring and Data Collection (Clinical Signs, Mortality) D->E F Bacteriological Sampling and Analysis D->F G Statistical Analysis of Efficacy E->G F->G H Conclusion on Clinical and Bacteriological Efficacy G->H Mechanism_of_Action cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell Norfloxacin Norfloxacin nicotinate DNA_Gyrase DNA Gyrase Norfloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Norfloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Norfloxacin (Nicotinate)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Norfloxacin (nicotinate). The following procedural guidance outlines personal protective equipment, operational plans for handling and storage, and protocols for disposal and emergency situations.

Personal Protective Equipment (PPE)

When handling Norfloxacin (nicotinate), it is crucial to use appropriate personal protective equipment to minimize exposure risk. The following table summarizes the recommended PPE.

Protection Type Equipment Specification and Use
Eye Protection Safety goggles with side-shields or a face shieldMust be worn to protect against dust, aerosols, and splashes.[1][2] Personal eyeglasses are not a substitute for proper safety eyewear.[3]
Hand Protection Chemically impermeable glovesGloves must be inspected for integrity before each use.[1][4] Use proper glove removal technique to avoid skin contact.[4][5] Contaminated gloves should be disposed of as hazardous waste.[4]
Body Protection Laboratory coat, flame-resistant and impervious clothingIntended to prevent skin contact.[1] The type of body protection should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[4][5]
Respiratory Protection Full-face respirator or NIOSH-approved dust maskGenerally not required for routine handling.[4][5] However, it is necessary when there is a potential for dust or aerosol generation, or if exposure limits are exceeded.[1][4]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Handle Norfloxacin (nicotinate) in a well-ventilated area.[1][4] Avoid the formation of dust and aerosols.[5][6] Avoid contact with skin, eyes, and clothing.[2][5] Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and in a light-resistant container.[4][6]

Disposal Plan: The disposal of Norfloxacin (nicotinate) and its contaminated waste must be managed as hazardous waste to prevent environmental contamination and the development of antibiotic resistance.[1]

  • Segregation: All waste containing Norfloxacin (nicotinate), including unused powder, contaminated labware, and PPE, must be segregated from non-hazardous waste.[1]

  • Containment: Place all Norfloxacin (nicotinate) waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use and labeled as "Hazardous Waste" with "Norfloxacin" clearly identified.[1]

  • Storage of Waste: Store the hazardous waste container in a secure, designated area away from incompatible materials. The storage area should be well-ventilated and have secondary containment.[1]

  • Professional Disposal: Contact a licensed hazardous waste disposal contractor for pickup and disposal.[1][4] The primary recommended method for disposal is incineration at a permitted facility.[1]

  • Documentation: Complete a hazardous waste manifest to track the waste from generation to its final disposal facility. Retain all disposal records as required by regulations.[1]

  • Prohibition of Drain Disposal: Do not dispose of Norfloxacin (nicotinate) down the drain.[4][5] Antibiotic waste requires special treatment to avoid environmental release.[7]

Emergency Procedures

Spill Response: In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Don PPE: Wear the appropriate personal protective equipment as outlined above, including respiratory protection.[6]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2][5]

  • Cleanup: For a dry spill, carefully pick up the material without creating dust.[5] A high-efficiency vacuum cleaner can be used.[6] Place the spilled material and all contaminated cleaning materials into a labeled hazardous waste container.[1][6]

  • Decontamination: Wash the spill site thoroughly after the material has been collected.[6]

  • Disposal: Dispose of all contaminated materials as hazardous waste.[4]

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Step 1 Ventilate Ensure Ventilation Evacuate->Ventilate Step 2 Don_PPE Don Appropriate PPE Ventilate->Don_PPE Step 3 Contain Contain Spill Don_PPE->Contain Step 4 Collect Collect Spilled Material (Avoid Dust) Contain->Collect Step 5 Decontaminate Decontaminate Spill Area Collect->Decontaminate Step 6 Package Package Contaminated Waste Decontaminate->Package Step 7 Label Label as Hazardous Waste Package->Label Step 8 Dispose Dispose via Licensed Contractor Label->Dispose Step 9

Caption: Workflow for Norfloxacin (nicotinate) Spill Response.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2][4][5]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water.[4][5] Remove contaminated clothing. Consult a physician if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[6] Consult a physician.[5]

  • Ingestion: If swallowed, rinse mouth with water.[4][5] Never give anything by mouth to an unconscious person.[4][5] Consult a physician.[4][5]

References

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Retrosynthesis Analysis

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Norfloxacin (nicotinate)

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